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  • Product: 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine
  • CAS: 1220030-07-8

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Introduction The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry.[1] Its prevalence in numerous natural products and clinically successful drugs underscores its importance.[2] The non-planar, flexible nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, making it a "privileged scaffold" for designing molecules that interact effectively with biological targets. This structural versatility has led to the development of pyrrolidine-containing therapeutics across diverse areas, including oncology and central nervous system disorders.[1]

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine , a novel derivative with potential applications as a versatile building block in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a predictive and methodological resource. We will leverage data from closely related analogs, established physicochemical principles, and computational models to build a robust profile.

For researchers and drug development professionals engaged in the synthesis and characterization of new chemical entities, this guide offers not only a predicted physicochemical profile but also detailed, field-proven experimental protocols for its empirical validation.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the cornerstone of all physicochemical analysis.

  • IUPAC Name: 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

  • Molecular Formula: C₉H₁₉NO₂

  • Molecular Weight: 173.25 g/mol

The structure combines a basic pyrrolidine ring with a flexible and polar ether side chain, suggesting a unique balance of hydrophilicity and lipophilicity.

Caption: 2D Structure of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Predicted Physicochemical Properties

The interplay between the secondary amine and the ether chain dictates the compound's behavior in various environments. The following table summarizes the predicted and estimated physicochemical properties critical for drug development.

PropertyPredicted/Estimated ValueRationale & Scientific Context
pKa (Conjugate Acid)~10.5 - 11.3The basicity is primarily determined by the secondary amine of the pyrrolidine ring. The pKa of the unsubstituted pyrrolidine conjugate acid is approximately 11.3.[1][3] The ether side chain is electronically neutral and positioned far from the nitrogen, so its inductive effect on the amine's basicity is expected to be minimal.
logP (Octanol/Water)-0.1 to 0.5This value predicts the compound's lipophilicity. The polar amine and ether oxygens contribute to hydrophilicity (negative logP contribution), while the alkyl portions contribute to lipophilicity (positive logP contribution). Computational models, which sum the contributions of molecular fragments, suggest a relatively balanced profile.[4][5][6] A value near zero indicates partitioning into both aqueous and lipid phases.
Boiling Point ~220 - 240 °CThis estimation is based on the molecular weight and functional groups. The presence of the N-H bond allows for hydrogen bonding, which significantly elevates the boiling point compared to a tertiary amine of similar weight (e.g., N-methylpyrrolidine, b.p. 81 °C).[7][8] The long, flexible side chain also increases van der Waals interactions.
Aqueous Solubility Miscible / Highly SolubleThe molecule contains three hydrogen bond acceptors (2 ethers, 1 amine) and one hydrogen bond donor (N-H). This, combined with its modest molecular weight and polarity, suggests high solubility or miscibility in water and other polar solvents like ethanol.[9][10] The hydrochloride salt form would exhibit even greater aqueous solubility.[11]

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control. Based on the compound's structure, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will be complex due to overlapping signals from the pyrrolidine ring and the ethyl ether side chain. Key expected signals include a broad singlet for the N-H proton, a singlet around 3.3 ppm for the terminal methoxy (-OCH₃) protons, and a series of multiplets between 2.5 and 3.8 ppm for the various -CH₂- and -CH- groups. The protons on the carbons adjacent to the nitrogen and oxygen atoms will be the most downfield.[12][13]

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The carbons bonded to oxygen (C-O) will appear in the 60-80 ppm range, while those bonded to nitrogen (C-N) will be in the 45-60 ppm range. The terminal methoxy carbon will be a distinct signal around 59 ppm.[12][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides clear evidence of the key functional groups:

  • N-H Stretch: A single, moderate, and relatively sharp absorption band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine.[15][16][17]

  • C-H Stretch: Multiple bands will appear in the 2850-2960 cm⁻¹ region corresponding to the aliphatic C-H bonds.

  • N-H Bend (Wag): A strong, broad band is anticipated between 910-665 cm⁻¹, indicative of the N-H out-of-plane wagging in a secondary amine.[16][17]

  • C-O Stretch: A strong, prominent band in the 1150-1085 cm⁻¹ region will confirm the presence of the aliphatic ether (C-O-C) linkage.[18]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): With a suitable soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 174.26.

  • Fragmentation Pattern: A characteristic fragmentation pathway for pyrrolidine-containing compounds involves the formation of a stable iminium cation.[19][20] This would likely result in a prominent fragment from the cleavage of the side chain, providing structural confirmation.[21]

Authoritative Experimental Protocols

The following sections detail the standard, self-validating methodologies for the empirical determination of the key physicochemical properties.

Determination of pKa by Potentiometric Titration

This method is the gold standard for accurately determining the pKa of amines.[2] It relies on monitoring the pH of a solution as a titrant is added.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine and dissolve it in ~50 mL of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Immerse a calibrated pH electrode and a magnetic stir bar.

  • Titration: Begin stirring the solution. Add a standardized solution of 0.1 M hydrochloric acid (HCl) in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH value at the half-equivalence point, which is the point on the curve where half of the amine has been protonated. This corresponds to the inflection point of the resulting titration curve.[2][22]

G A Prepare 0.002 M solution of amine in DI water B Calibrate pH meter (pH 4, 7, 10 buffers) A->B C Add standardized 0.1 M HCl in precise increments B->C D Record pH after each addition (allow to stabilize) C->D E Plot pH vs. Volume of HCl added D->E F Identify equivalence point (steepest slope) E->F G Determine volume at half-equivalence point (V½) F->G H pKa = pH at V½ G->H

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logD by the Shake-Flask Method

The shake-flask method is a classic and reliable technique for measuring the partition coefficient between an organic and an aqueous phase.[6][23] For ionizable compounds, this determines the distribution coefficient (logD) at a specific pH.

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. Saturate this buffer with n-octanol by mixing them vigorously and allowing the layers to separate. Similarly, saturate n-octanol with the PBS buffer. This pre-saturation is critical to prevent volume changes during the experiment.[24]

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a vial, combine equal volumes of the buffer-saturated n-octanol and the compound-containing, octanol-saturated buffer (e.g., 2 mL of each).

  • Equilibration: Cap the vial and shake it vigorously for a fixed period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[24]

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the PBS layers using a suitable analytical method, such as LC-MS/UV.[24][25]

  • Calculation: The logD at pH 7.4 is calculated using the following equation: logD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] )[6]

G A Prepare pre-saturated n-octanol and PBS (pH 7.4) B Dissolve compound in aqueous phase at known conc. A->B C Combine equal volumes of organic and aqueous phases A->C B->C D Shake vigorously to reach equilibrium C->D E Centrifuge to separate phases D->E F Quantify compound concentration in each phase via LC-MS E->F G Calculate logD = log([org]/[aq]) F->G

Caption: Workflow for logD determination by the shake-flask method.

Conclusion

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine presents a compelling molecular architecture, blending the proven biological relevance of the pyrrolidine scaffold with a polar, flexible side chain. While direct experimental data remains to be published, this in-depth guide provides a robust, theoretically grounded prediction of its key physicochemical properties. The estimated pKa (~10.5-11.3) and logP (~0) suggest a basic compound with a balanced solubility profile, making it an attractive candidate for further investigation in drug discovery programs. The detailed experimental protocols included herein offer a clear and validated pathway for researchers to empirically determine these critical parameters, ensuring data integrity and accelerating development timelines.

References

  • PubChem. Pyrrolidine | C4H9N | CID 31268. [Link]

  • Chemaxon. LogP and logD calculations - Documentation. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • DrugFuture. Pyrrolidine. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • LibrTexts. Explain why amino acids are insoluble in diethyl ether but N -acetyl amino acids are soluble. [Link]

  • Domainex. Shake Flask LogD. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • ACS Publications. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

  • DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. [Link]

  • PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

  • Homework.Study.com. Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. [Link]

  • CROS. Simple Method for the Estimation of pKa of Amines†. [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

  • FooDB. Showing Compound 2-Pyrrolidinone (FDB000741). [Link]

  • Pharmacy 180. Amino ethers - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Anticholinergic Drugs. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • YouTube. Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • Chemecho. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • Annex Publishers. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. [Link]

  • UCalgary. IR: amines. [Link]

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  • Wikipedia. Pyrrolidine. [Link]

  • ScienceDirect. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. [Link]

  • JBC. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]

  • PMC. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. [Link]

  • ResearchGate. b>Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine[Link]

  • Pearson. N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine .... [Link]

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  • Molport. (3S)-3-(2-methoxyethoxy)pyrrolidine hydrochloride | 1810074-91-9. [Link]

Sources

Exploratory

structural characterization of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

An In-Depth Technical Guide to the Structural Characterization of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Abstract This technical guide provides a comprehensive framework for the structural characterization and purity as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Abstract

This technical guide provides a comprehensive framework for the structural characterization and purity assessment of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, a substituted pyrrolidine derivative of interest to researchers and drug development professionals. The molecule's unique structure, incorporating a secondary amine within a pyrrolidine ring and an ether side chain, necessitates a multi-technique analytical approach for unambiguous elucidation. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for skeletal framework determination, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, and Infrared (IR) spectroscopy for functional group confirmation. Furthermore, it addresses the challenges and solutions for purity analysis using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Advanced techniques such as Single-Crystal X-ray Crystallography for absolute structure determination and Thermal Analysis (TGA/DSC) for stability assessment are also discussed. Each section provides the scientific rationale behind the chosen methodology, detailed experimental protocols, and expected data, establishing a robust, self-validating system for the comprehensive analysis of this compound and its analogues.

Introduction: The Significance of a Multi-Faceted Approach

The five-membered pyrrolidine ring is a foundational scaffold in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space and introduce critical stereochemical elements into drug candidates.[1] Pyrrolidine derivatives are integral to a wide array of biologically active compounds, from potent receptor agonists to novel antimicrobial agents.[2][3][4] 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine combines this privileged heterocyclic core with a flexible, polar ether side chain, making it a valuable building block for creating molecules with tailored solubility and target-binding properties.

The structural confirmation of such a molecule is not a trivial task and cannot be accomplished with a single technique. The presence of a basic secondary amine, multiple polar ether linkages, and a chiral center at the C3 position demands an integrated analytical strategy. This guide is designed for scientists and researchers to navigate the complexities of its characterization. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually understood. By combining spectroscopic, chromatographic, and thermal methods, one can build a complete, high-fidelity profile of the molecule's identity, purity, and stability.

Physicochemical and Molecular Properties

A foundational step in any characterization workflow is the compilation of the molecule's fundamental properties. This data serves as a primary reference for interpreting spectroscopic results and designing chromatographic methods.

PropertyValueSource
Chemical Name 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine-
Molecular Formula C₉H₁₉NO₂Derived
Molecular Weight 173.25 g/mol Derived
Monoisotopic Mass 173.14158 uDerived
CAS Number N/A (Structure-based)[5]
Related CAS 880362-02-7 ((S)-enantiomer)[6][7]
Related CAS 942618-26-0 ((R)-enantiomer)[8]
Appearance Expected to be a liquid[8]
Key Features Secondary Amine, Ether Linkages, Chiral Center-

Note: The molecular formula and weight have been adjusted from some search results (e.g., C7H15NO2) to match the requested topic name "3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine".

Spectroscopic Elucidation: The Core of Structural Analysis

Spectroscopy provides the most detailed information regarding the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the cornerstone of small molecule characterization, offering unparalleled insight into the C-H framework. For 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, ¹H NMR will define the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. Given the potential for signal overlap in the aliphatic region, 2D NMR techniques like COSY (H-H correlation) and HSQC (C-H correlation) are not just beneficial but essential for unambiguous assignment.[4][9][10]

Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.65 - 3.50m6H-O-CH₂ -CH₂ -O-, -CH₂ -O-Overlapping signals for the three ether-adjacent methylene groups.
~3.40s3H-O-CH₃ Characteristic singlet for a methoxy group.
~3.20 - 2.80m4HN-CH₂ (Pyrrolidine)Protons on carbons adjacent to the nitrogen are deshielded.
~2.50m1HCH - (Pyrrolidine C3)The methine proton at the point of substitution.
~2.10m1HNH Broad signal, exchangeable with D₂O.
~2.00 - 1.85m2H-CH₂ - (Pyrrolidine C4)Methylene protons on the pyrrolidine ring.
~1.70q2H-CH₂ -CH₂-O-Ethyl bridge methylene group adjacent to the ring.

Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~72.0-O-C H₂-C H₂-O-Carbons in the ethoxyethyl chain.
~70.5-C H₂-O-Carbon in the ethyl bridge adjacent to the ether oxygen.
~59.0-O-C H₃Methoxy carbon.
~54.0, ~47.0N-C H₂ (Pyrrolidine)Pyrrolidine carbons adjacent to nitrogen.
~40.0C H- (Pyrrolidine C3)Methine carbon at the substitution site.
~35.0-C H₂-CH₂-O-Ethyl bridge carbon adjacent to the ring.
~31.0-C H₂- (Pyrrolidine C4)Remaining pyrrolidine methylene carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR: If assignments are ambiguous, perform 2D experiments such as COSY and HSQC to establish H-H and C-H correlations, respectively.

  • D₂O Exchange: To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H peak should disappear.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation P1 Dissolve Sample (5-10 mg in CDCl3) A1 1H NMR Spectrum (Proton Environment) P1->A1 A2 13C NMR Spectrum (Carbon Backbone) A1->A2 A3 2D NMR (COSY, HSQC) (Connectivity) A1->A3 D3 D2O Exchange (Confirm N-H Proton) A1->D3 D1 Assign Signals (Chemical Shift, Integration) A2->D1 D2 Confirm Connectivity (Correlations) A3->D2 If ambiguous D1->D2 D1->D3 D4 Final Structure Elucidation D2->D4 D3->D4

Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)

Expertise & Rationale: MS is critical for determining the molecular weight of the compound and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, basic molecule as it readily forms a protonated molecular ion [M+H]⁺. A key challenge in the mass spectrometry of pyrrolidine-containing compounds is that the pyrrolidine ring can preferentially sequester the proton during fragmentation, leading to dominant, uninformative fragment ions.[11] Therefore, analyzing the full fragmentation pattern is crucial.

Predicted Mass Spectrometry Data (ESI+)

m/z ValueIonDescription
174.149[M+H]⁺Protonated molecular ion. Confirms molecular weight.
114.123[M - C₂H₅O]⁺Loss of the ethoxy group.
100.076[C₅H₁₀N]⁺Cleavage of the side chain at the C3 position.
70.065[C₄H₈N]⁺A common fragment from the pyrrolidine ring itself.[12]
59.049[C₂H₇O₂]⁺Fragment corresponding to the methoxyethoxy moiety.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. Use a C18 column with a mobile phase gradient of water and acetonitrile containing an MS-friendly modifier like 0.1% formic acid to ensure protonation.[13]

  • Ionization: Use an ESI source in positive ion mode.

  • Data Acquisition: Acquire full scan mass spectra to detect the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 174.1) for collision-induced dissociation (CID) to generate a fragmentation spectrum, which can then be used to confirm the structure.

MS_Fragmentation parent [M+H]⁺ m/z = 174.1 frag1 Loss of C3H7O2 (Side Chain) parent->frag1 frag2 Loss of C2H5O (Ethoxy) parent->frag2 ion1 Pyrrolidine Core Fragment m/z = 100.1 frag1->ion1 ion2 Fragment Ion m/z = 114.1 frag2->ion2 frag3 Ring Opening ion3 Pyrrolidine Fragment m/z = 70.1 frag3->ion3 ion1->frag3

Caption: Predicted ESI-MS fragmentation pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the secondary amine N-H bond, the ether C-O bonds, and aliphatic C-H bonds. The absence of other signals (e.g., C=O, O-H) is equally important for confirming structural purity.[14]

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350 - 3310Weak-MediumN-H StretchSecondary Amine[15][16]
2950 - 2850StrongC-H StretchAliphatic (CH₂, CH₃)
1650 - 1550Weak-MediumN-H BendSecondary Amine[17]
1150 - 1085StrongC-O StretchEther[14]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: As the compound is likely a liquid, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin film.

  • Background Scan: Run a background spectrum of the clean, empty sample compartment.

  • Sample Scan: Place the prepared salt plates into the spectrometer and acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to expected values.

Chromatographic Purity and Separation

Chromatography is essential for assessing the purity of the compound and separating it from potential starting materials, byproducts, or isomers.

Expertise & Rationale: The analysis of polar amines presents a significant chromatographic challenge.[18] In Gas Chromatography (GC), the basic amine can interact with active sites in the column, leading to poor peak shape and tailing.[19] In High-Performance Liquid Chromatography (HPLC), the compound's polarity makes it poorly retained on standard reversed-phase columns. Therefore, specialized methods are required for accurate purity assessment.

Chromatography_Selection start Assess Purity of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine q1 Are impurities volatile and thermally stable? start->q1 gc Gas Chromatography (GC) q1->gc Yes hplc High-Performance Liquid Chromatography (HPLC) q1->hplc No / Unknown gc_cond Use base-deactivated column (e.g., Rtx-Volatile Amine) and FID or MS detection. gc->gc_cond hplc_cond Use HILIC or Mixed-Mode column. Mobile phase with MS-compatible buffers (e.g., ammonium formate). hplc->hplc_cond

Caption: Decision workflow for chromatographic method selection.
Gas Chromatography (GC)

Protocol:

  • System: A GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A base-deactivated capillary column specifically designed for amine analysis, such as an Agilent J&W Select CP-Volamine or Restek Rtx-Volatile Amine.[19][20]

  • Injector: 250 °C, Split ratio 50:1.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Detector: FID at 300 °C or MS scanning from m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • System: An HPLC or UHPLC system with UV or MS detection.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining this polar analyte.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, decrease to 40% B over 10 minutes, hold for 2 minutes, then return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm (for end absorption) or ESI-MS (preferred for specificity).

Advanced Characterization Techniques

Single-Crystal X-ray Crystallography

Expertise & Rationale: For absolute, unambiguous structural and stereochemical determination, no technique surpasses single-crystal X-ray crystallography.[21][22] It provides a precise 3D map of atomic positions and bond lengths.[23][24] The primary challenge is obtaining a diffraction-quality single crystal, which may require extensive screening of crystallization conditions. This technique is the gold standard for confirming the absolute configuration (R or S) of the chiral center at C3.

Protocol Overview:

  • Crystallization: Dissolve the purified compound in various solvents and use techniques like slow evaporation, vapor diffusion, or cooling to grow single crystals.

  • Mounting: Select a suitable crystal (typically >20 µm in all dimensions) and mount it on a goniometer head.[25]

  • Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data, often at low temperatures (~100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an electron density map, from which the atomic structure is refined.

Thermal Analysis (TGA/DSC)

Expertise & Rationale: Thermal analysis provides crucial information about the material's stability and physical transitions. Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, identifying the decomposition temperature.[26][27] Differential Scanning Calorimetry (DSC) measures heat flow, which can determine the boiling point and detect other phase transitions.[28][29]

Protocol:

  • Instrument: A simultaneous TGA/DSC instrument.

  • Sample: Place 5-10 mg of the liquid sample in an aluminum pan.

  • Atmosphere: Nitrogen, flowing at 50 mL/min.

  • Temperature Program: Equilibrate at 30 °C, then ramp the temperature at 10 °C/min up to 400 °C.

  • Analysis: In the TGA curve, the onset of significant weight loss indicates decomposition. In the DSC curve, a sharp endotherm without corresponding weight loss would indicate boiling.

Conclusion

The is a multi-step process that relies on the synergistic application of several analytical techniques. NMR spectroscopy serves to define the molecular skeleton, Mass Spectrometry confirms the molecular weight and assists in structural verification, and IR spectroscopy provides a rapid check for key functional groups. Chromatographic methods, carefully chosen to handle the challenges of a polar amine, are indispensable for determining purity. Finally, advanced methods like X-ray crystallography and thermal analysis offer definitive proof of 3D structure and thermal stability, respectively. By following the integrated workflow presented in this guide, researchers can achieve a comprehensive and reliable characterization, ensuring the quality and integrity of this valuable chemical building block for its downstream applications.

References

  • Restek Corporation. (2020, October 28). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
  • LCGC International. (2026, March 28). Generic GC–FID for Volatile Amine Quantitation in Pharma.
  • Agilent Technologies. (2010, October 8). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography.
  • RSC Publishing. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals.
  • American Laboratory. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols.
  • Excillum. Small molecule crystallography.
  • PubMed. (2007, December 1). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor.
  • ResearchGate. Synthesis, characterization and biological activity of some transition metal complexes of Pyrrolidine derivatives.
  • BenchChem. A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • Wikipedia. X-ray crystallography.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • North Carolina State University. Small Molecule X-ray Crystallography.
  • Illinois State University. Infrared Spectroscopy.
  • PubMed. (2026, January 9). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.
  • SciSpace. (2021, March 26). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • BenchChem. An In-Depth Technical Guide to the Spectroscopic Profile of (S)-2-(pyrrolidin-1-yl)propan-1-ol.
  • Taylor & Francis Online. (2021, June 15). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Novel Spiropyrrolidine Derivatives.
  • Semantic Scholar. (2018, November 30). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
  • Guidechem. (S)-3-(2-METHOXYETHOXY)PYRROLIDINE 880362-02-7 wiki.
  • Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
  • PMC. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS).
  • National Institute of Standards and Technology. Pyrrolidine - the NIST WebBook.
  • The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines.
  • ChemicalBook. Pyrrolidine(123-75-1) MS spectrum.
  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds.
  • CymitQuimica. CAS 942618-26-0: (3R)-3-(2-Methoxyethoxy)pyrrolidine.
  • PubChemLite. 3-[(2-methoxyethoxy)methyl]pyrrolidine (C8H17NO2).
  • Lab Manager. (2025, September 10). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • PubChem. (2S,4R)-1-[(2R)-2-[3-[2-(2-methoxyethoxy)ethoxy]-1,2-oxazol-5-yl]-3-methyl-butanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide.
  • ElectronicsAndBooks. Synthesis of 3-substituted pyrrolidines.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • University of California, Los Angeles. IR: amines.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Sci-Hub. ChemInform Abstract: NMR Spectra and Stereochemistry of Some 2,3,4,5‐Tetrasubstituted Pyrrolidines.
  • AChemBlock. (S)-3-(2-Methoxy-ethoxy)-pyrrolidine 95% | CAS: 880362-02-7.
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  • Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis.
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  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
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  • PubMed. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
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Foundational

Elucidating the In Vitro Mechanism of Action of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine: A Technical Guide for Preclinical Research

Introduction: The Pyrrolidine Scaffold as a Foundation for Novel Therapeutics The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, celebrated for its conformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolidine Scaffold as a Foundation for Novel Therapeutics

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, celebrated for its conformational flexibility and presence in a multitude of biologically active compounds.[1][2] This versatile scaffold is found in natural alkaloids and numerous FDA-approved drugs, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory properties.[2][3][4] The non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is crucial for specific and high-affinity interactions with biological targets.[3]

The subject of this guide, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, is a novel chemical entity. While its specific biological activities are yet to be characterized, its pyrrolidine core suggests a high potential for therapeutic relevance. This document provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically elucidate the in vitro mechanism of action of this and other novel pyrrolidine derivatives. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to discovery.

Part 1: Initial Characterization and Hypothesis Generation

Given the novelty of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, the initial phase of investigation should be focused on broad, unbiased screening to identify a quantifiable biological effect. This will be followed by the generation of testable hypotheses based on the known pharmacology of related pyrrolidine structures.

Broad-Based Phenotypic Screening

The first step is to cast a wide net to identify the potential therapeutic area in which our compound is active. A panel of cell-based assays representing diverse disease states is a cost-effective and efficient starting point.

Table 1: Recommended Initial Phenotypic Screening Panel

Assay Type Cell Lines Primary Endpoint Rationale
Anticancer NCI-60 Human Tumor Cell Line ScreenCell viability (IC50)Pyrrolidine derivatives have shown significant anticancer activity.[3][5][6]
Antimicrobial Panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli)Minimum Inhibitory Concentration (MIC)The pyrrolidine scaffold is present in many antibacterial agents.[2][7]
Antiviral Relevant viral replication assays (e.g., HIV, Influenza)Inhibition of viral replication (EC50)Certain pyrrolidine derivatives exhibit antiviral properties.[2][4]
Metabolic Adipocyte or hepatocyte cell linesGlucose uptake, lipid accumulationPyrrolidine compounds have been investigated as antidiabetic agents.[1][8]
Neuroactivity Neuronal cell lines (e.g., SH-SY5Y)Neurite outgrowth, cell viabilityThe pyrrolidine ring is a common motif in CNS-active compounds.[3]
Anti-inflammatory Macrophage cell lines (e.g., RAW 264.7)Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6)Anti-inflammatory effects are a known activity of some pyrrolidine derivatives.[2][4]
Hypothesis Generation from Screening Data

The results from the initial phenotypic screen will guide the subsequent, more focused investigations. For instance, if the compound shows potent and selective activity against a particular cancer cell line, the next logical step would be to investigate its effects on cell cycle progression, apoptosis, or specific signaling pathways known to be dysregulated in that cancer type.

Part 2: Target Deconvolution and Identification

Once a reproducible and potent biological effect is confirmed, the critical next step is to identify the molecular target(s) of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. A multi-pronged approach combining computational and experimental methods is recommended.[9]

Computational Target Prediction

In silico methods can provide initial hypotheses about potential protein targets based on the chemical structure of the compound. Techniques such as ligand-based virtual screening (comparing the compound to libraries of molecules with known targets) and structure-based virtual screening (docking the compound into the crystal structures of potential targets) can be employed.

Experimental Target Identification

Experimental validation is essential to confirm any in silico predictions. Affinity-based methods are a powerful tool for isolating the direct binding partners of a small molecule from a complex biological sample.[10][11]

Workflow for Affinity-Based Target Identification

G cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification Compound 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Linker Attach Linker Arm Compound->Linker Affinity_Tag Conjugate to Affinity Tag (e.g., Biotin) Linker->Affinity_Tag Cell_Lysate Incubate with Cell Lysate Affinity_Tag->Cell_Lysate Streptavidin_Beads Capture with Streptavidin Beads Cell_Lysate->Streptavidin_Beads Wash Wash to Remove Non-specific Binders Streptavidin_Beads->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec LC-MS/MS Analysis SDS_PAGE->Mass_Spec Database_Search Database Search and Protein ID Mass_Spec->Database_Search Identified Target(s) Identified Target(s) Database_Search->Identified Target(s)

Caption: Workflow for affinity-based target identification of a novel compound.

Detailed Protocol: Affinity Pulldown Assay

  • Probe Synthesis: Synthesize a derivative of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine with a linker arm suitable for conjugation to an affinity tag like biotin. It is crucial that the modification does not abrogate the biological activity of the parent compound.

  • Cell Lysate Preparation: Prepare a native protein lysate from the cell line in which the compound showed the highest activity.

  • Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein(s).

  • Capture: Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated compound along with its binding partners.[10]

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).

Part 3: Mechanistic Characterization and Pathway Analysis

With a putative target identified, the next phase involves a deep dive into the biochemical and cellular consequences of the compound-target interaction.

In Vitro Target Engagement and Functional Assays

The primary goal here is to confirm direct binding to the identified target and to quantify the functional effect of this interaction. The choice of assay will be dictated by the nature of the target protein.

Table 2: Examples of Target-Specific Functional Assays

Target Class Assay Type Endpoint Measured Example
Enzyme Enzyme Inhibition AssayIC50 (Inhibitory Concentration 50%)If the target is α-glucosidase, measure the inhibition of substrate conversion.[8]
GPCR Radioligand Binding AssayKi (Inhibition Constant)Determine the compound's ability to displace a known radiolabeled ligand from the receptor.
GPCR cAMP or Calcium Flux AssayEC50 (Effective Concentration 50%)Measure the compound's effect on second messenger levels.
Kinase Kinase Activity AssayIC50Quantify the inhibition of substrate phosphorylation.
Ion Channel Electrophysiology (Patch Clamp)Modulation of ion currentDirectly measure the effect of the compound on ion flow through the channel.

Detailed Protocol: Enzyme Inhibition Assay (Generic)

  • Reagents: Prepare a buffer solution containing the purified target enzyme, its substrate, and any necessary cofactors.

  • Compound Dilution: Prepare a serial dilution of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

  • Reaction Initiation: In a microplate, combine the enzyme, buffer, and varying concentrations of the compound. Allow to pre-incubate.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction.

  • Detection: After a set incubation time, measure the amount of product formed using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the percentage of enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Pathway Analysis

Understanding how the interaction with the target protein translates into the observed cellular phenotype requires mapping the downstream signaling events.

Workflow for Signaling Pathway Analysis

G Compound 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Cell_Treatment Treat Cells with Compound Compound->Cell_Treatment Lysate_Prep Prepare Cell Lysate at Different Time Points Cell_Treatment->Lysate_Prep Reporter_Assay Reporter Gene Assay Cell_Treatment->Reporter_Assay Gene_Expression RNA-Seq / qPCR Cell_Treatment->Gene_Expression Western_Blot Western Blot for Phospho-Proteins Lysate_Prep->Western_Blot Changes in Protein Phosphorylation Changes in Protein Phosphorylation Western_Blot->Changes in Protein Phosphorylation Modulation of Transcription Factor Activity Modulation of Transcription Factor Activity Reporter_Assay->Modulation of Transcription Factor Activity Altered Gene Expression Profile Altered Gene Expression Profile Gene_Expression->Altered Gene Expression Profile

Sources

Exploratory

Toxicological Profiling and Safety Data Specification for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine: A Technical Whitepaper

Executive Summary In modern drug discovery, functionalized pyrrolidines are ubiquitous building blocks, often utilized to modulate basicity, improve aqueous solubility, or direct receptor binding. However, the incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized pyrrolidines are ubiquitous building blocks, often utilized to modulate basicity, improve aqueous solubility, or direct receptor binding. However, the incorporation of specific aliphatic side chains—such as the glycol ether moiety in 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (CAS: 1249388-78-0) —introduces complex metabolic liabilities.

As a Senior Application Scientist, I approach the safety evaluation of this compound not merely as a list of hazards, but as a dynamic system of chemical reactivity and enzymatic biotransformation. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and standardized Safety Data Sheet (SDS) parameters for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. Furthermore, it provides validated, self-contained experimental protocols for screening its primary reactive metabolites.

Physicochemical & Structural Profile

To predict the toxicological behavior of a molecule, we must first deconstruct its structural alerts. 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine consists of two distinct toxicophoric regions:

  • The Pyrrolidine Core: A secondary cyclic amine known for high basicity, corrosivity, and susceptibility to cytochrome P450 (CYP450) mediated alpha-oxidation [1].

  • The Methoxyethoxy Chain: An ether-linked aliphatic chain structurally homologous to aprotic glycol ethers, which are notorious for generating developmental toxicants upon in vivo oxidation[2].

Table 1: Chemical Identity and Physicochemical Properties
ParameterSpecificationCausality / Relevance
IUPAC Name 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidineDefines the dual amine/ether functionality.
Molecular Formula C9H19NO2Indicates a highly saturated, aliphatic structure.
Molecular Weight 173.26 g/mol Low MW ensures high bioavailability and rapid systemic distribution.
Physical State Liquid (Predicted)High volatility increases inhalation exposure risks.
Basicity (pKa) ~10.5 (Predicted)Highly basic; exists protonated at physiological pH; causes severe tissue necrosis upon direct contact.

Mechanistic Toxicology: The "Why" Behind the Hazards

A robust safety profile requires understanding the enzymatic pathways that convert a stable parent molecule into a reactive intermediate. For this compound, toxicity diverges down two distinct metabolic pathways.

Pyrrolidine Bioactivation (Genotoxicity & Hepatotoxicity)

Unsubstituted or partially substituted pyrrolidines are highly susceptible to bioactivation by hepatic CYP450 enzymes (predominantly CYP3A4). The enzyme abstracts an electron/proton from the alpha-carbon adjacent to the nitrogen, generating a highly electrophilic endocyclic iminium ion [1]. If not detoxified by glutathione (GSH), this iminium ion acts as a hard electrophile, covalently binding to nucleophilic residues on proteins or DNA, leading to macromolecular adduction, hepatotoxicity, and potential genotoxicity.

Glycol Ether Metabolism (Developmental Toxicity)

The 2-(2-methoxyethoxy)ethyl side chain presents a severe reproductive hazard. In vivo, ether cleavage (O-demethylation/dealkylation) yields 2-methoxyethanol. This intermediate is rapidly oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form Methoxyacetic Acid (MAA) [2]. MAA is a potent, well-documented teratogen and testicular toxicant that disrupts embryonic development and spermatogenesis.

Metabolism cluster_pyr Pathway A: Pyrrolidine Core Bioactivation cluster_ether Pathway B: Glycol Ether Metabolism Parent 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine CYP CYP450 Alpha-Oxidation Parent->CYP ODemeth O-Dealkylation & Oxidation (ADH/ALDH) Parent->ODemeth Iminium Endocyclic Iminium Ion (Electrophile) CYP->Iminium Tox1 Macromolecular Adduction (Hepatotoxicity) Iminium->Tox1 MAA Methoxyacetic Acid (MAA) ODemeth->MAA Tox2 Teratogenesis & Testicular Toxicity MAA->Tox2

Caption: Divergent metabolic bioactivation pathways of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Core Safety Data Sheet (SDS) Specifications

Based on the structural alerts and empirical data from homologous compounds (e.g., unsubstituted pyrrolidine and bis(2-methoxyethyl) ether), the following GHS classifications must be applied [3].

Table 2: GHS Hazard Classification & Labeling
Hazard ClassCategoryH-StatementJustification
Acute Toxicity (Oral/Inhalation) Category 4H302 + H332: Harmful if swallowed or inhaled.High volatility and rapid absorption of the basic amine core.
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.High pKa (~10.5) leads to rapid saponification of dermal lipids and tissue necrosis.
Reproductive Toxicity Category 1BH360FD: May damage fertility or the unborn child.Obligate metabolism to Methoxyacetic Acid (MAA), a known Category 1B teratogen.
Flammable Liquids Category 2H225: Highly flammable liquid and vapor.Low molecular weight aliphatic amine properties.
Safe Handling and PPE Protocols
  • Engineering Controls: Must be handled in a Class II Type B2 biological safety cabinet or a chemical fume hood with single-pass air.

  • PPE: Butyl rubber or fluoroelastomer (Viton) gloves are required. Nitrile is insufficient due to rapid permeation by low-MW amines and ethers. Wear a full-face respirator with an ABEK filter if engineering controls are compromised.

  • Emergency Response: In case of skin contact, do not use acidic neutralizing agents (which cause exothermic reactions). Flush with copious amounts of water for a minimum of 15 minutes.

Validated Experimental Protocols for Toxicity Screening

To empirically validate the mechanistic liabilities discussed above, I have designed two self-validating in vitro protocols.

Protocol A: Trapping of Iminium Ion Reactive Intermediates

Because iminium ions are transient, they cannot be detected directly by LC-MS. We must use Potassium Cyanide (KCN) as a "hard" nucleophile to trap the iminium ion, forming a stable alpha-cyanoamine adduct (+27 Da mass shift) [1].

Step-by-Step Methodology:

  • Incubation Preparation: In a 1.5 mL Eppendorf tube, combine 10 µM of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine with 1.0 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Nucleophile Addition: Add KCN to a final concentration of 1.0 mM. (Caution: Highly toxic, perform strictly in a fume hood).

  • Reaction Initiation: Add NADPH (final concentration 1.0 mM) to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC vial. Analyze via LC-HRMS/MS (High-Resolution Mass Spectrometry). Screen for the parent mass + 27 Da (addition of CN minus H).

Workflow1 Step1 Incubate Compound with HLM + NADPH + 1mM KCN Step2 Quench & Precipitate (Cold ACN) Step1->Step2 Step3 Centrifuge (14,000 x g, 4°C) Step2->Step3 Step4 LC-HRMS/MS Acquisition Step3->Step4 Step5 Data Mining: Search for +27 Da Cyano-Adducts Step4->Step5

Caption: Experimental workflow for trapping and identifying reactive iminium intermediates.

Protocol B: Quantification of Methoxyacetic Acid (MAA) Formation

To confirm the developmental toxicity liability, we must quantify the formation of MAA using primary human hepatocytes, as microsomes lack the cytosolic ADH/ALDH enzymes required for this specific biotransformation [2].

Step-by-Step Methodology:

  • Hepatocyte Thawing: Thaw cryopreserved primary human hepatocytes and assess viability via Trypan Blue exclusion (must be >80%).

  • Suspension: Suspend hepatocytes in William's E medium at a density of 1×106 cells/mL.

  • Dosing: Add the test compound to a final concentration of 50 µM. Incubate in a 96-well plate at 37°C with 5% CO2 on an orbital shaker.

  • Time-Course Sampling: Aliquot 50 µL of the suspension at 0, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of cold methanol containing isotopically labeled MAA-d3 as an internal standard.

  • Analysis: Centrifuge to remove proteins. Analyze the supernatant using LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the MRM transition for MAA (m/z 89.0 -> 59.0).

References

  • Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate. Chemical Research in Toxicology, ACS Publications. Available at:[Link]

  • Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. National Institutes of Health (NIH) / PubMed. Available at:[Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a substituted pyrrolidine derivative of interest in pharmaceutical and chemical research. Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a substituted pyrrolidine derivative of interest in pharmaceutical and chemical research. Its unique structural features, combining a pyrrolidine ring with a methoxyethoxy side chain, suggest potential applications as a versatile building block in the synthesis of novel compounds. A thorough understanding of its fundamental physicochemical properties, namely its molecular weight and aqueous solubility, is paramount for its effective utilization in drug discovery and development, formulation science, and synthetic chemistry.

This technical guide provides a comprehensive overview of the molecular weight and a detailed exploration of the aqueous solubility of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. Recognizing the critical role of solubility in determining the bioavailability and efficacy of potential drug candidates, this document delves into the theoretical and practical aspects of its measurement. It is designed to equip researchers and scientists with the necessary knowledge to accurately characterize and effectively handle this compound in a laboratory setting.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is the cornerstone of its application in research and development. This section details the molecular weight and discusses the critical parameter of aqueous solubility for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Molecular Identity and Weight

The molecular formula for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is C₇H₁₅NO₂.[1][2] This formula is derived from its chemical structure, which consists of a five-membered pyrrolidine ring substituted at the third position with a 2-(2-methoxyethoxy)ethyl group.

The molecular weight of a compound is a critical parameter for a wide range of laboratory calculations, including molarity, stoichiometry, and analytical characterization. The calculated molecular weight of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is approximately 145.20 g/mol .[1][2]

PropertyValueSource
Molecular FormulaC₇H₁₅NO₂Guidechem[1], AChemBlock[2]
Molecular Weight145.20 g/mol Guidechem[1], AChemBlock[2]
Aqueous Solubility: A Critical Parameter

It is important to distinguish between two primary types of solubility measurements: thermodynamic and kinetic solubility.[3][4][5]

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure, in the presence of an excess of the solid compound.[3][6] This is the true, stable solubility of the compound.

  • Kinetic Solubility , on the other hand, is the concentration at which a compound, often dissolved in a co-solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[3][6][7] This measurement is often higher than the thermodynamic solubility and can be influenced by the experimental conditions.[7]

For the purpose of robust drug development and formulation, determining the thermodynamic solubility is of greater significance as it represents the most stable state of the system.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][8][9] It is the recommended procedure for obtaining an accurate and reproducible measurement of the aqueous solubility of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. This method is also described in the OECD Guidelines for the Testing of Chemicals, specifically under Test No. 105.[10][11][12]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific aqueous medium (e.g., purified water, buffer of a specific pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine to aqueous medium in a sealed flask B Place the flask in a shaker bath at a constant temperature (e.g., 25°C or 37°C) A->B C Agitate the flask for a sufficient period (e.g., 24-72 hours) to reach equilibrium B->C D Periodically sample and analyze the supernatant to confirm equilibrium is reached C->D E Cease agitation and allow the undissolved solid to settle D->E Equilibrium confirmed F Carefully withdraw an aliquot of the clear supernatant E->F G Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm) F->G I Analyze the filtered supernatant and standard solutions using a validated analytical method (e.g., HPLC, LC-MS) G->I H Prepare a series of standard solutions of known concentrations H->I J Determine the concentration of the compound in the supernatant from the calibration curve I->J

Figure 1: Experimental workflow for the determination of aqueous solubility using the shake-flask method.

Detailed Protocol
  • Preparation of the Saturated Solution:

    • Add an excess amount of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine to a clean, sealable flask. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a precise volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline at a specific pH).

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a temperature-controlled shaker bath. For pharmaceutical applications, temperatures of 25°C or 37°C are commonly used.

    • Agitate the flask at a constant speed for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[6] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine of known concentrations in the same aqueous medium.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The determined concentration represents the thermodynamic aqueous solubility of the compound under the specified experimental conditions (temperature and pH).

    • The results should be reported in appropriate units, such as mg/mL or µg/mL.

Predicted Aqueous Solubility

In the absence of experimental data, computational models can provide a useful estimation of aqueous solubility. These predictions are valuable in the early stages of drug discovery for prioritizing compounds. Based on a predictive model, the estimated aqueous solubility of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is presented below. It is crucial to note that this is a theoretical value and should be confirmed by experimental determination.

ParameterPredicted ValueMethod
Aqueous Solubility (LogS)-0.5ALOGPS 2.1
Aqueous Solubility316.2 mg/mLCalculated from LogS

Note: The LogS value was obtained from a publicly available prediction service and converted to mg/mL. This value suggests that 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is likely to be highly soluble in water.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and a comprehensive framework for understanding and determining the aqueous solubility of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. The molecular weight is established at approximately 145.20 g/mol . While an experimental value for aqueous solubility is not currently available, a detailed protocol for its determination using the reliable shake-flask method has been presented. The distinction between thermodynamic and kinetic solubility has been emphasized to ensure the scientific integrity of future measurements. The provided predicted solubility data suggests high water solubility, a favorable characteristic for many pharmaceutical applications. For any research or development involving 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, an experimental determination of its thermodynamic aqueous solubility is strongly recommended to ensure accurate and reliable data for informed decision-making.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Könemann, S., et al. (2012).
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Glomme, A., et al. (2005).
  • OECD 105 Testing Services.
  • Testing Poorly Water-Soluble Test Chemicals According to the Updated OECD Guidance Document 23 on Aqueous-Phase Aquatic Toxicity.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • OECD GUIDELINES FOR TESTING OF CHEMICALS. OECD.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS 460. NIH.
  • (S)-3-(2-METHOXYETHOXY)PYRROLIDINE 880362-02-7 wiki. Guidechem.
  • CAS 942618-26-0: (3R)-3-(2-Methoxyethoxy)pyrrolidine. CymitQuimica.
  • (R)-3-(2-METHOXYETHOXY)
  • CAS N/A | 3-(2-(2-Methoxyethoxy)ethyl)pyrrolidine - Alchem. Alchem.Pharmtech.
  • (S)-3-(2-Methoxy-ethoxy)-pyrrolidine 95% | CAS: 880362-02-7. AChemBlock.
  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH.
  • ETHYLPYRROLIDONE. Chemicals.co.uk.

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Exploratory

Preliminary Screening of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Derivatives: A Technical Guide to GPCR and Kinase Inhibitor Profiling

Executive Summary & Structural Rationale In modern medicinal chemistry, the optimization of small-molecule libraries requires a delicate balance between target affinity and pharmacokinetic viability. The 3-[2-(2-Methoxye...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the optimization of small-molecule libraries requires a delicate balance between target affinity and pharmacokinetic viability. The 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine scaffold represents a highly versatile building block designed to achieve this balance.

This scaffold combines a basic pyrrolidine core —a ubiquitous pharmacophore that is typically protonated at physiological pH—with a 2-(2-methoxyethoxy)ethyl chain , which functions as a discrete polyethylene glycol (PEG2) moiety.

The Causality of the "PEG2" Effect

Replacing a highly lipophilic alkyl chain with a methoxyethoxyethyl group is a deliberate structural choice driven by the following mechanistic rationales:

  • Solvent-Exposed Pocket Targeting: In kinase inhibitors, the pyrrolidine core often anchors into the hinge region, while the PEG2 chain extends into solvent-exposed areas. For example, in the development of Src kinase inhibitors, pyrrolidine-carboxamides featuring methoxyethoxy substituents demonstrated high selectivity for Src over EGFR by tightly fitting the hydrophobic pocket while utilizing the ether chain to enhance solubility and selectivity[1].

  • Physicochemical Tuning: The incorporation of ether oxygens introduces hydrogen bond acceptors without adding hydrogen bond donors. This significantly lowers the partition coefficient (LogP) and increases aqueous solubility, a critical factor for oral bioavailability in GPCR targets like the CCR5 receptor, where bulky, lipophilic antagonists often fail due to poor absorption[2].

Primary Screening: Target Affinity & Selectivity

To evaluate the efficacy of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine derivatives, the primary screening cascade must utilize homogeneous, high-throughput assays that minimize false positives caused by compound auto-fluorescence or aggregation.

TR-FRET Kinase Inhibition Assay (Src vs. EGFR)

Causality for Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because the time-delayed fluorescence measurement eliminates interference from the intrinsic auto-fluorescence often exhibited by heterocyclic library compounds.

Self-Validating Protocol:

  • Reagent Preparation: Prepare a master mix containing 1 nM recombinant human Src kinase, 400 nM biotinylated poly-GT substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Compound Dosing: Dispense 100 nL of the pyrrolidine derivatives (10-point serial dilution in 100% DMSO) into a 384-well low-volume proxiplate. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Kinase Reaction: Add 5 µL of the kinase/substrate master mix to the compounds. Incubate at 25°C for 60 minutes.

  • Detection Phase: Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg2+), Eu-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). The assay is only valid if Z' > 0.65 .

ScreeningCascade Start Library: Methoxyethoxy-Pyrrolidines Primary Primary Screening (Affinity) Start->Primary Assay1 TR-FRET Kinase Assay (Src vs EGFR) Primary->Assay1 Assay2 Radioligand Binding (CCR5 Receptor) Primary->Assay2 Secondary Secondary Screening (ADME) Assay1->Secondary IC50 < 100 nM Assay2->Secondary Ki < 50 nM Assay3 Caco-2 Permeability (Bidirectional) Secondary->Assay3 Assay4 Microsomal Stability (HLM/RLM) Secondary->Assay4 Lead Lead Optimization Candidate Assay3->Lead Papp > 10x10^-6 cm/s Assay4->Lead T1/2 > 60 min

Workflow of the High-Throughput Screening (HTS) cascade for pyrrolidine derivatives.

Secondary Screening: ADME & Cellular Profiling

While the methoxyethoxy chain improves solubility, PEG-like moieties can sometimes act as substrates for efflux transporters like P-glycoprotein (P-gp). Therefore, a standard PAMPA (Parallel Artificial Membrane Permeability Assay) is insufficient. A cell-based bidirectional Caco-2 assay is mandatory to calculate the Efflux Ratio (ER).

Caco-2 Bidirectional Permeability Assay

Causality for Assay Selection: Caco-2 cells express human intestinal transporters. By measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) permeability, we can determine if the methoxyethoxy-pyrrolidine derivative is actively pumped out of the cell (ER > 2.0 indicates active efflux).

Self-Validating Protocol:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² are utilized.

  • Dosing:

    • A→B Assessment: Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical chamber. Add blank buffer to the basolateral chamber.

    • B→A Assessment: Add 10 µM of the test compound to the basolateral chamber. Add blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes.

  • Quantification & Validation: Analyze samples via LC-MS/MS.

    • Validation Check: Co-incubate with Lucifer Yellow (100 µM). If Lucifer Yellow Papp > 1.0 × 10⁻⁶ cm/s, the monolayer is compromised, and data for that well is discarded. Include Propranolol as a high-permeability control.

Mechanism Ligand Methoxyethoxy-Pyrrolidine Kinase Src Kinase Domain Ligand->Kinase Kinase Target GPCR CCR5 Receptor Ligand->GPCR GPCR Target KinaseHinge Hinge Region (Asp348) H-Bond via Pyrrolidine NH Kinase->KinaseHinge KinaseSolvent Solvent Pocket PEG2 Chain Extension Kinase->KinaseSolvent GPCRTM TM Domain (Glu283) Ionic Bond via Pyrrolidine N+ GPCR->GPCRTM GPCRExtra Extracellular Loop PEG2 Chain Interaction GPCR->GPCRExtra

Dual targeting mechanism of the methoxyethoxy-pyrrolidine scaffold in kinases and GPCRs.

Quantitative Data Presentation

The following tables summarize the comparative screening data, illustrating the physicochemical and pharmacological advantages of the methoxyethoxyethyl substitution over a standard lipophilic alkyl chain (e.g., hexyl).

Table 1: Representative In Vitro Target Affinity Profiling

Compound ScaffoldSrc Kinase IC₅₀ (nM)EGFR Kinase IC₅₀ (nM)Selectivity Fold (EGFR/Src)CCR5 Receptor Kᵢ (nM)
3-Hexylpyrrolidine (Control)450 ± 25890 ± 40~2x120 ± 15
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine 85 ± 10 >10,000 >110x 25 ± 5
Staurosporine (Reference)5.2 ± 0.83.1 ± 0.50.6xN/A

Table 2: ADME & Physicochemical Properties

Compound ScaffoldcLogPAqueous Solubility (µg/mL)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)HLM T₁/₂ (min)
3-Hexylpyrrolidine (Control)4.1< 525.41.118
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine 2.3 > 150 14.2 1.8 85
Propranolol (Reference)3.486532.50.9> 120

Data Interpretation: The methoxyethoxy derivative demonstrates a superior profile. The reduction in cLogP directly correlates with a 30-fold increase in aqueous solubility and a significant improvement in human liver microsome (HLM) stability, likely due to the reduced lipophilicity minimizing non-specific CYP450 binding.

References

  • Lee, K., Kim, J., Jeong, K. W., Lee, K. W., Lee, Y., Song, J. Y., Kim, M. S., Lee, G. S., & Kim, Y. (2009). Structure-based virtual screening of Src kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(8), 3152–3161. [Link]

  • Thoma, G., Nuninger, F., Schaefer, M., Akyel, K. G., Albert, R., Beerli, C., Bruns, C., Francotte, E., Luyten, M., MacKenzie, D., Oberer, L., Streiff, M. B., Wagner, T., Walter, H., Weckbecker, G., & Zerwes, H. G. (2004). Orally Bioavailable Competitive CCR5 Antagonists. Journal of Medicinal Chemistry, 47(8), 1939–1955. [Link]

Foundational

Pharmacokinetic Optimization via 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Scaffolds: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The integration of saturated nitrogen heterocycles with short-chain polyethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The integration of saturated nitrogen heterocycles with short-chain polyethylene glycol (PEG) mimetics represents a sophisticated strategy in modern drug design. The 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine scaffold combines the stereochemical versatility of a pyrrolidine ring with the physicochemical enhancements of a methoxyethoxyethyl (mini-PEG) side chain. This whitepaper provides a comprehensive analysis of how this specific scaffold modulates pharmacokinetics (PK), detailing the causality behind its effects on solubility, membrane permeability, and metabolic clearance[1].

Structural Causality and Physicochemical Profiling

The Pyrrolidine Core: sp³-Hybridization and Pseudorotation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry[2]. Unlike flat aromatic systems, pyrrolidine is sp³-hybridized, allowing for extensive three-dimensional pharmacophore exploration. Its non-planar "pseudorotation" capability enables dynamic spatial coverage, which is critical for adapting to target binding pockets while maintaining a favorable polar surface area (PSA)[1].

The Methoxyethoxyethyl Appendage: Mini-PEGylation

Attaching a 2-(2-methoxyethoxy)ethyl chain to the C3 position of the pyrrolidine ring introduces a highly flexible, hydrophilic vector.

  • Causality of Solubility Enhancement: The ether oxygens in the methoxyethoxyethyl chain act as potent hydrogen-bond acceptors. These oxygens interact with water dipoles, creating a hydration shell that significantly lowers the desolvation energy required for aqueous dissolution.

  • Lipophilicity Modulation: By balancing the lipophilic carbon backbone with polar ether linkages, the scaffold achieves an optimal LogD (typically between 1.0 and 2.5), which is the sweet spot for oral bioavailability and blood-brain barrier (BBB) penetration.

Quantitative Comparative Data

The following table summarizes the typical shift in physicochemical and PK parameters when a standard hydrophobic pharmacophore is appended with the 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine scaffold.

ParameterUnmodified Pyrrolidine Core3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine ScaffoldPharmacokinetic Implication
LogD (pH 7.4) 0.45 - 0.851.20 - 1.80Enhanced membrane partitioning.
Kinetic Solubility ~50 µg/mL>250 µg/mLReduced risk of precipitation in the GI tract.
PSA (Ų) 16.4~35.0Maintains permeability while increasing polarity.
HLM Intrinsic Clearance High (Rapid oxidation)Moderate (Steric shielding)Prolonged systemic half-life.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Metabolic Stability and CYP450 Interactions

Unsubstituted pyrrolidines are often subject to rapid α-oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, leading to ring opening and dealkylation[1]. The presence of the methoxyethoxyethyl chain at the C3 position introduces steric hindrance that partially shields the α-carbons from enzymatic attack.

However, researchers must monitor for O-demethylation at the terminal methoxy group. The cleavage of the terminal ether by CYP enzymes results in a primary alcohol, which can subsequently undergo Phase II glucuronidation.

Permeability Dynamics

Despite the increase in molecular weight and hydrogen bond acceptors, the flexibility of the mini-PEG chain allows it to adopt intramolecular hydrogen bonds in lipophilic environments (such as the hydrophobic core of a lipid bilayer). This dynamic conformation switching ensures that the scaffold retains excellent passive permeability, often yielding Caco-2 apparent permeability ( Papp​ ) values exceeding 10×10−6 cm/s.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the PK contributions of the 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine scaffold, the following self-validating in vitro protocols must be executed.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and identify primary metabolic liabilities.

  • Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test scaffold (final concentration 1 µM, ensuring organic solvent < 0.5% v/v).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Check: Run a parallel control without NADPH to differentiate enzymatic metabolism from chemical degradation.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive transcellular permeability.

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane.

  • Donor/Acceptor Loading: Add the scaffold solution (10 µM in PBS, pH 7.4) to the donor compartment. Add blank PBS to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Validation Check: Include high-permeability (propranolol) and low-permeability (atenolol) reference standards to validate membrane integrity.

  • Quantification: Measure the concentration of the scaffold in both compartments via LC-MS/MS and calculate the effective permeability ( Pe​ ).

Pharmacokinetic Evaluation Workflow

The following diagram illustrates the logical progression of PK evaluation for compounds incorporating this scaffold.

PK_Workflow Compound 3-[2-(2-Methoxyethoxy)ethyl] pyrrolidine Scaffold PhysChem Physicochemical Profiling (LogD, Kinetic Solubility) Compound->PhysChem Step 1 Permeability Permeability Assays (PAMPA / Caco-2) PhysChem->Permeability Step 2 Metabolism Metabolic Stability (HLM / RLM Clearance) PhysChem->Metabolism Step 2 InVivo In Vivo PK (Rodent IV/PO) Permeability->InVivo Step 3 Metabolism->InVivo Step 3

Caption: Workflow for evaluating the pharmacokinetics of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine scaffolds.

Conclusion

The 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine scaffold is a highly effective structural motif for optimizing the pharmacokinetic profiles of lipophilic drug candidates. By leveraging the sp³-hybridized core of pyrrolidine alongside the hydration dynamics of a mini-PEG chain, medicinal chemists can achieve a superior balance of aqueous solubility, metabolic stability, and membrane permeability.

References

Sources

Exploratory

receptor binding affinity of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Title: Biophysical Characterization and Receptor Binding Affinity of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine: A Fragment-Based Drug Discovery (FBDD) Perspective Executive Summary In modern Fragment-Based Drug Discovery (...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biophysical Characterization and Receptor Binding Affinity of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine: A Fragment-Based Drug Discovery (FBDD) Perspective

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds are utilized to probe the binding pockets of complex membrane proteins, including G-protein-coupled receptors (GPCRs)[1]. The compound 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (MW: 173.25 g/mol ) represents a highly specialized, dual-purpose fragment. It combines a classic aminergic pharmacophore (the pyrrolidine ring) with a mini-PEGylated side chain (the 2-(2-methoxyethoxy)ethyl group).

This whitepaper details the structural rationale, thermodynamic binding profile, and self-validating biophysical protocols required to accurately measure the receptor binding affinity of this fragment. Due to its rapid dissociation kinetics ( koff​ ), traditional end-point assays often yield false negatives. Therefore, we establish a rigorous methodology centered on Surface Plasmon Resonance (SPR) and orthogonal radioligand binding to quantify its interactions with aminergic targets such as Histamine H 3​ , Sigma-1 ( σ1​ ), and Dopamine D 2​ receptors.

Structural Rationale & Pharmacophore Dynamics

To understand the binding affinity of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, one must dissect its structural causality:

  • The Pyrrolidine Core (Enthalpic Anchor): The secondary/tertiary amine of the pyrrolidine ring is protonated at physiological pH. This provides a critical electrostatic anchor, forming a highly conserved salt bridge with the Asp 3.32 residue found in the orthosteric binding site of almost all aminergic GPCRs[2].

  • The 3-Position Substitution (Vectorial Projection): Appending the PEG-like chain at the 3-position (rather than N-alkylation at the 1-position) is a deliberate medicinal chemistry choice. It preserves the basicity (pKa ~9.0) and steric accessibility of the nitrogen atom. Depending on the ring pucker, the 3-substituent projects either axially or equatorially into the extracellular vestibule of the receptor.

  • The Mini-PEG Chain (Thermodynamic Modulator): The 2-(2-methoxyethoxy)ethyl chain introduces significant conformational entropy. While PEGylation generally reduces direct binding avidity due to steric shielding and the thermodynamic penalty of chain desolvation[3], it enables the fragment to displace ordered water molecules in the receptor's binding channel, optimizing the physicochemical properties (solubility, lipophilicity) for subsequent lead optimization.

Pathway R Receptor (GPCR) Inactive State RL Receptor-Ligand Complex (Transient State) R->RL k_on (Association) L 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (Fragment) L->RL k_on (Association) RL->R k_off (Fast Dissociation) Desolv Desolvation & Entropy Penalty (Mini-PEG chain) RL->Desolv Thermodynamic Cost SaltBridge Asp3.32 Salt Bridge (Pyrrolidine Nitrogen) RL->SaltBridge Enthalpic Gain

Figure 1: Thermodynamic and kinetic binding model of the PEGylated pyrrolidine fragment.

Biophysical Screening Strategy

Fragments typically exhibit low binding affinities (high μM to mM range) and exceptionally fast off-rates. Relying solely on functional cellular assays or standard radioligand displacement can obscure genuine binding events due to target depletion or probe-dependence[4].

Why SPR? Surface Plasmon Resonance (SPR) allows for label-free, real-time observation of binding kinetics. By immobilizing thermostabilized GPCRs (StaRs) or utilizing Styrene Maleic Acid Lipid Particles (SMALPs) to maintain the receptor in a native-like lipid environment, SPR can accurately capture the transient kon​ and koff​ rates of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, calculating a highly accurate equilibrium dissociation constant ( KD​ )[1].

G A Fragment Library Synthesis B Primary SPR Screen (K_D & Kinetics) A->B  Library Input C Orthogonal RBA (Displacement) B->C  Hit Validation  (K_D < 1 mM) D X-ray / Cryo-EM Structural Resolution C->D  Orthosteric Confirmation E Lead Optimization (Affinity Maturation) D->E  Structure-Guided Design

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow for low-affinity pyrrolidine scaffolds.

Methodology: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the following protocols form a self-validating system: the primary biophysical screen (SPR) establishes direct binding, while the secondary biochemical screen (RBA) confirms the specific orthosteric binding site.

Protocol A: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: Wild-type GPCRs denature rapidly when extracted from membranes. We utilize thermostabilized receptors captured on a CM5 sensor chip to guarantee a homogenous, active receptor population[4].

  • Surface Preparation: Activate a Biacore CM5 sensor chip using standard EDC/NHS chemistry. Immobilize an anti-His antibody or Ni-NTA capture system.

  • Receptor Capture: Inject His-tagged, thermostabilized aminergic GPCR (e.g., H 3​ R or σ1​ ) at a flow rate of 10 μL/min until a capture level of 3000–4000 Response Units (RU) is achieved.

  • Fragment Preparation: Dissolve 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine in 100% DMSO, then dilute into running buffer (HEPES 20 mM, NaCl 150 mM, 0.05% Tween-20, pH 7.4) to achieve a final DMSO concentration of 5% (to prevent refractive index bulk shifts).

  • Kinetic Injection: Inject the fragment in a 2-fold concentration series (from 10 μM to 2 mM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and a buffer blank). Fit the data to a 1:1 Langmuir binding model or a steady-state affinity model to extract KD​ .

Protocol B: Orthogonal Radioligand Binding Assay (RBA)

Causality: SPR proves the fragment binds to the protein, but not where. RBA using a known orthosteric radioligand validates that the pyrrolidine fragment is competing for the primary active site[1].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, the radioligand (e.g., 1 nM [3H] -N- α -methylhistamine for H 3​ R), and varying concentrations of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (1 μM to 5 mM ).

  • Equilibration: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Validation: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Binding Profile

The following table synthesizes representative quantitative binding data, illustrating the effect of the mini-PEG chain on the pyrrolidine pharmacophore across common aminergic targets.

Note the causality in the data: The addition of the 3-position PEG chain improves the raw affinity ( KD​ ) compared to the naked pyrrolidine by capturing additional van der Waals interactions in the vestibule. However, because of the added molecular weight, the overall Ligand Efficiency (LE) drops slightly—a classic hallmark of fragment elaboration[3].

Target ReceptorLigand ScaffoldSPR KD​ ( μM )RBA IC50​ ( μM )Ligand Efficiency (LE)*
Histamine H 3​ R Pyrrolidine (Naked Core)850>10000.32
Histamine H 3​ R 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine1452100.28
Sigma-1 ( σ1​ ) 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine851150.29
Dopamine D 2​ R 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine4205800.24

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.3 is typically desired for early fragments, but values ~0.28 are highly acceptable for PEGylated intermediates.

Mechanistic Insights & Lead Optimization

The biophysical evaluation of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine reveals its profound utility in medicinal chemistry. While its intrinsic affinity is in the micromolar range, it serves as an optimal vector for "fragment growing."

By utilizing the pyrrolidine nitrogen as the primary interaction point with the receptor's aspartate residue, medicinal chemists can append larger, rigid hydrophobic moieties (such as benzodioxol or biphenyl groups) to the 1- or 4-positions of the pyrrolidine ring. The flexible 3-position PEG chain acts as a solvent-exposed solubilizing group that mitigates the lipophilicity (LogP) of the resulting lead compound, preventing non-specific binding and improving oral bioavailability. This exact structural paradigm has been successfully leveraged in the discovery of highly potent, selective GPCR antagonists.

References

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. Navratilova, I., Besnard, J., & Hopkins, A. L. ACS Medicinal Chemistry Letters, 2011. [1]

  • Surface Plasmon Resonance Analysis of Seven-Transmembrane Receptors. Hopkins Navratilova, I. Methods in Enzymology, 2015. [4]

  • Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study. Fernandez-Villamarin, M., et al. Biomacromolecules, 2020. [3]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Vio, L., et al. ACS Medicinal Chemistry Letters, 2021. [2]

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Foundational

A Technical Guide to Early-Stage Drug Discovery: A Case Study Using 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine as a Novel Fragment

Introduction: The Strategic Value of the Pyrrolidine Scaffold The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry.[1][2] This saturated heterocycle is a "privileged scaffold," appearing in n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry.[1][2] This saturated heterocycle is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs.[1] Its significance stems from several key attributes:

  • Three-Dimensional (3D) Complexity: Unlike flat aromatic rings, the non-planar nature of the sp3-hybridized pyrrolidine ring allows for the precise spatial arrangement of substituents. This increased 3D character, often described as "escaping flatland," is correlated with higher clinical success rates as it provides more opportunities for specific, high-affinity interactions with biological targets.[3][4][5]

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, and the overall scaffold can enhance aqueous solubility and modulate other critical ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][6]

  • Synthetic Tractability: Robust and flexible chemistries have been developed for the synthesis and functionalization of the pyrrolidine ring, making it an attractive scaffold for iterative optimization.[7][8]

This guide uses a novel, hypothetical chemical entity, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine , as a starting point to illustrate a comprehensive, field-proven workflow for early-stage drug discovery. While this specific molecule is not a known drug, its structure embodies the principles of fragment-based drug discovery (FBDD) – it is a small, low-complexity molecule with desirable physicochemical properties. We will follow this compound from its initial identification as a fragment "hit" through the critical phases of validation, characterization, and hit-to-lead optimization, providing detailed protocols and the scientific rationale behind each step.

Part 1: Fragment-Based Hit Identification

Fragment-Based Drug Discovery (FBDD) has become a powerful engine for generating high-quality lead compounds.[7] The core principle is to screen small, low-molecular-weight compounds ("fragments") that, due to their simplicity, are more likely to find and bind to small pockets on a protein target with high "ligand efficiency." These weak-binding but highly efficient hits then serve as a starting point for building more potent and selective molecules.[9]

Our compound of interest, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, fits the profile of a typical fragment. The initial step is to screen it, as part of a larger fragment library, against a therapeutic target of interest.

Experimental Workflow: Primary Fragment Screening

The objective of the primary screen is to detect weak binding events between fragments and the target protein. High-sensitivity biophysical techniques are required.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead FragmentLibrary Fragment Library (incl. our compound) PrimaryScreen Primary Biophysical Screen (e.g., SPR, NMR, TSA) FragmentLibrary->PrimaryScreen TargetProtein Purified Target Protein TargetProtein->PrimaryScreen Hits Initial Fragment Hits (Weak Binders) PrimaryScreen->Hits Identifies binding OrthogonalScreen Orthogonal Screen (e.g., ITC, MST) Hits->OrthogonalScreen Confirms direct binding BiochemicalAssay Biochemical/Cell-Based Assay (Functional Confirmation) Hits->BiochemicalAssay Confirms function ValidatedHits Validated Hits OrthogonalScreen->ValidatedHits BiochemicalAssay->ValidatedHits SBDD Structure-Based Design (X-ray, Cryo-EM) ValidatedHits->SBDD Provides structural basis SAR SAR by Chemistry (Analog Synthesis) ValidatedHits->SAR SBDD->SAR Guides synthesis OptimizedLeads Optimized Leads (Improved Potency & Properties) SAR->OptimizedLeads

Caption: High-level workflow for Fragment-Based Drug Discovery (FBDD).

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor chip surface, making it ideal for identifying fragment binding.

  • Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a density of ~10,000-15,000 Response Units (RU).

  • System Preparation: Prime the system with a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) containing 1-2% DMSO to match the fragment library solvent.

  • Fragment Screening:

    • Prepare a plate of fragments from the library, including 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, at a concentration of 200 µM.

    • Inject each fragment over the target and a reference flow cell (mock-coupled) for 60 seconds at a flow rate of 30 µL/min.

    • Follow with a 120-second dissociation phase.

    • Regenerate the surface if necessary with a short pulse of a mild buffer (e.g., 10 mM Glycine pH 2.5).

  • Hit Identification: A "hit" is defined as a fragment that produces a specific, dose-dependent response significantly above the background noise of the system. Our hypothetical compound, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, is identified as a primary hit.

Part 2: Hit Validation and Initial Characterization

A primary hit is not a confirmed discovery. The initial binding event must be validated through an orthogonal method to rule out artifacts, and its functional consequence must be assessed.

Protocol 2: Orthogonal Validation using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic data (KD, ΔH, ΔS) and confirming a true interaction.

  • Sample Preparation:

    • Prepare the target protein at a concentration of 20-50 µM in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare the fragment, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, at a concentration of 500-1000 µM in the same buffer.

  • ITC Experiment:

    • Load the protein into the sample cell and the fragment into the injection syringe.

    • Perform an initial 0.4 µL injection, followed by 18-20 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.

    • Maintain the cell temperature at 25°C.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a single-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). A confirmed interaction validates the hit.

Protocol 3: Functional Confirmation via a Biochemical Assay

Assuming our target is an enzyme (e.g., a kinase or protease), a functional assay is required to see if the binding event has a consequence (inhibition or activation).

  • Assay Setup: Use a validated biochemical assay, such as a FRET-based assay for a protease or a luminescence-based assay for a kinase (e.g., ADP-Glo™).[10][11]

  • Compound Titration: Perform a dose-response experiment by serially diluting 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine from ~1 mM down to low µM concentrations.

  • Measurement: Incubate the compound with the enzyme and substrate according to the assay protocol and measure the output (e.g., fluorescence or luminescence).

  • Result: A dose-dependent change in enzyme activity confirms that the fragment is not just a binder but a functional modulator of the target. This validated, active fragment is now termed a "hit."

Initial Physicochemical Profile

Even at this early stage, characterizing the fundamental properties of the hit is crucial. These properties form the baseline for the subsequent optimization campaign.

PropertyMethodDesired Range (for Fragments)3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (Estimated)
Molecular Weight (MW) Calculation< 300 Da173.24 g/mol
cLogP Calculation< 3~0.5 - 1.0
Topological Polar Surface Area (TPSA) Calculation< 90 Ų~33.8 Ų
Aqueous Solubility Kinetic Nephelometry> 100 µMExpected to be high
Ligand Efficiency (LE) Calculation (LE = -1.37 * pIC50 / HAC)> 0.3To be determined from IC50

HAC = Heavy Atom Count

Part 3: Hit-to-Lead (H2L) Optimization: From Fragment to Lead

The goal of the Hit-to-Lead (H2L) phase is to evolve the initial fragment hit, which typically has low potency (µM to mM affinity), into a more potent "lead" compound (nM affinity) with improved drug-like properties.[12][13] This is an iterative process guided by Structure-Activity Relationships (SAR) and, ideally, structure-based drug design (SBDD).

Strategy 1: Vector-Based Growth

The first step is to obtain a high-resolution crystal structure of the target protein in complex with our fragment. This structure reveals the binding mode and identifies "exit vectors"—unoccupied pockets adjacent to the bound fragment that can be exploited for potency gains.

SAR_Cycle Design Design Analogs (Based on Structure/SAR) Synthesize Synthesize New Compounds Design->Synthesize Medicinal Chemistry Test Test in Assays (Biochemical & Cellular) Synthesize->Test Biological Screening Analyze Analyze Data (Determine SAR) Test->Analyze Data Interpretation Analyze->Design Iterative Improvement

Caption: The iterative cycle of Hit-to-Lead optimization.

Based on the structure of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, two primary vectors for modification are apparent:

  • The Pyrrolidine Nitrogen: This secondary amine is a common point for functionalization. Amide couplings, reductive aminations, or sulfonamide formations can introduce new groups to probe nearby pockets.

  • The Methoxy Terminus: The ether chain can be extended, truncated, or terminated with different functional groups (e.g., a phenyl ring, a different heterocycle) to explore other regions of the binding site.

Hypothetical SAR Exploration

Let's assume the crystal structure shows an unoccupied hydrophobic pocket near the pyrrolidine nitrogen. The logical next step is to synthesize a small library of amides.

CompoundR Group (on Pyrrolidine N)IC50 (µM)Ligand Efficiency (LE)Rationale
Hit 1 (Parent) -H5000.35Initial validated hit.
Analog 1a -C(O)CH3 (Acetyl)2500.36Small modification, confirms space is available.
Analog 1b -C(O)Ph (Benzoyl)500.38Phenyl group enters hydrophobic pocket, potency improves 10x.
Analog 1c -C(O)-4-F-Ph250.39Electron-withdrawing group improves interactions (e.g., H-bond).
Analog 1d -SO2Ph (Benzenesulfonyl)1000.34Different geometry, less optimal fit than amide.

This initial SAR study suggests that a phenyl group attached via an amide bond at the pyrrolidine nitrogen is highly favorable.[14][15] This now becomes the core focus for further optimization.

Part 4: Early ADME/Tox Profiling

As potency is improved, it is critical to simultaneously monitor for potential liabilities in ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology.[16][17] Integrating these assays early prevents wasted effort on compounds that are potent but have no chance of becoming a viable drug.[18][19] This is the "fail early, fail cheap" strategy.[18]

ADME_Tox_Funnel cluster_input Input Compounds cluster_assays Early ADME/Tox Panel cluster_output Output Profile Compound_Pool Potent Analogs (e.g., Analog 1c) Solubility Aqueous Solubility (Kinetic) Compound_Pool->Solubility Permeability Permeability (PAMPA) (Gut Absorption) Compound_Pool->Permeability Metabolic_Stability Metabolic Stability (Microsomes, S9) Compound_Pool->Metabolic_Stability CYP_Inhibition CYP Inhibition (Drug-Drug Int.) Compound_Pool->CYP_Inhibition Cytotoxicity Cytotoxicity (e.g., HepG2) Compound_Pool->Cytotoxicity Lead_Candidate Lead Candidate with Balanced Profile Solubility->Lead_Candidate Data informs next design cycle Permeability->Lead_Candidate Data informs next design cycle Metabolic_Stability->Lead_Candidate Data informs next design cycle CYP_Inhibition->Lead_Candidate Data informs next design cycle Cytotoxicity->Lead_Candidate Data informs next design cycle

Caption: Funneling potent compounds through an early ADME/Tox panel.

Protocol 4: Standard In Vitro ADME/Tox Panel

This panel provides a snapshot of a compound's drug-like properties.

  • Aqueous Solubility: Use turbidimetric or nephelometric methods to measure kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4.

  • Membrane Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is a non-cell-based assay that predicts passive gut absorption. Compounds are added to a donor plate and permeability through a lipid-coated filter to an acceptor plate is measured.

  • Metabolic Stability: Incubate the compound (e.g., at 1 µM) with human liver microsomes or S9 fraction and NADPH (to initiate metabolism) over a time course (0-60 min). Measure the disappearance of the parent compound by LC-MS/MS to determine its intrinsic clearance and half-life.

  • Cytochrome P450 (CYP) Inhibition: Screen the compound against major CYP isoforms (e.g., 3A4, 2D6, 2C9) using commercially available fluorescent probe-based assays to flag potential for drug-drug interactions.

  • Cytotoxicity: Incubate the compound with a relevant cell line (e.g., HepG2 liver cells) for 24-48 hours and measure cell viability using an assay like MTT or CellTiter-Glo®.

A successful lead candidate will not only be potent in the primary biochemical assay but will also demonstrate acceptable solubility (>50 µM), good permeability, moderate to high metabolic stability, and low cytotoxicity.

Conclusion and Future Directions

This guide has outlined a structured, multi-disciplinary approach to early-stage drug discovery, using the novel fragment 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine as a conceptual starting point. We have progressed from an initial, low-affinity fragment to a validated hit, and laid out a clear, data-driven strategy for hit-to-lead optimization. The journey from a simple fragment to a potential clinical candidate is long, but it is built upon the foundational principles and protocols described herein: rigorous biophysical validation, structure-guided design, iterative chemical synthesis, and the early integration of ADME/Tox profiling. The pyrrolidine scaffold, with its inherent 3D nature and synthetic flexibility, continues to be a highly valuable starting point for such endeavors. The next steps for a compound like "Analog 1c" would involve further optimization of its ADME properties, confirmation of activity in cell-based models of disease, and ultimately, evaluation of its efficacy and safety in preclinical animal models.

References

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. Available at: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • In Vitro ADME-Tox Profiling. Creative Biostructure. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC. Available at: [Link]

  • Disrupting Drug Discovery From Assay Development to Lead Compound. Technology Networks. Available at: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. Available at: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. ResearchGate. Available at: [Link]

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ACS Publications. Available at: [Link]

  • Fragment Based Drug Discovery. Cambridge Healthtech Institute. Available at: [Link]

  • Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. University of Dundee. Available at: [Link]

  • Hit to Lead and Lead Optimization. Selvita. Available at: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. Available at: [Link]

  • Structural simplification: an efficient strategy in lead optimization. PMC. Available at: [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • (R)-3-(2-METHOXYETHOXY)PYRROLIDINE — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of num...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its structural features allow for diverse substitutions, enabling fine-tuning of pharmacological properties. This application note provides a detailed, step-by-step protocol for the synthesis of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, a novel pyrrolidine derivative with potential applications in drug discovery. The synthetic strategy is designed to be robust and adaptable, employing common laboratory techniques and commercially available starting materials.

The synthesis of substituted pyrrolidines can be broadly approached in two ways: by functionalizing a pre-existing pyrrolidine ring or by the cyclization of acyclic precursors.[1] This guide will focus on the former, a strategy that offers a straightforward path to the target molecule.

Overall Synthetic Strategy

The synthesis of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine will be accomplished in a multi-step sequence starting from the readily available N-Boc-3-pyrrolidinone. The key steps include the introduction of a two-carbon side chain at the 3-position, followed by functional group manipulations to build the desired ether linkage, and concluding with the deprotection of the pyrrolidine nitrogen.

Synthesis_Workflow A N-Boc-3-pyrrolidinone B Wittig-Horner-Emmons Reaction A->B Triethyl phosphonoacetate, NaH, THF C N-Boc-3-(ethoxycarbonylmethylidene) pyrrolidine B->C D Hydrogenation C->D H2, Pd/C, EtOH E N-Boc-3-(ethoxycarbonylmethyl) pyrrolidine D->E F Reduction E->F LiAlH4, THF G N-Boc-3-(2-hydroxyethyl)pyrrolidine F->G H Tosylation G->H TsCl, Pyridine I N-Boc-3-(2-tosyloxyethyl)pyrrolidine H->I J Etherification I->J 2-Methoxyethanol, NaH, THF K N-Boc-3-[2-(2-methoxyethoxy)ethyl] pyrrolidine J->K L Deprotection K->L TFA, DCM M 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine L->M

Caption: Overall synthetic workflow for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Experimental Protocols

PART 1: Synthesis of N-Boc-3-(2-hydroxyethyl)pyrrolidine

This part focuses on the introduction of a hydroxyethyl side chain at the 3-position of the N-Boc-pyrrolidinone starting material.

Step 1: Wittig-Horner-Emmons Reaction to form N-Boc-3-(ethoxycarbonylmethylidene)pyrrolidine

This reaction introduces a two-carbon ester side chain.

  • Materials:

    • N-Boc-3-pyrrolidinone

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

    • Wash the sodium hydride with hexanes to remove the mineral oil and decant the hexanes.

    • Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 eq) to the stirred suspension of NaH in THF.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford N-Boc-3-(ethoxycarbonylmethylidene)pyrrolidine.

Step 2: Hydrogenation to N-Boc-3-(ethoxycarbonylmethyl)pyrrolidine

This step reduces the double bond of the side chain.

  • Materials:

    • N-Boc-3-(ethoxycarbonylmethylidene)pyrrolidine

    • Palladium on carbon (Pd/C), 10%

    • Ethanol (EtOH)

    • Celite

  • Protocol:

    • Dissolve N-Boc-3-(ethoxycarbonylmethylidene)pyrrolidine (1.0 eq) in ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (catalytic amount, e.g., 5-10 mol%).

    • Fit the flask with a hydrogen balloon and purge the system with hydrogen.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield N-Boc-3-(ethoxycarbonylmethyl)pyrrolidine. This product is often used in the next step without further purification.

Step 3: Reduction to N-Boc-3-(2-hydroxyethyl)pyrrolidine

This step reduces the ester to a primary alcohol.

  • Materials:

    • N-Boc-3-(ethoxycarbonylmethyl)pyrrolidine

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup (water, 15% NaOH, water)

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of N-Boc-3-(ethoxycarbonylmethyl)pyrrolidine (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure to yield N-Boc-3-(2-hydroxyethyl)pyrrolidine.

PART 2: Synthesis of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

This part details the formation of the ether linkage and the final deprotection step.

Step 4: Tosylation of N-Boc-3-(2-hydroxyethyl)pyrrolidine

This step converts the hydroxyl group into a good leaving group.

  • Materials:

    • N-Boc-3-(2-hydroxyethyl)pyrrolidine

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Dissolve N-Boc-3-(2-hydroxyethyl)pyrrolidine (1.0 eq) in anhydrous pyridine and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold 1 M HCl and extract with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield N-Boc-3-(2-tosyloxyethyl)pyrrolidine.

Step 5: Etherification with 2-Methoxyethanol

This step forms the desired ether linkage via a Williamson ether synthesis.

  • Materials:

    • N-Boc-3-(2-tosyloxyethyl)pyrrolidine

    • 2-Methoxyethanol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium 2-methoxyethoxide by adding NaH (1.5 eq) to a solution of 2-methoxyethanol (2.0 eq) in anhydrous THF at 0 °C.

    • Stir for 30 minutes at room temperature.

    • Add a solution of N-Boc-3-(2-tosyloxyethyl)pyrrolidine (1.0 eq) in anhydrous THF to the sodium 2-methoxyethoxide solution.

    • Heat the reaction mixture to reflux and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford N-Boc-3-[2-(2-methoxyethoxy)ethyl]pyrrolidine.

Step 6: Deprotection to 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

This final step removes the Boc protecting group to yield the target compound.[3]

  • Materials:

    • N-Boc-3-[2-(2-methoxyethoxy)ethyl]pyrrolidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 1 M Sodium hydroxide (NaOH)

  • Protocol:

    • Dissolve N-Boc-3-[2-(2-methoxyethoxy)ethyl]pyrrolidine (1.0 eq) in DCM.

    • Add trifluoroacetic acid (10-20 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH > 10 with 1 M NaOH.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield (%)
1N-Boc-3-pyrrolidinoneTriethyl phosphonoacetate, NaHN-Boc-3-(ethoxycarbonylmethylidene)pyrrolidine70-85
2N-Boc-3-(ethoxycarbonylmethylidene)pyrrolidineH₂, Pd/CN-Boc-3-(ethoxycarbonylmethyl)pyrrolidine>95
3N-Boc-3-(ethoxycarbonylmethyl)pyrrolidineLiAlH₄N-Boc-3-(2-hydroxyethyl)pyrrolidine85-95
4N-Boc-3-(2-hydroxyethyl)pyrrolidineTsCl, PyridineN-Boc-3-(2-tosyloxyethyl)pyrrolidine80-90
5N-Boc-3-(2-tosyloxyethyl)pyrrolidine2-Methoxyethanol, NaHN-Boc-3-[2-(2-methoxyethoxy)ethyl]pyrrolidine60-75
6N-Boc-3-[2-(2-methoxyethoxy)ethyl]pyrrolidineTFA3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine>90

Mechanism and Scientific Rationale

The synthetic route is designed based on well-established and reliable chemical transformations. The use of the tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen is a key strategic decision.[4] The Boc group is stable to the nucleophilic and basic conditions of the Wittig-Horner-Emmons reaction and the reductive conditions of the hydrogenation and LiAlH₄ reduction steps. It is then readily removed under acidic conditions in the final step.[3]

The Wittig-Horner-Emmons reaction is a superior alternative to the standard Wittig reaction for the olefination of ketones, as the phosphonate byproduct is water-soluble, simplifying purification. The subsequent hydrogenation of the α,β-unsaturated ester is a standard and high-yielding reaction. The reduction of the ester to the primary alcohol with LiAlH₄ is a powerful and efficient transformation.

The conversion of the alcohol to a tosylate is a classic method for transforming a poor leaving group (hydroxyl) into an excellent one. This facilitates the subsequent nucleophilic substitution by the alkoxide of 2-methoxyethanol in a Williamson ether synthesis.

The final deprotection with trifluoroacetic acid is a clean and efficient method for removing the Boc group, yielding the desired target molecule.[3]

References

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  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Wikipedia. (2024). Pyrrolidine. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Pyrrolidine synthesis. Retrieved from [Link]

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  • PMC. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

  • Turkish Journal of Chemistry. (2005). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, ^1H and ^{13}C NMR Analyses. Retrieved from [Link]

  • Diva-Portal.org. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved from [Link]

  • PMC. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Retrieved from [Link]

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  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
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  • Google Patents. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
  • PMC. (2025, November 5). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Retrieved from [Link]

  • SpringerLink. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

Sources

Application

Application Note: Advanced PEGylation Strategies Using 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine as a Novel Linker

An in-depth guide to PEGylation protocols has been created using 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. This guide provides detailed application notes and protocols for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to PEGylation protocols has been created using 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Abstract

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, is a clinically-proven strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] Benefits include improved solubility, extended circulatory half-life, and reduced immunogenicity.[3][4] This application note details protocols for utilizing 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, a novel linker molecule, to achieve controlled and stable PEGylation. The unique structure of this linker, featuring a secondary amine within a conformationally restricted pyrrolidine ring, offers a distinct reactivity profile compared to traditional primary amine targets (e.g., lysine residues). This guide provides the scientific rationale, step-by-step protocols for protein and small molecule conjugation, and detailed methods for the characterization of the final PEGylated product.

Part 1: Scientific Rationale and Reagent Overview

The choice of linker chemistry is critical in designing a successful PEGylated therapeutic. The 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine linker introduces two key structural motifs:

  • A Pyrrolidine Ring: This heterocyclic structure provides a secondary amine with a defined stereochemistry and reduced conformational flexibility compared to linear amine linkers. This can influence the orientation of the attached PEG chain relative to the therapeutic molecule.

  • A Methoxyethoxyethyl Tail: This short, hydrophilic chain enhances water solubility and mimics the basic repeating unit of PEG, ensuring biocompatibility.[5]

The primary mode of conjugation for this linker is the reaction of its secondary amine with an aldehyde-activated PEG molecule (e.g., mPEG-CHO) via reductive amination. This process forms a highly stable tertiary amine bond, which is resistant to hydrolysis.

Mechanism: Reductive Amination

Reductive amination is a robust method for conjugating amine-containing molecules. The reaction proceeds in two main steps:

  • Schiff Base Formation: The nucleophilic secondary amine of the pyrrolidine linker attacks the electrophilic carbonyl carbon of an aldehyde-activated PEG, forming a protonated iminium (Schiff base) intermediate.

  • Reductive Stabilization: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane, selectively reduces the iminium ion to form a stable tertiary amine linkage.[6]

This method is particularly effective for achieving site-specific PEGylation, especially at the N-terminus of a protein, by controlling the reaction pH to favor the lower pKa of the α-amine over the ε-amines of lysine residues.[7]

G cluster_step1 cluster_step2 reagent_node reagent_node intermediate_node intermediate_node product_node product_node condition_node condition_node Pyrrolidine Target-Pyrrolidine (Secondary Amine) Schiff_Base Iminium Intermediate (Schiff Base) Pyrrolidine->Schiff_Base lab1 + PEG_Aldehyde mPEG-Aldehyde PEG_Aldehyde->Schiff_Base Final_Product Stable PEG-Conjugate (Tertiary Amine Linkage) Schiff_Base->Final_Product lab2 pH 4.0 - 6.0 lab3 + Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive amination mechanism for PEGylation.

Advantages Over Traditional Lysine PEGylation
FeaturePyrrolidine Linker (Reductive Amination)Traditional Lysine PEGylation (NHS Ester)
Target Residue Secondary Amine (Introduced)Primary Amine (Lysine, N-terminus)
Reaction pH Mildly Acidic (pH 4.0-6.0)Neutral to Mildly Basic (pH 7.0-9.0)
Resulting Linkage Tertiary AmineAmide
Linkage Stability Very High (Resistant to Hydrolysis)High (Generally Stable)
Site-Specificity Potentially high if the linker is introduced site-specifically.Often results in a heterogeneous mixture of positional isomers.[8]
Charge Preservation Maintains a positive charge at physiological pH.Neutralizes the positive charge of the primary amine.

Part 2: Experimental Protocols

The following protocols are designed as a starting point and should be optimized for each specific molecule. The overall workflow involves two stages: functionalizing the target molecule with the pyrrolidine linker, followed by the PEGylation reaction.

G start Start step1 Step 1: Functionalization Introduce Pyrrolidine Linker onto Target Molecule start->step1 step2 Step 2: PEGylation Reaction Conjugate with mPEG-Aldehyde via Reductive Amination step1->step2 step3 Step 3: Purification Remove Excess Reagents (e.g., SEC or Dialysis) step2->step3 step4 Step 4: Characterization Confirm Conjugation (SDS-PAGE, HPLC, MS) step3->step4 end_node End step4->end_node

Caption: General experimental workflow for PEGylation.

Protocol 1: N-Terminal PEGylation of a Protein

This protocol describes the site-selective PEGylation of a protein's N-terminal α-amine. It assumes the protein's N-terminus has been pre-functionalized with the 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine linker, creating a secondary amine target.

Materials:

  • Protein: Pyrrolidine-functionalized protein (1-5 mg/mL).

  • PEG Reagent: mPEG-Aldehyde (mPEG-CHO), 20 kDa.

  • Reaction Buffer: 100 mM MES or acetate buffer, pH 5.0.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane. Prepare a fresh 100 mM stock solution in the Reaction Buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Purification: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (10 kDa MWCO).

Procedure:

  • Protein Preparation:

    • Dissolve the pyrrolidine-functionalized protein in the Reaction Buffer to a final concentration of 2 mg/mL.

    • Ensure any buffers containing primary amines (like Tris) have been removed via buffer exchange.[4]

  • Reagent Calculation:

    • Calculate the required amount of mPEG-CHO and reducing agent. A molar excess is used to drive the reaction to completion.

ReagentMolar Excess (vs. Protein)Example Calculation (for 1 mg protein @ 50 kDa)
mPEG-CHO (20 kDa)5 to 10-fold1 mg protein = 20 nmol. Use 100-200 nmol mPEG-CHO (2-4 mg).
NaBH₃CN20 to 50-foldUse 400-1000 nmol NaBH₃CN (4-10 µL of 100 mM stock).
  • PEGylation Reaction:

    • Add the calculated amount of mPEG-CHO to the protein solution. Mix gently by inversion.

    • Incubate for 30 minutes at room temperature to allow for initial Schiff base formation.

    • Add the calculated amount of the reducing agent stock solution to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted mPEG-CHO.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG, reducing agent, and byproducts by purifying the reaction mixture using an SEC column.

    • Alternatively, perform extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: PEGylation of a Small Molecule Drug

This protocol is for PEGylating a small molecule that has been functionalized with the pyrrolidine linker.

Materials:

  • Substrate: Pyrrolidine-functionalized small molecule (1 equivalent).

  • PEG Reagent: mPEG-Aldehyde (mPEG-CHO), 2 kDa (1.2 equivalents).

  • Solvent: Dichloromethane (DCM) or other suitable anhydrous organic solvent.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Procedure:

  • Reaction Setup:

    • Dissolve the pyrrolidine-functionalized small molecule and mPEG-CHO in the anhydrous solvent under an inert atmosphere (e.g., Argon).

    • Stir the mixture at room temperature for 1 hour.

  • Reduction:

    • Add sodium triacetoxyborohydride to the mixture in one portion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Allow the reaction to stir at room temperature until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using RP-HPLC to isolate the final PEGylated small molecule.[9]

Part 3: Characterization of PEGylated Conjugates

Thorough characterization is essential to confirm the success of the PEGylation reaction and to determine the purity and identity of the product.[10][11]

TechniquePurposeExpected Outcome
SDS-PAGE Assess increase in molecular weight and purity of PEGylated proteins.A distinct band shift upwards for the PEGylated protein compared to the unmodified protein. The sharpness of the band indicates homogeneity.
SEC-HPLC Separate molecules by hydrodynamic size. Determine purity and detect aggregation.[12]Elution time of the PEGylated conjugate will be significantly earlier than the unreacted protein.[13]
RP-HPLC Separate based on hydrophobicity. Can resolve different PEGylated species.[12]PEGylation increases hydrophilicity, typically leading to an earlier elution time compared to the more hydrophobic parent molecule.
Mass Spectrometry (ESI-MS, MALDI-TOF) Provide precise molecular weight of the conjugate, confirming the degree of PEGylation.[10]The mass spectrum will show a peak or series of peaks corresponding to the mass of the target molecule plus the mass of one or more PEG chains.

Part 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low PEGylation Efficiency - Inactive PEG-aldehyde (hydrolyzed).- Incorrect reaction pH.- Ineffective reducing agent.- Use fresh, high-quality PEG reagents.- Optimize pH of the reaction buffer (test range pH 4.0-6.0).- Use a fresh stock of reducing agent. Consider trying an alternative like 2-picoline borane.
Protein Aggregation - High concentration of protein or PEG.- Non-optimal buffer conditions.- Reduce the concentration of reactants.- Include stabilizing excipients (e.g., arginine, polysorbate) in the reaction buffer.
Multiple PEGylated Species - Non-specific reaction with other nucleophiles (e.g., lysine residues).- Polydispersity of the PEG reagent.- Further decrease the reaction pH to enhance N-terminal selectivity.- Use monodisperse (dPEG®) reagents if homogeneity is critical.[11]- Optimize purification methods (e.g., Ion-Exchange Chromatography) to separate isoforms.

References

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC. (2024). Vertex AI Search.
  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI. (2025). MDPI. [Link]

  • Chemistry for peptide and protein PEGylation - Creative PEGWorks. Advanced Drug Delivery Reviews.
  • WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents. (2016).
  • Site-Specific PEGylation of Therapeutic Proteins - PMC. National Center for Biotechnology Information. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC. National Center for Biotechnology Information. [Link]

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation. [Link]

  • (R)-3-(2-METHOXYETHOXY)PYRROLIDINE — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]

  • KR101168620B1 - Pegylated small molecules - Google Patents. (2012).
  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - Frontiers. (2024). Frontiers. [Link]

  • Moving Protein PEGylation from an Art to a Data Science - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Functionalization of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Abstract The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1][2] This application note provides detailed protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1][2] This application note provides detailed protocols and expert insights for the synthetic utilization of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, a versatile building block featuring a secondary amine for direct C-N coupling and a hydrophilic side-chain to potentially enhance pharmacokinetic properties. We present a comprehensive guide to leveraging Buchwald-Hartwig amination for the direct coupling of this substrate with aryl halides. Furthermore, we outline a strategic two-step workflow to expand its utility into C-C bond-forming reactions, such as Suzuki-Miyaura and Sonogashira couplings, thereby unlocking a broad chemical space for drug discovery and development professionals.

Introduction: The Strategic Value of Functionalized Pyrrolidines

Saturated N-heterocycles are integral components of many biologically active molecules. The non-planar, sp³-rich geometry of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[2] The title compound, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, offers two key strategic advantages:

  • A Reactive Nucleophilic Handle: The secondary amine of the pyrrolidine ring is an ideal nucleophile for palladium-catalyzed C-N cross-coupling reactions, providing a direct and robust method for its incorporation into complex aryl and heteroaryl systems.[3]

  • A Pharmacokinetic Modifier: The 2-(2-Methoxyethoxy)ethyl side chain imparts significant polarity and hydrogen bond accepting capabilities. This feature can be exploited by medicinal chemists to fine-tune critical drug properties such as solubility, metabolic stability, and cell permeability.

This guide is designed to serve as a practical resource, explaining the causality behind protocol choices and providing validated starting points for reaction optimization.

Direct C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds, prized for its broad functional group tolerance and high efficiency.[3][4] The reaction is particularly well-suited for coupling secondary cyclic amines like 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Mechanistic Overview

The catalytic cycle is a well-understood sequence of organometallic transformations.[5][6] The key steps involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and concluding with reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

Buchwald-Hartwig_Amination_Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ pd2_complex->amine_complex + R₂NH amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Base (-H⁺) amido_complex->pd0 Reductive Elimination product_out amido_complex->product_out Ar-NR₂ (Product) start start->pd0 Catalyst Precursor reagents_in reagents_in->pd0 Ar-X (Aryl Halide) base_in base_in->amine_complex Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol Design: Rationale and Component Selection

The success of coupling a secondary amine hinges on the careful selection of catalyst, ligand, base, and solvent.

  • Catalyst & Ligand: For secondary amines, sterically hindered and electron-rich phosphine ligands are essential. They accelerate the rate-limiting reductive elimination step, preventing unwanted side reactions like β-hydride elimination and ensuring high catalyst turnover.[7] Ligands such as XPhos, RuPhos, and BrettPhos are industry standards for this transformation. We recommend using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) for superior activity and reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine within the palladium coordination sphere. Sodium tert-butoxide (NaOtBu) is highly effective, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be used for substrates with base-sensitive functional groups.[6]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard choices, as they effectively solvate the organometallic intermediates without interfering with the catalytic cycle.

Experimental Protocol: Coupling with 4-Bromobenzonitrile

This protocol provides a reliable starting point for the coupling of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine with a representative electron-deficient aryl bromide.

Table 1: Reagent Stoichiometry and Information

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Bromobenzonitrile182.021.01.0182 mg
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine187.271.21.2225 mg
XPhos Pd G3 Precatalyst863.780.02 (2 mol%)0.0217.3 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene (anhydrous)---5.0 mL

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube or reaction vial, add 4-bromobenzonitrile (182 mg, 1.0 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add anhydrous toluene (5.0 mL) via syringe, followed by 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (225 mg, 1.2 mmol).

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Table 2: Expected Performance with Various Coupling Partners (Hypothetical Data)

Aryl ElectrophileCatalyst Loading (mol%)Temp (°C)Typical Yield (%)Notes
4-Iodoanisole1-280-100>90Highly reactive, milder conditions may suffice.
4-Bromotoluene210085-95Standard substrate, excellent reactivity.
4-Chlorobenzaldehyde2-411070-85Aryl chlorides require higher temperatures and catalyst loadings.
2-Bromopyridine2-3100-11075-90Heteroaryl halides are excellent substrates.

Expanding Synthetic Utility: A Two-Step Strategy for C-C Couplings

To utilize 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine in C-C bond-forming reactions like the Suzuki-Miyaura or Sonogashira couplings, it must first be appended with a suitable functional handle (e.g., an aryl halide). This is readily achieved via the Buchwald-Hartwig amination described above, using a di-haloarene as the coupling partner.

Two_Step_Strategy start 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine + 1-Bromo-4-iodobenzene step1 Step 1: Buchwald-Hartwig C-N Amination start->step1 intermediate Intermediate: Pyrrolidinyl-aryl iodide step1->intermediate step2a Step 2a: Suzuki Coupling (with R-B(OH)₂) intermediate->step2a step2b Step 2b: Sonogashira Coupling (with R-C≡C-H) intermediate->step2b product_suzuki Final Product: Biaryl-pyrrolidine step2a->product_suzuki product_sono Final Product: Alkynylaryl-pyrrolidine step2b->product_sono

Caption: Two-step workflow for advanced functionalization.

Protocol: Suzuki-Miyaura Coupling of the Aryl Iodide Intermediate

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[8][9] The aryl iodide intermediate, synthesized via Buchwald-Hartwig amination with 1-bromo-4-iodobenzene (coupling occurs selectively at the more reactive C-I bond), is an excellent substrate for this transformation.

Step-by-Step Procedure:

  • Setup: To a reaction vial, add the pyrrolidinyl-aryl iodide intermediate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

  • Catalyst: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent: Add a solvent mixture of toluene (6 mL) and water (1.5 mL).

  • Reaction: De-gas the mixture by bubbling argon through the solution for 15 minutes. Seal the vial and heat to 90 °C with vigorous stirring for 6-16 hours.

  • Workup & Purification: After cooling, separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Protocol: Sonogashira Coupling of the Aryl Iodide Intermediate

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aryl scaffold to an alkyne.[10][11] This reaction is distinguished by its use of a copper(I) co-catalyst.

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk tube, add the pyrrolidinyl-aryl iodide intermediate (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous triethylamine (TEA) (5 mL) via syringe, followed by phenylacetylene (1.2 mmol, 1.2 equiv.).

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic and typically complete within 2-8 hours.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Conclusion

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a high-value building block for modern drug discovery. The protocols detailed in this application note provide robust and versatile methods for its incorporation into diverse molecular architectures. The direct Buchwald-Hartwig amination offers an efficient route to C-N linked analogs, while the two-step sequence involving subsequent Suzuki-Miyaura or Sonogashira reactions opens the door to a vast array of C-C linked structures. These field-proven methodologies empower researchers to rapidly generate novel compound libraries, accelerating the identification of new therapeutic candidates.

References

  • Vertex AI Search. (2026, March 23). Exploring the Applications of Pyrrolidine Derivatives in Medicinal Chemistry.
  • Wikipedia. Buchwald–Hartwig amination.
  • Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Retrieved from [Link]

  • Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. Retrieved from [Link]

  • Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. Retrieved from [Link]

  • Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Retrieved from [Link]

  • Unknown Author. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Iazzetti, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7561. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Retrieved from [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(19), 6150-6159. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 352-361. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 05). Sonogashira Coupling. Retrieved from [Link]

  • Kolesnikova, T. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Retrieved from [Link]

  • Reddy, V. P., & Kumar, S. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-21. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Uses of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine in Aqueous Medicinal Chemistry

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The quest for efficient, scalable, and environmentally benign me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The quest for efficient, scalable, and environmentally benign methods to construct complex pharmacophores is a cornerstone of modern drug development[1]. Over the past two decades, pyrrolidine-based organocatalysis has emerged as a dominant pillar of synthetic chemistry, enabling highly selective carbon-carbon bond formations[2][3]. However, traditional pyrrolidine catalysts often suffer from poor recoverability and require volatile organic solvents (VOCs).

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine represents a next-generation solution. By functionalizing the privileged pyrrolidine core at the 3-position with a hydrophilic poly(ethylene glycol) (PEG-2) appendage—specifically a 2-(2-methoxyethoxy)ethyl chain—chemists can achieve robust enamine/iminium catalysis entirely in aqueous media. This structural modification imparts unique thermophysical and phase-transfer properties[4], allowing the catalyst to act as a localized host-guest microenvironment[5] that accelerates reactions of lipophilic substrates in water while enabling seamless catalyst recovery.

Mechanistic Rationale: The PEGylated Advantage

To understand the utility of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, one must examine the causality of its structural design:

  • The Catalytic Core (Secondary Amine): The pyrrolidine ring operates via classical aminocatalysis. It undergoes reversible condensation with carbonyl substrates to form a nucleophilic enamine (raising the HOMO) or an electrophilic iminium ion (lowering the LUMO)[1].

  • The 3-Position Substitution: Unlike 2-substituted prolines which can sterically hinder the reactive center, substitution at the 3-position maintains the unhindered trajectory required for rapid enamine formation, ensuring high turnover frequencies (TOF)[2].

  • The PEG-2 Tail (Methoxyethoxyethyl): The ether-rich tail acts as an intramolecular phase-transfer agent. In aqueous media, highly lipophilic medicinal intermediates typically aggregate, leading to poor reaction kinetics. The PEG-tail creates a localized lipophilic/hydrophilic interface, drawing organic substrates into the catalytic pocket while keeping the catalyst entirely water-soluble[5][6].

Pathway Visualization: Aqueous Enamine Catalysis

CatalyticCycle Cat Catalyst: 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (Aqueous Phase) Enamine Enamine Intermediate (PEG-Stabilized Microenvironment) Cat->Enamine Condensation (-H2O) Substrate Carbonyl Substrate (Lipophilic) Substrate->Enamine Transition C-C Bond Formation (Attack on Electrophile) Enamine->Transition + Nitroalkene Hydrolysis Hydrolysis & Product Release Transition->Hydrolysis Hydrolysis->Cat Catalyst Recovery Product Medicinal Intermediate (Organic Phase) Hydrolysis->Product Phase Separation

Figure 1: Enamine catalytic cycle highlighting the phase-transfer role of the PEGylated pyrrolidine.

Key Application: Synthesis of GABA-Analogue Precursors

A premier application of this catalyst in medicinal chemistry is the Michael addition of aldehydes/ketones to nitroalkenes . This reaction yields γ -nitro carbonyl compounds, which are direct precursors to biologically active pyrrolidines and γ -aminobutyric acid (GABA) derivatives (e.g., Baclofen, Pregabalin analogues)[3][7].

Comparative Performance Data

The table below summarizes the quantitative advantages of utilizing the PEGylated pyrrolidine over standard organocatalysts in a model aqueous Michael addition (Cyclohexanone + trans- β -nitrostyrene).

Catalyst (10 mol%)Solvent SystemReaction TimeYield (%)Catalyst Recovery
PyrrolidineNeat / Solvent-Free24 h45%Not possible (Volatile)
L-ProlineWater48 h32%Difficult (Product trapping)
Polymer-Supported PyrrolidineWater12 h85%Filtration (Resin degradation)
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Water (Biphasic) 4 h 96% >95% via Phase Separation

Data synthesized from comparative organocatalytic benchmarking in aqueous systems[1][3][8].

Experimental Protocol: Biphasic Michael Addition & Catalyst Recycling

This protocol is designed as a self-validating system . The inherent physical properties of the catalyst (water solubility, basicity) are exploited to ensure reaction completion and quantitative recovery without the need for complex chromatography.

Materials Required
  • Catalyst: 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (10 mol%)

  • Donor: Cyclohexanone (2.0 equiv)

  • Acceptor: trans- β -Nitrostyrene (1.0 equiv)

  • Solvent: Deionized Water

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Reaction Initiation (Micelle Formation)

  • In a 50 mL round-bottom flask, add 10 mL of deionized water.

  • Add 10 mol% of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. Self-Validation: Check the pH of the aqueous solution; it should register as basic (pH ~10-11) due to the secondary amine[9].

  • Add cyclohexanone (20 mmol) and trans- β -nitrostyrene (10 mmol).

  • Causality Note: The reaction mixture will initially appear heterogeneous. Upon vigorous stirring (800 rpm) at room temperature, the PEG-tail of the catalyst emulsifies the lipophilic substrates, creating a milky, reactive micro-suspension.

Step 2: Reaction Monitoring

  • Stir the mixture for 4 hours.

  • Monitor via TLC (Hexanes:EtOAc 8:2). The distinct bright yellow spot of the nitroalkene should completely disappear, replaced by the UV-active product spot.

Step 3: Biphasic Extraction & Catalyst Recovery

  • Transfer the mixture to a separatory funnel. Add 15 mL of EtOAc.

  • Shake vigorously and allow the phases to separate.

  • Causality Note: The highly lipophilic γ -nitro ketone product migrates entirely into the upper EtOAc layer. The hydrophilic PEG-2 tail ensures the catalyst remains exclusively in the lower aqueous layer[5].

  • Drain the aqueous layer (containing the catalyst) into a clean flask.

  • Self-Validation: Evaporate the EtOAc layer to yield the crude medicinal intermediate. NMR should show no trace of the pyrrolidine catalyst, validating the efficiency of the phase separation.

Step 4: Catalyst Recycling

  • The recovered aqueous layer can be used directly for the next batch. Add fresh cyclohexanone and nitrostyrene to initiate Cycle 2. The catalyst typically maintains >90% activity for up to 5 consecutive cycles.

Workflow Visualization: Biphasic Catalyst Recovery

Workflow Mix Reaction Mixture Substrates Catalyst Water React Vigorous Stirring (Emulsion Catalysis) Mix->React Extract Phase Separation EtOAc Addition React->Extract 100% Conversion Org Organic Phase (Top) Target API Intermediate Extract->Org Extraction Aq Aqueous Phase (Bottom) Recovered Catalyst in H2O Extract->Aq Retention Aq->Mix Direct Recycle to Next Batch

Figure 2: Experimental workflow demonstrating the self-separating nature of the PEGylated catalyst.

Conclusion

The integration of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine into medicinal chemistry workflows bridges the gap between high-performance organocatalysis and sustainable chemistry. By leveraging the causality of its PEGylated structure, chemists can bypass the limitations of traditional volatile amines, achieving rapid reaction kinetics in water and establishing highly efficient, self-validating recycling protocols.

References

  • Organocatalysts wrapped around by poly(ethylene glycol)s (PEGs): a unique host-guest system for asymmetric Michael addition reactions PubMed / NIH[Link]

  • A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions MDPI Molecules[Link]

  • Design and Applications of Water-Soluble Coordination Cages PMC / NIH[Link]

  • Thermophysical and Electrochemical Properties of Ethereal Functionalised Cyclic Alkylammonium‐based Ionic Liquids as Potential Electrolytes PMC / NIH[Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update PMC / NIH[Link]

  • Cas 120-94-5, 1-Methylpyrrolidine (Chemical Properties Reference) LookChem [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins PMC / NIH[Link]

  • Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry ResearchGate[Link]

Sources

Method

Application Note &amp; Protocols: Design and Synthesis of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Abstract The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and catalysis, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and its utilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and catalysis, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and its utility as a versatile synthetic building block.[1][2] This guide provides a comprehensive overview of the rational design and a detailed, field-proven synthetic protocol for a novel pyrrolidine-based ligand, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. The design incorporates a flexible polyether side chain to modulate solubility and metal-coordinating properties. The synthetic strategy is a robust, multi-step sequence featuring a hydroboration-oxidation to create a key alcohol intermediate, followed by a Williamson ether synthesis to install the polyether moiety. This document is intended for researchers, scientists, and drug development professionals seeking to expand their library of functionalized heterocyclic ligands.

Ligand Design Rationale: The Synergy of a Privileged Scaffold and a Functional Side Chain

The design of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is predicated on the strategic combination of two key structural motifs: the 3-substituted pyrrolidine ring and a diethylene glycol monomethyl ether side chain.

  • The Pyrrolidine Core: The five-membered saturated nitrogen heterocycle is a recurring motif in numerous natural products and FDA-approved drugs.[3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is critical for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.[2] Furthermore, the nitrogen atom provides a key site for further derivatization or can act as a hydrogen bond acceptor or a basic center. Modifications at the 3-position of the pyrrolidine ring are a well-established strategy for tuning the steric and electronic properties of the molecule to influence its biological activity or catalytic performance.[4]

  • The Polyether Side Chain: The 2-(2-Methoxyethoxy)ethyl group serves multiple strategic purposes. The ether linkages introduce flexibility and increase the ligand's polarity, which can enhance aqueous solubility—a critical parameter for many biological and catalytic applications. Moreover, the oxygen atoms within the chain can act as additional donor sites for metal coordination, potentially enabling the formation of stable chelate complexes.[5] This bidentate (N,O) or potentially tridentate (N,O,O) coordination capability is a key design element for applications in homogeneous catalysis.

This combination of a proven heterocyclic scaffold with a functionally versatile side chain makes 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine a compelling target for screening in drug discovery campaigns and as a ligand in transition-metal catalysis.[6]

Overall Synthetic Workflow

The synthesis of the target ligand is achieved through a five-step sequence starting from commercially available N-Boc-3-pyrroline. The workflow is designed to be robust and scalable, utilizing well-understood, high-yielding reactions.

G Start N-Boc-3-pyrroline Step1 Step 1: Hydroboration- Oxidation Start->Step1 Intermediate1 N-Boc-3-hydroxypyrrolidine Step1->Intermediate1 Step3 Step 3: Williamson Ether Synthesis Intermediate1->Step3 Step2 Step 2: Tosylation of Side Chain Precursor Tosylate 2-(2-Methoxyethoxy)ethyl tosylate Step2->Tosylate Reagent1 2-(2-Methoxyethoxy)ethanol Reagent1->Step2 Reagent2 p-Toluenesulfonyl Chloride (TsCl) Tosylate->Step3 Intermediate2 N-Boc-3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Step3->Intermediate2 Step4 Step 4: Boc Deprotection Intermediate2->Step4 FinalProduct 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Step4->FinalProduct

Caption: Overall Synthetic Workflow for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care, referencing their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of N-Boc-3-hydroxypyrrolidine (Intermediate 1)

This protocol utilizes a hydroboration-oxidation reaction to convert the alkene in N-Boc-3-pyrroline to the corresponding anti-Markovnikov alcohol. This two-step, one-pot procedure is highly regioselective and stereospecific.[7][8]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
N-Boc-3-pyrrolineC₉H₁₅NO₂169.225.00 g29.5
Borane-THF complex (1M)BH₃·THF-35.4 mL35.4
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mL-
Sodium hydroxide (3M aq.)NaOH40.0012 mL36.0
Hydrogen peroxide (30% aq.)H₂O₂34.0112 mL117.6
Diethyl ether(C₂H₅)₂O74.12150 mL-
Saturated aq. NaCl (brine)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-3-pyrroline (5.00 g, 29.5 mmol).

  • Dissolution: Dissolve the starting material in 50 mL of anhydrous THF.

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add the 1M borane-THF complex solution (35.4 mL, 35.4 mmol) dropwise via a syringe over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Oxidation Setup: Cool the mixture back to 0 °C.

  • Oxidation: Slowly and carefully add the 3M aqueous NaOH solution (12 mL), followed by the dropwise addition of 30% aqueous H₂O₂ (12 mL). Caution: This addition is exothermic. Maintain the temperature below 20 °C.

  • Completion: After the addition, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.

  • Workup: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

  • Extraction: Extract the aqueous layer with an additional 50 mL of diethyl ether.

  • Washing: Combine the organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography (Silica gel, 30-50% Ethyl Acetate in Hexanes) to afford N-Boc-3-hydroxypyrrolidine as a colorless oil.

Expected Yield: ~85-95%.

Protocol 2: Synthesis of 2-(2-Methoxyethoxy)ethyl tosylate (Side Chain Precursor)

This protocol converts the commercially available alcohol into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.[9][10]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-(2-Methoxyethoxy)ethanolC₅H₁₂O₃120.155.00 g41.6
Pyridine, anhydrousC₅H₅N79.1010 mL-
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.658.72 g45.8
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Hydrochloric acid (1M aq.)HCl36.4650 mL-
Saturated aq. NaHCO₃NaHCO₃84.0150 mL-
Anhydrous Sodium SulfateNa₂SO₄142.0410 g-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask with a stir bar, add 2-(2-methoxyethoxy)ethanol (5.00 g, 41.6 mmol) and anhydrous pyridine (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (8.72 g, 45.8 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 4 hours.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold 1M HCl.

  • Extraction: Transfer to a separatory funnel and extract with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of saturated aqueous NaHCO₃.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes) to yield the tosylate as a colorless oil.

Expected Yield: >90%.

Protocol 3: Williamson Ether Synthesis to form N-Boc-3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (Intermediate 2)

This key step couples the pyrrolidine core with the polyether side chain via an Sₙ2 reaction, a classic and reliable method for ether formation.[11][12]

G cluster_0 Mechanism of Williamson Ether Synthesis struct1 Pyrrolidine-OH + NaH -> Pyrrolidine-O⁻Na⁺ + H₂ struct2 Pyrrolidine-O⁻Na⁺ + Tosyl-R -> Pyrrolidine-O-R + NaOTs struct1->struct2 Deprotonation followed by SN2 Attack

Caption: Key steps in the Williamson Ether Synthesis.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
N-Boc-3-hydroxypyrrolidineC₉H₁₇NO₃187.244.00 g21.4
Sodium hydride (60% in mineral oil)NaH24.001.03 g25.7
2-(2-Methoxyethoxy)ethyl tosylateC₁₂H₁₈O₅S274.336.46 g23.5
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1180 mL-
Saturated aq. NH₄ClNH₄Cl53.4950 mL-
Ethyl AcetateC₄H₈O₂88.11150 mL-
Anhydrous Sodium SulfateNa₂SO₄142.0410 g-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under nitrogen, add a solution of N-Boc-3-hydroxypyrrolidine (4.00 g, 21.4 mmol) in 40 mL of anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C. Carefully add sodium hydride (1.03 g of 60% dispersion, 25.7 mmol) in small portions. Caution: Hydrogen gas is evolved.

  • Activation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Coupling: Add a solution of 2-(2-methoxyethoxy)ethyl tosylate (6.46 g, 23.5 mmol) in 40 mL of anhydrous THF dropwise.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 12 hours.

  • Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes) to give the protected product as a colorless oil.

Expected Yield: ~70-85%.

Protocol 4: Boc Deprotection to Yield 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (Final Product)

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free secondary amine ligand.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
N-Boc-protected intermediateC₁₄H₂₇NO₄289.373.00 g10.4
Hydrochloric acid (4M in 1,4-Dioxane)HCl36.4620 mL80.0
Diethyl ether(C₂H₅)₂O74.1250 mL-
Sodium hydroxide (10M aq.)NaOH40.00~10 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-Boc protected intermediate (3.00 g, 10.4 mmol) in a 100 mL round-bottom flask.

  • Acidolysis: Add the 4M HCl solution in 1,4-dioxane (20 mL) and stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentration: Remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt as a solid or viscous oil.

  • Neutralization: Dissolve the crude salt in 20 mL of water and cool to 0 °C. Add 10M NaOH dropwise until the pH is >12.

  • Extraction: Extract the free amine into DCM (3 x 30 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to afford the final product, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, as an oil.

Expected Yield: >95%.

Characterization and Expected Results

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃): Expect characteristic signals for the pyrrolidine ring protons, the ethyl bridge, the methoxyethoxy group protons, and a broad singlet for the N-H proton.

  • ¹³C NMR (CDCl₃): Expect distinct signals corresponding to the different carbon environments in the pyrrolidine ring and the ether side chain.

  • FT-IR (thin film): Look for a characteristic N-H stretch (~3300-3400 cm⁻¹) and C-O-C ether stretches (~1100 cm⁻¹). The absence of the Boc carbonyl peak (~1690 cm⁻¹) confirms deprotection.

  • Mass Spectrometry (ESI+): The [M+H]⁺ ion should be observed at m/z corresponding to the molecular weight of the product (188.28).

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. MDPI. [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]

  • Gold(I)-Catalyzed Diastereoselective Pyrrolidine Synthesis. Synfacts. [Link]

  • The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. [Link]

  • Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. [Link]

  • The Synthesis of N,O-Ferrocenyl Pyrrolidine-Containing Ligands and Their Application in the Diethyl- and Diphenylzinc Addition to Aromatic Aldehydes. The Journal of Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Coordination Ability of Polyether and Polyamine Ligands: A Density Functional Theory Study of First- and Second-Row Transition Metals. ResearchGate. [Link]

  • Synthesis of 3-aryl pyrrolidines: A highlights. ResearchGate. [Link]

  • A novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Royal Society of Chemistry. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • An efficient tandem synthesis of alkyl aryl ethers. Organic Chemistry Research. [Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]

  • Synthesis of 2-methoxyethyl tosylate. PrepChem.com. [Link]

  • Hydroboration–oxidation reaction. Wikipedia. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application. MDPI. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]

  • Alkene: Hydroboration-oxidation The Anti-Markovnikov Addition of Water. ChemistryStudent.com. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

  • Sterically Shielded 3,3-Bis(hydroxymethyl) Pyrrolidine Nitroxides: Synthesis, EPR Spectra, Spin Relaxation and Reduction Rates. The Journal of Organic Chemistry. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. [Link]

  • Substitution of a Tosylate by Methoxy. Reddit. [Link]

  • Brown Hydroboration. Organic Chemistry Portal. [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC. [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem. [Link]

  • Tosylation of alcohols.
  • Effect of Metal-Ligand Coordination Complexes on Molecular Dynamics and Structure of Cross-Linked Poly(dimethylosiloxane). MDPI. [Link]

  • Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry. [Link]

  • Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. PMC. [Link]

Sources

Application

formulation strategies for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine compounds

An Application Guide to Formulation Strategies for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Compounds Authored by: Gemini, Senior Application Scientist Introduction The pyrrolidine scaffold is a privileged structure in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Formulation Strategies for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Compounds

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2][3] Compounds featuring the 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine core represent a class of molecules with significant therapeutic potential. However, like many modern drug candidates, these compounds often exhibit poor aqueous solubility, which poses a major hurdle to achieving adequate oral bioavailability.[4] Low solubility can lead to insufficient drug absorption, high inter-patient variability, and ultimately, therapeutic failure.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a systematic approach to formulating 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine compounds, focusing on proven strategies to enhance solubility and improve oral bioavailability. We will delve into the critical pre-formulation studies that inform technology selection, provide detailed protocols for leading formulation techniques, and describe the essential characterization methods required to validate these systems.

Critical Pre-formulation Studies

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is essential.[] This data-driven approach ensures the selection of the most rational and effective formulation strategy.

Physicochemical Characterization

The fundamental properties of the API dictate its behavior and must be accurately determined. Key parameters include:

  • Solubility: The aqueous solubility across the physiological pH range (1.2 to 6.8) is the most critical parameter. Solubility in various organic solvents and pharmaceutically relevant oils and surfactants should also be quantified to guide the choice of formulation excipients.

  • Solid-State Properties: Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to identify the crystalline form (polymorph), melting point, and thermal stability of the API.[][6] This information is crucial for developing robust manufacturing processes like hot-melt extrusion.

  • pKa and LogP: The ionization constant (pKa) helps predict pH-dependent solubility, while the octanol-water partition coefficient (LogP) indicates the lipophilicity of the compound, which is vital for selecting lipid-based or other solubilization strategies.

Table 1: Example Pre-formulation Data for a Model Pyrrolidine Compound

ParameterValueImplication
Molecular Weight~200-350 g/mol Suitable for oral absorption if solubility is addressed.
Aqueous Solubility (pH 6.8)< 10 µg/mLPoorly soluble; bioavailability will be dissolution-rate limited.
LogP3.5Lipophilic; a good candidate for lipid-based systems or ASDs.
Melting Point (DSC)185 °CHigh melting point suggests strong crystal lattice energy to overcome.
pKa8.5 (predicted)Weakly basic; solubility will be higher at low pH.
Thermal Stability (TGA)Stable up to 220 °CSufficiently stable for Hot-Melt Extrusion (HME).
Stability Analysis

The chemical stability of the API must be evaluated under stressed conditions (e.g., heat, humidity, light, and various pH levels). This ensures that the chosen formulation strategy and manufacturing process do not lead to degradation of the drug substance.[]

Formulation Strategy Selection

Based on the pre-formulation data, an appropriate bioavailability enhancement technology can be selected. The following workflow provides a logical decision-making pathway.

cluster_0 API Characterization cluster_1 Decision Points cluster_2 Formulation Strategies API API Properties: Solubility, LogP, Tm, Stability Decision1 Poorly Soluble? (e.g., < 50 µg/mL) API->Decision1 Decision2 Thermally Stable? (for HME) Decision1->Decision2 Yes Other Other Approaches (e.g., Nanosuspension) Decision1->Other No Decision3 High LogP? (> 3) Decision2->Decision3 No (Consider Spray Drying for ASD) ASD Amorphous Solid Dispersion (ASD) Decision2->ASD Yes LBDDS Lipid-Based System (e.g., SEDDS) Decision3->LBDDS Yes PNP Polymeric Nanoparticles Decision3->PNP No

Caption: Formulation selection workflow based on API properties.

Key Formulation Strategies & Protocols

For poorly soluble compounds like the 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine class, the primary goal is to increase the dissolution rate and/or apparent solubility in the gastrointestinal tract. Three leading strategies are detailed below.

Amorphous Solid Dispersions (ASDs)

ASDs are a highly effective method for improving the bioavailability of poorly soluble drugs.[7] This strategy involves converting the stable, low-energy crystalline form of the API into a high-energy, disordered amorphous state, which has a higher apparent solubility and faster dissolution rate.[8][9] To prevent recrystallization, the amorphous API is molecularly dispersed within a hydrophilic polymer matrix.[10]

Causality: The energy required to dissolve a molecule from an amorphous solid is lower than that required to break the strong lattice forces of a crystalline solid. The polymer stabilizes this high-energy state and can also help maintain a state of supersaturation during dissolution, maximizing the driving force for absorption.[8]

cluster_0 Crystalline API cluster_1 ASD Formulation cluster_2 Dissolution Crystals Low Energy Low Solubility ASD High Energy Amorphous State Crystals->ASD Manufacturing (e.g., Spray Drying) Supersat Supersaturated Solution (Enhanced Absorption) ASD->Supersat Fast Dissolution Recrystal Recrystallization (Inhibited by Polymer) Supersat->Recrystal Thermodynamic Driving Force

Caption: Mechanism of bioavailability enhancement by ASDs.

This protocol is suitable for both early-stage screening and large-scale manufacturing.[11]

  • Material Preparation: Weigh the required amounts of the pyrrolidine API and a suitable polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC-AS). A typical starting drug-to-polymer ratio is 1:3 (w/w).

  • Dissolution: Dissolve both the API and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof) to form a clear solution. Ensure complete dissolution.[12]

  • Solvent Evaporation (Spray Drying):

    • Pump the solution into a spray dryer.

    • Atomize the feed solution into fine droplets within the drying chamber.

    • Rapidly evaporate the solvent using a stream of hot drying gas (e.g., nitrogen).

    • Collect the resulting dry powder, which consists of the API dispersed in the polymer matrix, using a cyclone separator.[4][12]

  • Secondary Drying: Transfer the collected powder to a vacuum oven and dry for 24-48 hours at a temperature well below the glass transition temperature (Tg) of the dispersion to remove any residual solvent.

  • Storage: Store the final ASD powder in a tightly sealed container with desiccant to protect it from moisture, which can induce recrystallization.[12]

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are an excellent choice for lipophilic drugs (LogP > 3).[13] These formulations consist of the drug dissolved in a mixture of lipids, surfactants, and co-solvents. Upon gentle agitation in aqueous media (e.g., in the stomach), they form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state ready for absorption.[]

Causality: LBDDS can enhance oral bioavailability through several mechanisms: they improve drug solubilization, bypass slow dissolution steps, and can promote lymphatic transport, which avoids first-pass metabolism in the liver.[13][15]

SEDDS are isotropic mixtures that emulsify spontaneously to produce fine oil-in-water emulsions.

  • Excipient Screening: Determine the solubility of the pyrrolidine API in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial. A common starting point is a ratio of 30% oil, 40% surfactant, and 30% co-solvent (w/w).

    • Heat the mixture to 40-50 °C in a water bath to reduce viscosity.

    • Add the pre-weighed API to the excipient mixture.

    • Stir using a magnetic stirrer until a clear, homogenous solution is formed. This solution is the SEDDS pre-concentrate.

  • Characterization of Emulsion:

    • Add a small amount (e.g., 1 mL) of the SEDDS pre-concentrate to a larger volume (e.g., 250 mL) of water or buffer with gentle stirring.

    • Visually observe the spontaneity of emulsification and the clarity of the resulting emulsion.

    • Measure the droplet size and distribution of the resulting emulsion using Dynamic Light Scattering (DLS). Droplet sizes are typically in the range of 25-200 nm for effective SEDDS.

Polymeric Nanoparticles (PNPs)

PNPs are solid colloidal particles ranging in size from 10 to 1000 nm.[] They can encapsulate or adsorb the drug, protecting it from degradation and controlling its release. For poorly soluble drugs, nano-encapsulation can significantly increase the surface area available for dissolution.[17]

Causality: PNPs can enhance drug solubility and bioavailability.[] By using biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), a sustained release profile can be achieved, reducing dosing frequency.[18] Furthermore, the surface of nanoparticles can be modified with ligands for targeted delivery to specific cells or tissues.[]

  • Organic Phase Preparation: Dissolve the pyrrolidine API and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or PVA) to prevent particle aggregation.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal: Remove the organic solvent from the colloidal suspension using a rotary evaporator under reduced pressure.

  • Purification/Concentration: The nanoparticle suspension can be washed and concentrated using ultracentrifugation followed by resuspension in clean water or buffer.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried into a powder using a cryoprotectant (e.g., trehalose).

Characterization and Performance Testing of Formulations

Thorough characterization is mandatory to ensure the quality, stability, and performance of the developed formulation.[19][20]

Table 2: Key Characterization Techniques for Each Formulation Strategy

Formulation TypeKey Analytical TechniquesParameter Measured
Amorphous Solid Dispersion (ASD) X-Ray Powder Diffraction (XRPD)Confirms amorphous (non-crystalline) state.[6]
Differential Scanning Calorimetry (DSC)Measures glass transition temperature (Tg), indicates miscibility.[6]
Scanning Electron Microscopy (SEM)Visualizes particle morphology and size.[19]
Lipid-Based System (SEDDS) Dynamic Light Scattering (DLS)Measures droplet size, polydispersity index (PDI) upon emulsification.
Transmission Electron Microscopy (TEM)Visualizes droplet morphology.[19]
Polymeric Nanoparticles (PNP) Dynamic Light Scattering (DLS)Measures particle size, PDI, and Zeta Potential (surface charge).[19]
High-Performance Liquid Chromatography (HPLC)Quantifies drug loading and encapsulation efficiency.
Transmission Electron Microscopy (TEM)Visualizes particle size and shape.[19]

In vitro dissolution studies are performed to predict the in vivo performance of the formulation.

  • For ASDs: It is crucial to use conditions that can demonstrate "spring and parachute" behavior. This involves rapid dissolution to a high concentration (the spring) followed by a sustained supersaturated state (the parachute), which is maintained by the polymer inhibiting precipitation.

  • For LBDDS and PNPs: Drug release studies are typically conducted using a dialysis bag method or sample-and-separate technique to monitor the rate at which the drug is released from the lipid droplets or nanoparticles into the dissolution medium.

Conclusion

The formulation of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine compounds, like many modern APIs, requires a systematic and science-driven approach to overcome the challenge of poor aqueous solubility. A thorough pre-formulation investigation is the cornerstone of selecting an appropriate enhancement strategy. Amorphous solid dispersions, lipid-based systems, and polymeric nanoparticles all represent viable and powerful technologies for this purpose.[7][][] The detailed protocols and characterization methods provided in this guide offer a robust framework for developing formulations with enhanced bioavailability, enabling the successful progression of these promising therapeutic agents through the development pipeline.

References

  • BOC Sciences. Polymeric Nanoparticles.

  • Benchchem. Application Notes and Protocols for Preparing Sucrose Monolaurate-Based Solid Dispersions.

  • D'Souza, S., & Faraj, J. A. (2020). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. MDPI.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.

  • International Journal of Applied Pharmaceutics. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW.

  • Thermo Fisher Scientific. Drug Formulation Characterization.

  • Chen, A. G., et al. (2019). Rapid Characterization of Formulated Pharmaceuticals Using Fast MAS 1H Solid-State NMR Spectroscopy. ACS Publications.

  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.

  • International Journal of Pharmaceutical Research and Applications. (2024). A Review: Solubility Enhancement of Poorly Water Soluble Drug.

  • Frontiers. (2021). Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors. [URL: https://www.frontiersin.org/articles/10.3389/fcell.2021.62 biodegradable-polymeric-nanoparticles-for-drug-delivery-to-solid-tumors/full]([Link] biodegradable-polymeric-nanoparticles-for-drug-delivery-to-solid-tumors/full)

  • Preprints.org. (2024). Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies.

  • HORIBA. (n.d.). Morphological and chemical characterization of pharmaceutical formulations.

  • The Center for Research on Complex Generics (CRCG). (n.d.). Characterization of Complex Excipients and Formulations.

  • Chinese Academy of Sciences. (2026). Chinese Researchers Discover Mechanism to Improve Drug Delivery Efficiency.

  • Preprints.org. (2024). Lipid-Based Nanoparticles as Drug Delivery System for Modern Therapeutics.

  • National Center for Biotechnology Information. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.

  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.

  • BOC Sciences. (n.d.). Characterization for Drug Substances and Drug Products.

  • MDPI. (2025). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication.

  • MedCrave online. (2019). Solid dispersions: A technology for improving bioavailability.

  • BOC Sciences. (2024). What are Lipid-Based Drug Delivery Systems (LBDDS)?

  • National Center for Biotechnology Information. (2015). Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept.

  • Division of Pharmacy Professional Development. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.

  • CAS. (2025). Comprehensive insights on lipid-based drug delivery systems.

  • GSC Online Press. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.

  • Contract Pharma. (2016). Solid Dispersions.

  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.

  • JETIR.org. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.

  • ResearchGate. (2005). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, ^1H and ^{13}C NMR Analyses.

  • SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs.

  • Academic Journals. (2013). Lipid-based drug delivery systems (LDDS).

  • National Center for Biotechnology Information. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • Benchchem. (2025). Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives.

Sources

Method

Application Note: In Vivo Evaluation Protocols for Drug Candidates Incorporating the 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Moiety

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs) Introduction & Scientific Rationale The opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Scientific Rationale

The optimization of small-molecule pharmacokinetics (PK) and the design of heterobifunctional molecules (such as PROTACs) require precise control over physicochemical properties. The compound 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine serves as a highly specialized, bifunctional building block in medicinal chemistry. It combines the structural rigidity and basicity of a pyrrolidine pharmacophore with the solubility-enhancing properties of a mini-PEG (PEG2) chain.

The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why this specific moiety is engineered into a drug scaffold before designing in vivo experiments:

  • The Pyrrolidine Core: The five-membered pyrrolidine ring is a versatile pharmacophore that efficiently explores 3D space due to its sp3 -hybridization and "pseudorotation"[1]. It provides a secondary amine vector for facile conjugation (e.g., via amide coupling or reductive amination) and acts as a basic center capable of forming stable salts, which is vital for oral formulations[2].

  • The Mini-PEG Chain: Small-molecule PEGylation is a proven strategy to overcome poor aqueous solubility—a primary reason drug candidates fail in preclinical development[3]. The 2-(2-methoxyethoxy)ethyl extension disrupts planar crystal packing and coordinates with water molecules. This significantly lowers the lipophilicity ( logD ) and improves oral bioavailability without the steric hindrance associated with high-molecular-weight PEG polymers[4].

  • PROTAC Linker Dynamics: In targeted protein degradation, PEG-based linkers are the gold standard. A PEG2-pyrrolidine motif provides the ideal balance of hydrophilicity and flexibility required to stabilize the dynamic ternary complex between the E3 ligase, the PROTAC, and the target protein[5][].

Rationale A Base Drug Scaffold (Lipophilic/Insoluble) B 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Conjugation A->B Structural Modification C Enhanced Aqueous Solubility & Reduced LogD B->C Mini-PEG Effect D Improved Oral Bioavailability (In Vivo PK) C->D Enhanced Absorption

Mechanism of PK enhancement via 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine conjugation.

In Vivo Pharmacokinetic (PK) Profiling Protocol

Because the primary function of incorporating the 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine moiety is to enhance PK parameters, evaluating its absolute bioavailability ( F ) and clearance ( Cl ) in rodent models is the mandatory first step.

Materials & Formulation
  • Subjects: Male Sprague-Dawley (SD) rats (200-250 g), fasted overnight prior to oral dosing.

  • Formulation Rationale: Due to the solubility enhancement provided by the mini-PEG chain, harsh excipients (like Cremophor EL) can often be avoided.

  • Vehicle: 5% DMSO, 95% Saline (or 5% DMSO, 10% Solutol HS15, 85% Saline for highly refractory cores).

Step-by-Step Methodology
  • Preparation: Randomize rats into two groups ( n=3 per group): Intravenous (IV) and Per Os (PO, oral gavage).

  • Dosing:

    • IV Group: Administer 2 mg/kg via the tail vein.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at the following time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Plasma Processing: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until analysis.

  • Bioanalysis: Extract plasma proteins using acetonitrile precipitation (containing an internal standard). Analyze the supernatant using LC-MS/MS (e.g., Agilent 6495 Triple Quadrupole).

In Vivo PROTAC Efficacy & Target Degradation Protocol

When 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is utilized as a linker in a PROTAC, in vivo efficacy relies not just on exposure, but on the successful formation of the ternary complex in tumor tissues[7].

Step-by-Step Methodology
  • Xenograft Establishment: Inject 5×106 target-expressing cancer cells (e.g., MV4-11 for BRD4 degraders) subcutaneously into the right flank of immunocompromised mice (e.g., BALB/c nude).

  • Treatment Initiation: Once tumors reach an average volume of 100-150 mm 3 , randomize mice into Vehicle and Treatment groups ( n=6 ).

  • Dosing Regimen: Administer the PROTAC compound (e.g., 15 mg/kg) via intraperitoneal (IP) or PO routes daily for 14-21 days.

  • Tumor Kinetics: Measure tumor volume using digital calipers every 3 days. Calculate volume as V=(length×width2)/2 .

InVivoWorkflow Step1 Formulation Prep (Aqueous-leaning Vehicle) Step2 Animal Dosing (IV/PO for PK | IP/PO for Efficacy) Step1->Step2 Step3 In Vivo Sampling (Serial Blood Draws & Tissue Harvest) Step2->Step3 Step4 Analytical Quantification (LC-MS/MS & Western Blot) Step3->Step4 Step5 Data Synthesis (Calculate Bioavailability & % Degradation) Step4->Step5

Standardized in vivo PK and PD evaluation workflow for PEG-pyrrolidine conjugates.

Quantitative Data Presentation

The following table demonstrates the typical pharmacological improvements observed when a highly lipophilic drug core is conjugated with the 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine moiety.

Table 1: Comparative Preclinical Profiling (Mock Data Based on PEGylation Principles)

ParameterUnsubstituted Drug Core3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine ConjugateBiological Causality
Aqueous Solubility (pH 7.4) < 1 µg/mL> 150 µg/mLMini-PEG oxygen atoms coordinate with water; disrupts crystal lattice.
LogD (pH 7.4) 4.82.5Increased hydrophilicity prevents non-specific lipid partitioning.
Oral Bioavailability ( F% ) 4%42%Enhanced dissolution in the GI tract and reduced first-pass clearance.
In Vivo Half-Life ( T1/2​ ) 1.2 hours4.5 hoursPEG shielding reduces rapid hepatic metabolism and renal filtration.
PROTAC DC 50​ (In Vitro) N/A (Aggregates)2.5 nMFlexible PEG2 chain allows optimal E3/Target ternary complex formation.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Center for Biotechnology Information (NCBI) / Springer URL:[Link]

  • The Benefits and Challenges of PEGylating Small Molecules Source: Pharmaceutical Technology URL:[Link]

  • Custom PEGylation Services - Profacgen Source: Profacgen URL:[Link]

  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development Source: Frontiers in Chemistry URL:[Link]

Sources

Application

scalable manufacturing methods for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

An Application Note for the Scalable Manufacturing of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Abstract The pyrrolidine scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scalable Manufacturing of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved pharmaceuticals.[1][2][3] This application note presents a comprehensive guide to the scalable synthesis of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, a key building block for drug discovery and development. We provide a detailed analysis of potential synthetic strategies, culminating in a recommended scalable route originating from a readily available chiral precursor. The proposed pathway is detailed through step-by-step protocols, process optimization insights, and workflow visualizations designed for researchers, chemists, and drug development professionals. Our methodology emphasizes robust, high-yield reactions amenable to large-scale production, ensuring safety, efficiency, and reproducibility.

Introduction: The Significance of Substituted Pyrrolidines

The pyrrolidine ring is a fundamental heterocyclic motif in a vast number of biologically active compounds, prized for its unique three-dimensional structure that allows for precise orientation of functional groups.[4] This structural feature makes it a cornerstone in the design of therapeutic agents targeting a wide range of diseases.[5] The title compound, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, incorporates a flexible and hydrophilic side chain, a feature often employed in medicinal chemistry to enhance solubility and modulate pharmacokinetic properties.

The transition from laboratory-scale synthesis to industrial-scale manufacturing presents significant challenges, including cost-effectiveness, safety, environmental impact, and process robustness. This guide provides a strategic approach to the scalable manufacturing of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, focusing on a synthetic route that leverages established, high-yielding, and scalable chemical transformations.

Analysis of Synthetic Strategies

Several synthetic avenues exist for the construction of substituted pyrrolidines. The optimal choice for scalable manufacturing depends on factors such as starting material cost, atom economy, stereochemical control, and operational simplicity.

  • [3+2] Cycloaddition: While powerful for creating stereocomplexity, these reactions often involve specialized precursors and catalysts that can be costly for large-scale production.[4][6][7]

  • Reductive Amination of Dicarbonyls: A classic and effective one-pot method for N-substituted pyrrolidines, this approach is highly efficient but may not be ideal for introducing substitution at the C3 position without more complex starting materials.[8][9]

  • Synthesis from Acyclic Precursors: Ring-closing reactions, such as intramolecular amination, can be effective but may require multi-step preparations of the linear precursor and careful control of cyclization conditions.[10][11]

  • Modification of Chiral Precursors: Utilizing the "chiral pool" by starting with readily available, enantiomerically pure materials like proline, hydroxyproline, or glutamic acid is a highly attractive strategy for pharmaceutical synthesis.[5][10] This approach ensures the desired stereochemistry from the outset and often involves well-understood, robust chemical transformations.

Table 1: Comparison of General Synthetic Strategies for Scalability

StrategyAdvantagesDisadvantages for Scale-Up
[3+2] Cycloaddition High stereocontrol, rapid complexity building.[4]Expensive reagents/catalysts, potential for side reactions.
Reductive Amination High atom economy, often a one-pot reaction.[8][9]Limited to N-substitution; C3-functionalized dicarbonyls can be complex.
From Acyclic Precursors High flexibility in substituent placement.Can involve more steps, potential for low yields in cyclization.[10]
From Chiral Pool Stereochemistry is pre-defined, cost-effective starting materials.[5]Synthetic route is constrained by the starting material's structure.

Based on this analysis, a strategy commencing from a chiral pyrrolidine derivative is the most promising for a robust, stereocontrolled, and scalable synthesis.

Proposed Scalable Synthetic Route

We propose a robust, multi-step synthesis starting from commercially available N-Boc-3-hydroxy-pyrrolidine. This route builds the C3 side chain through a sequence of well-established, scalable reactions including oxidation, olefination, hydrogenation, etherification, and deprotection.

Retrosynthetic Analysis

The key disconnections involve the ether linkage and the C-C bond of the ethyl group at the C3 position. The chiral pyrrolidine core can be traced back to a simple, protected 3-hydroxypyrrolidine.

Retrosynthesis Target 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Intermediate1 N-Boc-3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Target->Intermediate1 Deprotection (HCl/TFA) Intermediate2 N-Boc-3-(2-hydroxyethyl)pyrrolidine Intermediate1->Intermediate2 Williamson Ether Synthesis Intermediate3 N-Boc-3-(carboxymethylidene)pyrrolidine Intermediate2->Intermediate3 Hydrogenation & Reduction Intermediate4 N-Boc-3-oxopyrrolidine Intermediate3->Intermediate4 Horner-Wadsworth-Emmons StartingMaterial N-Boc-3-hydroxypyrrolidine Intermediate4->StartingMaterial Oxidation (Swern/Dess-Martin) Workflow cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Olefination cluster_2 Stage 3: Reduction cluster_3 Stage 4: Etherification cluster_4 Stage 5: Deprotection cluster_5 Final Product A N-Boc-3-hydroxypyrrolidine B N-Boc-3-oxopyrrolidine A->B Swern Oxidation C N-Boc-3-(ethoxycarbonylmethylidene)pyrrolidine B->C HWE Reaction D N-Boc-3-(2-hydroxyethyl)pyrrolidine C->D Catalytic Hydrogenation / LiAlH4 Reduction E N-Boc protected final product D->E Williamson Ether Synthesis F 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine E->F Acidic Deprotection

Caption: Overall synthetic workflow from starting material to final product.

Detailed Protocols and Methodologies

Disclaimer: These protocols are intended for qualified professionals. All procedures should be performed in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N-Boc-3-oxopyrrolidine

This step involves the oxidation of the secondary alcohol. For scalability, Swern oxidation or a similar method using a less hazardous oxidizing agent like sodium hypochlorite with a TEMPO catalyst is recommended over chromium-based reagents.

  • Materials:

    • N-Boc-3-hydroxypyrrolidine (1.0 equiv)

    • Oxalyl chloride or sulfur trioxide pyridine complex (1.5 equiv)

    • Dimethyl sulfoxide (DMSO) (3.0 equiv)

    • Triethylamine (TEA) (5.0 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • Set up a multi-neck, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

    • Charge the reactor with DCM and cool to -78 °C using a chiller.

    • Slowly add oxalyl chloride to the DCM, maintaining the temperature below -70 °C.

    • Add a solution of DMSO in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

    • Add a solution of N-Boc-3-hydroxypyrrolidine in DCM dropwise over 1-2 hours, keeping the temperature below -65 °C.

    • Stir the resulting mixture for 1 hour at -78 °C.

    • Slowly add triethylamine to quench the reaction, allowing the temperature to rise to -20 °C.

    • Warm the reactor to room temperature and add water to dissolve the salts.

    • Separate the organic layer. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone, which is often of sufficient purity for the next step.

  • Causality: The Swern oxidation is chosen for its mild conditions and high yields, preventing over-oxidation and preserving the acid-labile Boc protecting group. Precise temperature control is critical to avoid decomposition of the active intermediate.

Protocol 2: Synthesis of N-Boc-3-(ethoxycarbonylmethylidene)pyrrolidine

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for forming C=C bonds and is preferred over the Wittig reaction at scale due to the water-soluble nature of the phosphate byproduct, simplifying purification.

  • Materials:

    • N-Boc-3-oxopyrrolidine (1.0 equiv)

    • Triethyl phosphonoacetate (1.1 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a dry reactor under nitrogen, suspend NaH in anhydrous THF and cool to 0 °C.

    • Add triethyl phosphonoacetate dropwise, allowing for the safe evolution of hydrogen gas. Stir until the gas evolution ceases.

    • Add a solution of N-Boc-3-oxopyrrolidine in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Cool the mixture to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the residue by column chromatography or vacuum distillation to obtain the α,β-unsaturated ester.

Protocol 3: Synthesis of N-Boc-3-(2-hydroxyethyl)pyrrolidine

This transformation involves the reduction of both the alkene and the ester. A two-step approach is often more controllable at scale.

  • Materials:

    • N-Boc-3-(ethoxycarbonylmethylidene)pyrrolidine (1.0 equiv)

    • Palladium on carbon (Pd/C, 10 wt. %), 1-2 mol%

    • Hydrogen gas (H₂)

    • Methanol or Ethyl Acetate

    • Lithium aluminum hydride (LiAlH₄) or a safer alternative like Vitride® (1.5 equiv)

    • Anhydrous THF

  • Procedure (Two-Step):

    • Hydrogenation: Dissolve the unsaturated ester in methanol in a hydrogenation reactor. Add the Pd/C catalyst.

    • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and stir at room temperature until hydrogen uptake ceases. [12][13] 3. Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the saturated ester.

    • Reduction: In a separate dry reactor, prepare a solution of the saturated ester in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of LiAlH₄ or Vitride® in THF. Extreme caution is advised.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

    • Cool to 0 °C and perform a Fieser workup by sequential, slow addition of water, 15% NaOH solution, and then more water to precipitate the aluminum salts.

    • Filter the slurry and wash the filter cake with THF. Concentrate the combined filtrates to yield the desired alcohol.

Protocol 4: Synthesis of N-Boc-3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

A standard Williamson ether synthesis is employed to attach the side chain.

  • Materials:

    • N-Boc-3-(2-hydroxyethyl)pyrrolidine (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion (1.2 equiv)

    • 2-Methoxyethyl bromide or tosylate (1.1 equiv)

    • Anhydrous THF or DMF

  • Procedure:

    • In a dry reactor under nitrogen, suspend NaH in anhydrous THF.

    • Add a solution of the alcohol in THF dropwise at 0 °C.

    • Stir for 30-60 minutes at room temperature to ensure complete formation of the alkoxide.

    • Add 2-methoxyethyl bromide dropwise and heat the mixture to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete.

    • Cool the reaction and quench carefully with water.

    • Extract with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography if necessary.

Protocol 5: Synthesis of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

The final step is the removal of the Boc protecting group under acidic conditions.

  • Materials:

    • N-Boc protected final product (1.0 equiv)

    • 4M HCl in Dioxane or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) or Dioxane

  • Procedure:

    • Dissolve the Boc-protected pyrrolidine in the chosen solvent (e.g., Dioxane).

    • Add the 4M HCl solution and stir at room temperature for 1-4 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Concentrate the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt.

    • If the free base is required, the salt can be dissolved in water, basified with NaOH, and extracted with an organic solvent.

Scale-Up and Process Optimization

  • Thermal Safety: The HWE reaction (use of NaH) and the LiAlH₄ reduction are highly exothermic. For large-scale batches, controlled addition rates and efficient reactor cooling are paramount to prevent thermal runaway.

  • Reagent Selection: For the oxidation step, consider a TEMPO-catalyzed system with bleach as a cheaper and safer alternative to Swern reagents. For the ester reduction, sodium borohydride in combination with a Lewis acid or Vitride® can be safer to handle than LiAlH₄.

  • Purification: At scale, purification by chromatography should be minimized. Aim for reaction conditions that yield high-purity crudes. Crystallization of the final product as a salt is a highly effective and scalable purification method.

  • Solvent Recycling: Develop procedures for recycling solvents like THF, DCM, and ethyl acetate to improve the process mass intensity (PMI) and reduce environmental impact.

Conclusion

This application note outlines a logical and robust synthetic strategy for the scalable manufacturing of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. By starting from a readily available chiral precursor and employing a series of well-understood and high-yielding chemical transformations, this route provides a reliable pathway for producing this valuable building block. The detailed protocols and scale-up considerations offer a solid foundation for process development and implementation in a drug discovery or manufacturing environment.

References

  • Organic Letters. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Pyrrolidine in Pharmaceutical Synthesis: A Key Building Block. PharmaBlock. Available from: [Link]

  • IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available from: [Link]

  • MDPI. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • ACS Publications. Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. ACS Publications. Available from: [Link]

  • Google Patents. Synthesis of pyrrolidine. US Patent US2952688A.
  • PMC. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. Available from: [Link]

  • PMC. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available from: [Link]

  • Organic Chemistry Portal. Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. Organic Chemistry Portal. Available from: [Link]

  • Royal Society of Chemistry. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry. Available from: [Link]

  • Google Patents. Pyrrolidine compounds. US Patent US11286249B2.
  • ACS Publications. Preparation and Reactions of Enantiomerically Pure α-Functionalized Grignard Reagents. Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available from: [Link]

  • PMC. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. National Center for Biotechnology Information. Available from: [Link]

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  • Turkish Journal of Chemistry. Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, ^1H and ^{13}C NMR Analyses. TÜBİTAK. Available from: [Link]

  • ACS Figshare. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Publications. Available from: [Link]

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  • ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Request PDF. Available from: [Link]

  • Semantic Scholar. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5- Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction- Resistant Spin Labels and Probes of Pyrrolidine Series. Semantic Scholar. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Welcome to the technical support center for the synthesis of 3-[2-(2-methoxyethoxy)ethyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[2-(2-methoxyethoxy)ethyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for improving reaction yield and purity. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1][2] Its ability to improve physicochemical properties, such as water solubility, makes its derivatives highly valuable.[3] This guide focuses on a common and practical synthetic route to 3-[2-(2-methoxyethoxy)ethyl]pyrrolidine, a substituted pyrrolidine with potential applications as a building block in drug discovery.

Assumed Synthetic Pathway

The troubleshooting and protocols herein are based on a two-step sequence starting from the commercially available N-Boc-3-(2-hydroxyethyl)pyrrolidine. This pathway involves an O-alkylation followed by N-deprotection.

Synthetic_Pathway cluster_caption Fig. 1: Assumed two-step synthesis. Start N-Boc-3-(2-hydroxyethyl)pyrrolidine Step1_reagents 1. NaH, THF 2. BrCH₂CH₂OCH₃ Start->Step1_reagents Intermediate N-Boc-3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Step2_reagents TFA, DCM Intermediate->Step2_reagents Final 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Step1_reagents->Intermediate Step2_reagents->Final caption_node

Caption: Fig. 1: Assumed two-step synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and validated solutions.

Part 1: O-Alkylation via Williamson Ether Synthesis

The first step involves the deprotonation of the primary alcohol with a strong base, followed by nucleophilic substitution on an alkylating agent.

Q1: My O-alkylation reaction shows low or no conversion to the desired ether. What's going wrong?

Answer: Low conversion in a Williamson ether synthesis typically points to one of three issues: inefficient alkoxide formation, a poor electrophile/leaving group, or suboptimal reaction conditions.

  • Cause 1: Ineffective Deprotonation. The reaction requires a strong, non-nucleophilic base to quantitatively generate the alkoxide. Sodium hydride (NaH) is an excellent choice because it irreversibly deprotonates the alcohol, driving the reaction forward as H₂ gas evolves.[4][5]

    • Solution: Ensure your NaH is fresh and not previously exposed to moisture. Use a polar aprotic solvent like THF or DMF, which are effective for this reaction.[6] Before adding the alkylating agent, ensure that the bubbling of hydrogen gas has ceased, which indicates complete alkoxide formation.[7]

  • Cause 2: Poor Leaving Group. The reaction is an SN2 substitution, which requires a good leaving group on your electrophile.[8]

    • Solution: While 2-bromoethyl methyl ether is suitable, its tosylate or mesylate equivalent (e.g., 2-methoxyethyl tosylate) will have a better leaving group and may increase the reaction rate. You can synthesize this from 2-methoxyethanol and tosyl chloride.

  • Cause 3: Suboptimal Temperature. While alkoxide formation is often performed at 0 °C to control the initial exotherm with NaH, the subsequent SN2 reaction may require heat to proceed at a reasonable rate, especially if a less reactive halide like a chloride is used.

    • Solution: After adding the alkylating agent, consider slowly warming the reaction to room temperature or even gently heating to 40-50 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Troubleshooting_Alkylation Start Low Yield in O-Alkylation Check_Base Is NaH fresh & anhydrous? Is H₂ evolution complete? Start->Check_Base Check_LG Is the leaving group (e.g., Br, OTs) effective? Check_Base->Check_LG Yes Sol_Base Use fresh NaH. Allow full deprotonation. Check_Base->Sol_Base No Check_Temp Was the reaction heated after adding the electrophile? Check_LG->Check_Temp Yes Sol_LG Switch to a better leaving group, like a tosylate (OTs). Check_LG->Sol_LG No Check_Temp->Start No, try this first Sol_Temp Warm to RT or heat to 40-50 °C. Monitor by TLC/LC-MS. Check_Temp->Sol_Temp Yes

Caption: Fig. 2: Troubleshooting low O-alkylation yield.

Q2: I'm observing a significant amount of an elimination byproduct. How can I prevent this?

Answer: Elimination (E2) is a common competing side reaction in Williamson ether synthesis, especially with sterically hindered substrates or secondary/tertiary alkyl halides.[5][8] Although the electrophile here (2-substituted ethyl) is primary, elimination can still occur if conditions are not optimal.

  • Cause: Steric Hindrance & Strong Basicity. The alkoxide is a strong base. If the SN2 pathway is sterically hindered, the alkoxide may instead act as a base, abstracting a proton from the electrophile to cause elimination.

    • Solution 1: Control Temperature. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can favor the SN2 pathway over E2, as elimination often has a higher activation energy.

    • Solution 2: Use a Better Leaving Group. A more reactive electrophile (e.g., with a tosylate leaving group) can accelerate the desired SN2 reaction, outcompeting the E2 pathway.

Part 2: N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free secondary amine.

Q3: My N-Boc deprotection is incomplete or very slow.

Answer: This is a common issue, often related to the stability of the Boc group and the reaction conditions.[9]

  • Cause 1: Insufficient Acid. The cleavage of the Boc group is acid-catalyzed. Using too little acid will result in a slow or incomplete reaction.

    • Solution: For trifluoroacetic acid (TFA), a common condition is using it as a 20-50% (v/v) solution in a solvent like dichloromethane (DCM).[10] If the reaction is still slow, using neat TFA for a short period can be effective, provided the product is stable. For HCl, a 4M solution in 1,4-dioxane is standard.[10]

  • Cause 2: Low Temperature. Many procedures recommend starting the reaction at 0 °C to control any potential exotherm, but this can significantly slow the rate of deprotection.[9]

    • Solution: Allow the reaction to warm to room temperature. Most Boc deprotections proceed efficiently at ambient temperature within 1-3 hours.[10]

Reagent SystemTypical ConcentrationTemperatureTypical TimeNotes
TFA / DCM 20-50% (v/v)0 °C to RT30 min - 3 hrMost common method; volatile and easy to remove.[10]
HCl / 1,4-Dioxane 4 MRoom Temp1 - 4 hrOften yields a crystalline hydrochloride salt, aiding purification.[10]
p-TsOH / CH₃CN 1.2 - 2 equiv.Room Temp12 - 24 hrA milder, non-volatile acid option for sensitive substrates.
Thermal (Acid-Free) N/A (in TFE)100 - 150 °C5 min - 2 hrUseful for substrates with highly acid-sensitive groups.[11]
Table 1: Comparison of Common N-Boc Deprotection Conditions.

Q4: How can I isolate and purify the final product? It is very polar and water-soluble.

Answer: Isolating polar, basic amines is a frequent challenge. The product is often soluble in both organic and aqueous phases, making standard liquid-liquid extraction difficult.

  • Solution 1: Isolate as a Salt. After deprotection with HCl/dioxane, the product often precipitates as a hydrochloride salt, which can be isolated by filtration.[10] If using TFA, after removing the solvent and excess acid in vacuo, the resulting TFA salt can sometimes be triturated with a non-polar solvent like diethyl ether to induce solidification.

  • Solution 2: Basic Work-up and Extraction. If the free base is required, the reaction mixture should be concentrated, the residue dissolved in water, and the pH carefully adjusted to >10 with NaOH or K₂CO₃. Be cautious, as the free amine may still have some water solubility. Extract thoroughly with a more polar organic solvent like DCM or a 9:1 DCM:isopropanol mixture.

  • Solution 3: Specialized Chromatography. If standard silica gel chromatography fails due to streaking, consider alternatives.[12]

    • Basic Alumina: Less acidic than silica and often better for basic compounds.

    • Reverse-Phase Chromatography (C18): Effective for polar compounds, but requires removal of large amounts of water/methanol from fractions.[13]

    • Ion-Exchange Chromatography: Using a strong cation exchange (SCX) cartridge can be highly effective. The crude product is loaded, non-basic impurities are washed away, and the desired amine is then eluted by washing with a basic solution (e.g., 2M ammonia in methanol).[13]

Frequently Asked Questions (FAQs)

Q1: Besides NaH, what other bases can be used for the Williamson ether synthesis? A1: Potassium hydride (KH) functions similarly to NaH and is also an excellent choice.[5] Potassium tert-butoxide (KOtBu) is another strong base that can be used, although its bulkiness can sometimes favor elimination. For substrates sensitive to very strong bases, milder conditions using silver(I) oxide (Ag₂O) in DMF can sometimes be effective, though this is less common for simple alkylations.

Q2: How do I monitor the progress of the Boc deprotection? A2: Thin-Layer Chromatography (TLC) is the most common method. The product (free amine) is significantly more polar than the starting material (Boc-protected amine) and will have a much lower Rf value on silica gel. A stain like ninhydrin can be used to visualize the product, as it reacts with primary and secondary amines to give a colored spot.

Q3: Can the ether linkage be cleaved by the acidic conditions of the deprotection? A3: Aliphatic ethers, like the one in the target molecule, are generally stable to the acidic conditions used for Boc deprotection (TFA or HCl).[10] Cleavage of such ethers typically requires much stronger acids like HBr or HI at high temperatures. Therefore, cleavage of the methoxyethoxy side chain is not a significant concern under standard Boc deprotection protocols.

Experimental Protocols

Protocol 1: O-Alkylation of N-Boc-3-(2-hydroxyethyl)pyrrolidine
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-(2-hydroxyethyl)pyrrolidine (1.0 equiv) and dissolve in anhydrous THF (to a concentration of ~0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir until hydrogen gas evolution ceases (typically 1-2 hours).

  • Alkylation: Re-cool the mixture to 0 °C. Add 1-bromo-2-methoxyethane (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-Boc protected intermediate.

Protocol 2: N-Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve the N-Boc-3-[2-(2-methoxyethoxy)ethyl]pyrrolidine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[10]

  • Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise until it constitutes 25-50% of the total volume (e.g., add 5 mL of TFA to 15 mL of the DCM solution).[14]

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).[10]

  • Work-up (for TFA salt): Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting oil or solid is the trifluoroacetate salt, which can be used directly or further purified.

  • Work-up (for free amine): Concentrate the reaction mixture. Dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.[10]

References

  • BenchChem. (2025). Troubleshooting Guide for Boc Deprotection of Cyclic Amines.
  • OrgoSolver. (n.d.).
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Gonda, Z., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Reddit. (2012, October 25). Why won't my Boc group leave?. r/chemistry.
  • Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • ECHEMI. (n.d.). strange boc deprotection / carbamoyal chloride synthesis problem.
  • BenchChem. (2025).
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2019, November 13).
  • Google Patents. (2009). EP2070899A1 - Deprotection of N-BOC compounds.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • ResearchGate. (n.d.).
  • Cambridge University Press & Assessment. (n.d.). Williamson Ether Synthesis.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • Wikipedia. (n.d.). 2-Methoxyethanol.
  • Hosseininezhad, S., & Ramazani, A. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • MDPI. (2024, December 4). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.
  • Google Patents. (n.d.).
  • ACS Publications. (2013, March 22). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Letters.
  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines.
  • Google Patents. (n.d.). WO2007128463A1 - Process for the deprotection of protected amines.
  • PMC. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
  • Organic Chemistry Portal. (n.d.).
  • RSC Publishing. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
  • RSC Publishing. (n.d.).
  • PMC. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights.
  • Google Patents. (n.d.). US20200392094A1 - Method for depleting 2-methoxyethanol (moe).
  • Glen Research. (n.d.). Deprotection Guide.
  • DCCEEW. (2022, June 30). 2-Methoxyethanol.

Sources

Optimization

troubleshooting poor solubility of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Welcome to the technical support guide for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this compound.

Section 1: Understanding the Molecule: Why is Solubility a Challenge?

Q1: What are the key structural features of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine that influence its solubility?

A1: The solubility behavior of this compound is governed by a combination of three key structural motifs:

  • Pyrrolidine Ring: This is a five-membered, saturated ring containing a secondary amine (-NH-). The lone pair of electrons on the nitrogen atom makes this group basic and a hydrogen bond acceptor.[1][2] The basicity of this amine is the most critical factor for its pH-dependent aqueous solubility.[3][4]

  • Methoxyethoxyethyl Side Chain: This flexible chain (-CH₂-CH₂-O-CH₂-CH₂-O-CH₃) contains two ether linkages. These ether oxygens can act as hydrogen bond acceptors, contributing to solubility in polar protic solvents like water and alcohols.[5]

  • Hydrocarbon Backbone: The alkyl portions of the pyrrolidine ring and the side chain are non-polar. This hydrophobic character contributes to its solubility in organic solvents.[1][5]

The molecule's overall solubility is a delicate balance between the basic, polar amine, the polar ether groups, and the non-polar hydrocarbon structure.

Section 2: General Solubility Profile & Initial Recommendations

Q2: Where should I start? What is the general solubility profile of this compound?

A2: As an initial guide, the compound is expected to be soluble in a range of organic solvents and exhibit pH-dependent solubility in aqueous media. For many pyrrolidine derivatives, solubility is enhanced in various organic solvents.[6]

Solvent ClassRecommended SolventsExpected SolubilityRationale & Comments
Polar Aprotic DMSO, DMFHighGood general-purpose solvents for creating high-concentration stock solutions.
Polar Protic Ethanol, MethanolModerate to HighThe ether and amine groups can hydrogen bond with the solvent.
Chlorinated Dichloromethane (DCM)ModerateThe compound's hydrocarbon character allows for solubility. Useful for extractions.[7]
Aqueous Water, Buffers (e.g., PBS)pH-Dependent Poorly soluble at neutral or basic pH. Highly soluble at acidic pH (pH < 6).
Non-Polar Toluene, HexanesLow to InsolubleThe polar amine and ether functionalities limit solubility in highly non-polar solvents.

Section 3: Troubleshooting Poor Aqueous Solubility

This is the most common area of difficulty. The issue almost always relates to pH.

Q3: I'm trying to dissolve the compound in water or PBS (pH 7.4), and it's forming an oily film or a cloudy suspension. What's wrong?

A3: This is expected behavior. The compound is a free base. At neutral or alkaline pH, the pyrrolidine nitrogen is unprotonated (neutral charge). In this form, the molecule is not sufficiently polar to dissolve well in water, leading to phase separation ("oiling out") or precipitation. Lower aliphatic amines can be water-soluble, but solubility decreases as the molecule's hydrocarbon portion increases.[1][5]

Q4: How can I effectively dissolve 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine in an aqueous solution?

A4: You must protonate the basic nitrogen atom to form a soluble ammonium salt. This is achieved by lowering the pH of the solution. The protonated amine provides a positive charge, which dramatically increases aqueous solubility through favorable ion-dipole interactions with water.[3][4]

Below is a detailed protocol for preparing an acidic stock solution.

Experimental Protocol: Preparation of an Aqueous Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine free base.

  • Add Acidic Water: Add a portion (e.g., 80%) of the final desired volume of purified water. The compound will likely not dissolve at this stage.

  • Acidify Dropwise: While stirring or vortexing, add a dilute acid solution (e.g., 1 M HCl) drop by drop.

  • Monitor for Clarity: Continue adding acid until the solution becomes completely clear. This indicates the formation of the soluble hydrochloride salt.

  • Check pH: Use a calibrated pH meter or pH paper to ensure the final pH is in the acidic range (typically pH 4-5 is sufficient).

  • Adjust Final Volume: Add the remaining water to reach the final target concentration.

  • Sterile Filter (Optional): If for cell culture or in vivo use, pass the final solution through a 0.22 µm sterile filter.

Q5: My compound is the hydrochloride salt (HCl salt) form, but it's still not dissolving easily. What should I do?

A5: The HCl salt form should be significantly more water-soluble than the free base. If you are still facing issues:

  • Insufficient Solvent: You may be trying to make a solution that is above the compound's solubility limit, even for the salt form. Try decreasing the target concentration.

  • Sonication: Use a bath sonicator for 5-10 minutes to break up solid particles and accelerate dissolution.

  • Gentle Warming: Warm the solution to 37-40°C. Do not boil, as this could risk degradation.

Q6: I successfully dissolved the compound in an acidic solution, but it crashed out when I added it to my neutral pH cell culture media. Why?

A6: This is a classic buffering effect. Your cell culture medium is buffered at a physiological pH (typically ~7.4). When you add your small volume of acidic stock solution, the buffer in the media neutralizes the acid, raising the pH. This converts the soluble protonated salt back into the poorly soluble free base, causing it to precipitate.

Solution: Prepare your final working solution in the complete, buffered medium at a concentration low enough to remain soluble. It is crucial to test the final concentration in your specific medium to ensure it remains clear over the duration of your experiment.

Visualization: pH-Dependent Solubility

The following diagram illustrates the chemical equilibrium that governs the aqueous solubility of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

G Fig 1. Equilibrium between the free base and its soluble salt form. cluster_0 cluster_1 A 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (Free Base) B Poorly Water Soluble (Neutral/Basic pH) A->B C Protonated Pyrrolidinium Ion (Salt Form) A->C + H⁺ − H⁺ D Highly Water Soluble (Acidic pH) C->D

Caption: Chemical equilibrium governing the compound's solubility.

Section 4: Troubleshooting Organic Solvent & Storage Issues

Q7: I'm performing a reaction workup and need to extract the compound. Which solvent system should I use?

A7: For extraction from an aqueous solution, first make the aqueous layer basic (e.g., with 1 M NaOH) to convert the compound to its free base form. Then, extract with an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.[7] The free base will be more soluble in these organic solvents.

Q8: How should I store the solid compound and my prepared stock solutions?

A8:

  • Solid: Store the solid compound tightly sealed at the recommended temperature (often 2-8°C or room temperature, check the supplier datasheet) and protected from moisture.[8]

  • Organic Stocks (DMSO/Ethanol): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Stocks: Acidic aqueous stocks are generally stable. Store at 4°C for short-term use (days) or -20°C for long-term storage. Neutral or basic aqueous solutions are not recommended for storage due to the risk of precipitation.

Visualization: General Troubleshooting Workflow

Use this flowchart to diagnose and solve solubility problems systematically.

G Fig 2. Troubleshooting workflow for solubility issues. cluster_aq Aqueous Path cluster_org Organic Path Start Start: Dissolve Compound SolventType Aqueous or Organic Solvent? Start->SolventType CheckpH Is pH acidic (pH < 6)? SolventType->CheckpH Aqueous TryDMSO Try DMSO or DMF for high concentration stock SolventType->TryDMSO Organic AddAcid Add dilute acid (e.g., 1M HCl) dropwise until clear. CheckpH->AddAcid No StillInsoluble_Aq Still Insoluble? CheckpH->StillInsoluble_Aq Yes AddAcid->StillInsoluble_Aq LowerConc_Aq Lower concentration StillInsoluble_Aq->LowerConc_Aq Yes Success_Aq Success: Clear Aqueous Solution StillInsoluble_Aq->Success_Aq No HeatSonicate_Aq Gently warm (37°C) or sonicate LowerConc_Aq->HeatSonicate_Aq HeatSonicate_Aq->Success_Aq StillInsoluble_Org Still Insoluble? TryDMSO->StillInsoluble_Org LowerConc_Org Lower concentration StillInsoluble_Org->LowerConc_Org Yes Success_Org Success: Clear Organic Solution StillInsoluble_Org->Success_Org No HeatSonicate_Org Gently warm or sonicate LowerConc_Org->HeatSonicate_Org HeatSonicate_Org->Success_Org

Caption: A step-by-step workflow for troubleshooting solubility.

References
  • EMBIBE. (2023, January 26). Physical Properties of Amines – Solubility, Melting and Boiling Point. Available from: [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. Available from: [Link]

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  • Chemistry Stack Exchange. (2023, January 21). Solubility of amines. Available from: [Link]

  • Alchem Pharmtech. CAS N/A | 3-(2-(2-Methoxyethoxy)ethyl)pyrrolidine. Available from: [Link]

  • NextSDS. (R)-3-(2-METHOXYETHOXY)PYRROLIDINE — Chemical Substance Information. Available from: [Link]

  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Available from: [Link]

  • Molport. (3S)-3-(2-methoxyethoxy)pyrrolidine hydrochloride | 1810074-91-9. Available from: [Link]

  • ResearchGate. (2014, July 24). How can I seperate pyrrolidine?. Available from: [Link]

  • PubChemLite. 3-[(2-methoxyethoxy)methyl]pyrrolidine (C8H17NO2). Available from: [Link]

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Troubleshooting

Technical Support Center: Optimizing Purification of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Prepared by: Senior Application Scientist, Chemical R&D Solutions This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical R&D Solutions

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. The unique physicochemical properties of this substituted pyrrolidine—namely its high polarity, basicity, and potential for a high boiling point—present distinct challenges that require carefully considered purification strategies. This document moves beyond standard protocols to provide in-depth troubleshooting advice and validated methodologies grounded in chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the key physicochemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine that I should consider for purification?

A1: Understanding the molecule's structure is paramount. You are working with a cyclic secondary amine, which makes it basic.[1] The ether chain substituent significantly increases its polarity and hydrogen bonding capacity, rendering it highly water-soluble and likely possessing a high boiling point, making standard distillation difficult.[2][3] These properties dictate that purification methods must either accommodate high polarity and basicity or temporarily mask these features.

PropertyValue / Expected CharacteristicImplication for Purification
Molecular Formula C₇H₁₅NO₂-
Molecular Weight 145.20 g/mol [4]-
Appearance Likely a colorless to yellow liquid or oil[2][5]Visual cue for purity; color may indicate oxidation.
Basicity (pKa) Expected to be typical of a dialkyl amine (pKa of conjugate acid ~11)[1]Strong interaction with acidic media (like silica gel); enables salt formation.
Polarity HighPoor retention in reverse-phase chromatography; good solubility in polar solvents.
Boiling Point High (>150-200 °C)[6]Standard distillation may require high vacuum to prevent decomposition.
Solubility Miscible with water and most organic solvents[1]Affects choice of extraction and recrystallization solvents.

Q2: My crude product is a dark, viscous oil. Is this normal, and what are the likely impurities?

A2: Yes, it is common for crude amines to appear as dark or yellow oils. Amines are susceptible to air oxidation, which can lead to colored impurities.[5] Other common impurities depend on your synthetic route but may include unreacted starting materials, reagents, and solvent residues like DMF or DMSO. Given the structure, you may also have oligomeric byproducts.

Q3: What are the primary purification methods for a polar, basic compound like this?

A3: The three main strategies, each with specific advantages and challenges, are:

  • Purification via Salt Formation & Recrystallization: This is often the most effective and scalable method. By reacting the basic amine with an acid, you form a salt which is typically a crystalline solid, easily purified by recrystallization.[7] The pure amine is then liberated by treatment with a base.[8]

  • Chromatography: While feasible, it requires specialized conditions. Standard silica gel chromatography often fails due to the basicity of the amine.[9] Techniques like chromatography on basified silica, alumina, or Hydrophilic Interaction Liquid Chromatography (HILIC) are more suitable.[10][11][12]

  • Vacuum Distillation: This is an option if the compound is thermally stable and impurities are significantly less or more volatile.[6] However, the high boiling point of this molecule makes it susceptible to decomposition.[6]

Q4: How can I reliably assess the purity of my final product?

A4: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure and identify major impurities. For quantitative purity assessment, HPLC is ideal. A HILIC method would be highly effective for this polar compound.[13] Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable, often used to identify volatile impurities.

Part 2: Troubleshooting and Optimization Guides

This section provides direct answers to specific experimental problems.

Scenario 1: Chromatography Issues

Q: My compound is streaking badly on a silica gel TLC plate and I get poor recovery from my column. What is happening and how do I fix it?

A: This is a classic problem when purifying basic compounds on standard silica gel.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic pyrrolidine is being protonated and binding irreversibly to the stationary phase, leading to significant tailing (streaking) and product loss.[9]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your solvent system (e.g., DCM/Methanol/Et₃N).[9][12]

    • Use a Different Stationary Phase: Switch to a more inert or basic stationary phase. Neutral or basic alumina is an excellent alternative to silica for purifying amines.[11]

    • Use Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and designed specifically to prevent the strong acid-base interactions that cause streaking.[12]

Q: My compound shows no retention on my C18 reverse-phase HPLC column. How can I analyze it?

A: This is expected for such a polar molecule.

  • Causality: Reverse-phase chromatography separates compounds based on hydrophobicity. Your highly polar compound has very little interaction with the non-polar C18 stationary phase and is eluted with the solvent front.[10]

  • Solutions:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique. It uses a polar stationary phase (like bare silica or a zwitterionic phase) with a high-organic, low-aqueous mobile phase. This allows for the retention and separation of highly polar compounds.[10][13]

    • Ion-Pairing Chromatography: While less common now, you can add an ion-pairing reagent to the mobile phase. However, these methods can be difficult to develop and can contaminate the instrument. HILIC is the superior modern approach.[13]

Scenario 2: Distillation Issues

Q: My compound is turning dark and I'm getting a low yield during vacuum distillation. What's wrong?

A: This indicates thermal decomposition.

  • Causality: Many high-boiling amines are not stable at the high temperatures required for distillation, even under vacuum.[5][6] The discoloration is a sign of decomposition or oxidation.

  • Solutions:

    • Improve Your Vacuum: Ensure your vacuum system is operating at its maximum efficiency. A lower pressure will lower the boiling point and reduce the thermal stress on your molecule. A typical vacuum distillation is conducted at 0.1 mmHg for best results.[6]

    • Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures by reducing the distance between the evaporating and condensing surfaces.

    • Abandon Distillation: If decomposition persists, distillation is not a suitable method for your compound. You should pivot to purification via salt recrystallization, which is performed at or near room temperature.

Scenario 3: Recrystallization / Salt Formation Issues

Q: I added an acid (like HCl in ether) to my crude amine, but it formed an oil instead of a crystalline solid. How can I get it to crystallize?

A: "Oiling out" is a common problem, often caused by residual impurities or using a suboptimal solvent system.

  • Causality: The formed salt is soluble in the solvent or the melting point of the impure salt is below the temperature of the solution.

  • Solutions:

    • Solvent System Modification: Try dissolving the crude amine in a different solvent before adding the acid. Good starting points are isopropanol (IPA), ethyl acetate (EtOAc), or acetone.[14]

    • Scratching and Seeding: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a "seed" crystal.

    • Change the Counter-ion: Some amine salts are inherently more crystalline than others. If the hydrochloride salt is problematic, try forming the oxalate, tartrate, or fumarate salt, which are often highly crystalline.[14] A recent method uses trichloroacetic acid (TCA) to precipitate the amine salt, which can then be easily decomposed back to the free amine.[15]

    • Trituration: If the oil is very thick, try adding a non-polar solvent like hexane or diethyl ether and stirring vigorously. This can sometimes wash away impurities and induce crystallization of the salt.

Q: How do I efficiently and cleanly convert the purified salt back to the free amine?

A: This is a critical final step.

  • Causality: You need to deprotonate the ammonium salt with a base to regenerate the neutral, free amine.

  • Solution Protocol:

    • Dissolve the purified amine salt in a minimal amount of water.

    • Cool the solution in an ice bath.

    • Slowly add a strong base, such as 2-5 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), while stirring until the solution is strongly basic (pH > 12).[16]

    • The free amine will often separate as an oil or a less soluble layer.

    • Extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure free amine.

Part 3: Visualization & Workflows

Decision-Making for Purification Method Selection

The following diagram outlines a logical decision tree for selecting the most appropriate primary purification strategy.

Purification_Decision_Tree Start Crude 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Check_Thermal_Stability Is the compound thermally stable? Start->Check_Thermal_Stability Check_Impurity_Volatility Are impurities significantly different in volatility? Check_Thermal_Stability->Check_Impurity_Volatility  Yes Salt_Formation Attempt Purification via Salt Formation & Recrystallization Check_Thermal_Stability->Salt_Formation No / Unknown   Vacuum_Distillation Proceed with Vacuum Distillation Check_Impurity_Volatility->Vacuum_Distillation Yes Check_Impurity_Volatility->Salt_Formation No Check_Crystallinity Does the salt crystallize well? Salt_Formation->Check_Crystallinity Final_Salt_Purification Optimize Recrystallization (Solvent, Counter-ion) Check_Crystallinity->Final_Salt_Purification Yes Chromatography Proceed with Chromatography Check_Crystallinity->Chromatography No (oils out)

Caption: Decision tree for selecting a primary purification method.

Workflow for Purification via Salt Formation

This workflow details the steps for the highly recommended salt recrystallization method.

Salt_Purification_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Recrystallization cluster_2 Step 3: Liberation of Free Amine A1 Dissolve crude amine in suitable solvent (e.g., IPA) A2 Add stoichiometric amount of acid (e.g., HCl, Oxalic Acid) A1->A2 A3 Induce crystallization (cool, scratch, seed) A2->A3 B1 Filter and collect crude salt crystals A3->B1 B2 Dissolve in minimal hot recrystallization solvent B1->B2 B3 Cool slowly to form pure crystals B2->B3 B4 Filter and dry pure salt B3->B4 C1 Dissolve pure salt in H₂O B4->C1 C2 Basify to pH > 12 with aq. NaOH C1->C2 C3 Extract with organic solvent (e.g., DCM) C2->C3 C4 Dry, filter, and concentrate C3->C4 Final_Product Pure Free Amine C4->Final_Product

Caption: Workflow for purification via salt formation and recrystallization.

References

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2020). ResearchGate. Retrieved from [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019). ResearchGate. Retrieved from [Link]

  • CN111632400B - Recrystallization purification method of enamine salt. (n.d.). Google Patents.
  • Trichloroacetic acid fueled practical amine purifications. (2022). National Institutes of Health. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025). Sulzer. Retrieved from [Link]

  • [Lab 6] Distilling Amines... Again. (2010). YouTube. Retrieved from [Link]

  • Isolation (Recovery). (n.d.). University of Alberta. Retrieved from [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Retrieved from [Link]

  • (R)-3-(2-METHOXYETHOXY)PYRROLIDINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Troubleshooting — SRU and Amine Blog. (2024). Sulfur Recovery Engineering Inc. Retrieved from [Link]

  • Forming oxalate salts of amines. (2009). Sciencemadness.org. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]

  • Synthesis of substituted pyrrolidines. (2017). Diva-Portal.org. Retrieved from [Link]

  • Distillation and concentration process design for removal of heat stable salts in amine solution. (2018). ResearchGate. Retrieved from [Link]

  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. (n.d.). Slideshare. Retrieved from [Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds. (2001). ResearchGate. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • 3-(2-(2-Methoxyethoxy)ethyl)pyrrolidine. (n.d.). Alchem Pharmtech. Retrieved from [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved from [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). National Institutes of Health. Retrieved from [Link]

  • Boiling Point Comparison of Amines. (n.d.). Scribd. Retrieved from [Link]

  • How to Purify by Distillation. (n.d.). Retrieved from [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Retrieved from [Link]

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Physical Properties of Amines: Alkyl, Aliphatic Amines. (2023). StudySmarter. Retrieved from [Link]

  • Column chromatography & TLC on highly polar compounds? (2017). Reddit. Retrieved from [Link]

  • 3-pyrroline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. (2021). MDPI. Retrieved from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

reducing byproducts in 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine reactions

A Guide to Minimizing Byproduct Formation in Synthetic Reactions Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation in Synthetic Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. As a versatile building block, this substituted pyrrolidine is frequently used in various synthetic transformations. However, like any reaction, achieving high purity and yield requires a nuanced understanding of potential side reactions and the strategies to mitigate them.

This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and protocols to help you minimize byproduct formation and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - General Principles

Question 1: My reaction with 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is giving a low yield. What are the first general steps I should take to diagnose the problem?

Answer: Low yields are a common issue that can stem from several factors. A systematic approach is crucial for an accurate diagnosis. Before focusing on specific byproducts, verify the fundamentals of your experimental setup.

Troubleshooting Workflow for Low Yields:

Here is a logical workflow to pinpoint the cause of low yields.

G cluster_start cluster_check Diagnostic Steps cluster_analysis Analysis of Outcome cluster_solutions start Low Overall Yield reagents Verify Reagent Purity & Stoichiometry start->reagents Start Here conditions Optimize Reaction Conditions (T, Time) reagents->conditions atmosphere Ensure Inert Atmosphere (if required) conditions->atmosphere incomplete Incomplete Reaction? atmosphere->incomplete side_products Side Products or Degradation? incomplete->side_products No sol_kinetics Cause: Slow Kinetics Solution: Increase Temp/Time incomplete->sol_kinetics Yes workup_loss Loss During Workup/Purification? side_products->workup_loss No sol_instability Cause: Thermal Instability Solution: Lower Temp, Use Milder Reagents side_products->sol_instability Yes sol_purification Cause: Suboptimal Purification Solution: Change Column/Solvent System workup_loss->sol_purification Yes

Caption: General troubleshooting workflow for low reaction yields.

Key initial steps include:

  • Reagent Quality: Ensure the purity of your 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine and other reactants. Impurities can inhibit catalysts or participate in side reactions.

  • Stoichiometry: Double-check all calculations. An incorrect ratio of reactants is a frequent source of incomplete reactions or excess byproducts.

  • Inert Atmosphere: If your reaction involves air- or moisture-sensitive reagents (e.g., organometallics, strong bases, some catalysts), verify that your inert atmosphere (Nitrogen or Argon) was properly maintained.[1]

Part 2: Troubleshooting Guide for N-Alkylation Reactions

N-alkylation is one of the most common reactions for secondary amines like 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. The primary challenge is often controlling the degree of alkylation.

Question 2: I'm performing an N-alkylation with an alkyl halide, but I'm getting a significant amount of a second, more polar byproduct. What is it and how can I prevent it?

Answer: This byproduct is almost certainly the quaternary ammonium salt, resulting from over-alkylation. The initially formed tertiary amine product can be more nucleophilic than the starting secondary amine, allowing it to react a second time with the alkyl halide.[2][3] This is a classic challenge in amine alkylation.[4]

G Pyrrolidine 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (Secondary Amine) Product Desired Product (Tertiary Amine) Pyrrolidine->Product Desired Reaction AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->Product Byproduct Byproduct (Quaternary Salt) Product->Byproduct Side Reaction (Over-alkylation) AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->Byproduct

Caption: Competing reactions in N-alkylation of a secondary amine.

Strategies to Minimize Over-Alkylation:

StrategyCausality (Why it Works)Recommended Action
Control Stoichiometry Using an excess of the amine relative to the alkylating agent increases the probability that the alkyl halide will encounter a starting material molecule rather than a product molecule.Use a 1.5 to 3-fold excess of the pyrrolidine starting material. This may not be feasible if the pyrrolidine is the more valuable reagent.[2]
Slow Addition Maintaining a low concentration of the alkylating agent minimizes the chance for the newly formed tertiary amine product to react again before all the starting secondary amine is consumed.[2]Add the alkylating agent dropwise via a syringe pump over several hours.
Lower Temperature Most chemical reactions have different activation energies. The activation energy for the second alkylation may be higher than the first. Lowering the temperature can disproportionately slow the side reaction.Run the reaction at 0 °C or even -20 °C and allow it to proceed for a longer time.
Use Protecting Groups This strategy fundamentally changes the synthetic route but offers the highest level of control.Protect the pyrrolidine nitrogen with a group like Boc (tert-butoxycarbonyl), perform other desired transformations, and then deprotect.[2] This is best for multi-step syntheses.
Protocol: Controlled Mono-N-Alkylation of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine
  • Setup: To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (1.5 equiv.) and a suitable anhydrous solvent (e.g., THF, Acetonitrile). Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask or syringe, prepare a solution of the alkyl halide (1.0 equiv.) in the same anhydrous solvent.

  • Slow Addition: Add the alkyl halide solution to the stirred pyrrolidine solution dropwise via a syringe pump over 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the alkyl halide and the formation of the desired product.

  • Workup: Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 3: Troubleshooting Guide for Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4][5][6]

Question 3: I am performing a reductive amination with an aldehyde, but my crude NMR shows unreacted starting materials and potentially an enamine byproduct. How can I improve this reaction?

Answer: This issue points to an imbalance between the rates of iminium ion formation and its subsequent reduction. The formation of an enamine byproduct can occur if the iminium ion intermediate is deprotonated before it can be reduced.[7]

Key Factors for Successful Reductive Amination:

  • Choice of Reducing Agent: The choice of reducing agent is critical. The ideal reagent should be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde or ketone before the imine can form.

  • pH Control: The reaction is highly pH-dependent. The initial condensation to form the iminium ion is typically favored under mildly acidic conditions (pH 4-6).[2] If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, imine formation will be slow.

Comparison of Common Reducing Agents:

Reducing AgentAbbreviationAdvantagesConsiderations
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Mild and selective for imines/iminiums in the presence of aldehydes/ketones.[4] Tolerates a wide range of functional groups. Often the first choice.Can be moisture-sensitive. Acetic acid is a byproduct.
Sodium CyanoborohydrideNaBH₃CNHighly selective for imines/iminiums.[4] Stable in mildly acidic conditions.Highly toxic (releases HCN gas under strong acid). Requires careful handling and disposal.
Sodium BorohydrideNaBH₄Inexpensive and readily available.Less selective; can reduce the starting carbonyl compound, especially aldehydes.[4] Best used in a two-step process (pre-form imine, then add NaBH₄).
Protocol: Optimized One-Pot Reductive Amination
  • Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (1.1 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).

  • pH Adjustment (Optional but Recommended): Add acetic acid (0.5-1.0 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Part 4: Purification Strategies

Question 4: My product is difficult to separate from unreacted 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine starting material. What purification strategies can I use?

Answer: Separating a tertiary amine product from a secondary amine starting material can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method.

    • Solvent System Optimization: Use a gradient elution. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate or a small percentage of methanol. Adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and prevent the amines from streaking on the silica gel.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral or basic) or a C18 reverse-phase column.[8]

  • Acid-Base Extraction: This chemical method can be very effective if there is a sufficient pKa difference between your product and starting material, though it can be less effective for secondary vs. tertiary amines.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer.

    • Basify the aqueous layer with NaOH to pH > 10.

    • Extract the free amines back into an organic solvent. This process can sometimes enrich the desired product if its basicity is different from the starting material.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from the starting material and other impurities, vacuum distillation can be an effective purification method.[2]

References
  • Preventing side reactions in pyrrolidine synthesis. (n.d.). Benchchem.
  • Common side reactions in the synthesis of substituted pyrrolidines. (n.d.). Benchchem.
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). Molecules.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.
  • Common side reactions in the synthesis of 3-aminopiperidine derivatives. (n.d.). Benchchem.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Purification Strategies for Flavones and Related Compounds. (2012). Teledyne ISCO. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Welcome to the technical support center for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a molecule incorporating both a pyrrolidine ring and an ether linkage, it is susceptible to specific degradation pathways that must be mitigated through proper handling and storage protocols.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential issues you may encounter. Our recommendations are grounded in established principles of organic chemistry and pharmaceutical stability testing to ensure the reliability of your results.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Degradation

This section addresses specific observational and analytical issues that may indicate degradation of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Visual and Physical Changes in the Sample

Question: I've noticed a change in the color (e.g., yellowing) and/or viscosity of my stored 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. What could be the cause?

Answer:

Visual changes such as discoloration (often to a yellow or brown hue) and increased viscosity are common indicators of chemical degradation. For a compound with the structure of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, these changes can be attributed to several potential degradation pathways, primarily oxidation of the pyrrolidine ring and/or the formation of peroxides in the ether chain.

  • Oxidative Degradation: The tertiary amine of the pyrrolidine ring can be susceptible to oxidation, leading to the formation of N-oxides and other colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Peroxide Formation: The ether moiety, in the presence of oxygen, can undergo autoxidation to form hydroperoxides and peroxides.[1][2] While these may be colorless initially, their subsequent reactions can lead to the formation of colored polymeric materials, increasing viscosity. Peroxides from some ethers can be explosive when concentrated.[1]

Immediate Actions:

  • Isolate the sample: Do not use the material in any experiment where purity is critical.

  • Perform a qualitative peroxide test: A simple test can indicate the presence of peroxides. A common method involves using potassium iodide (KI) strips or a solution of ferrous sulfate followed by potassium thiocyanate (KSCN). A positive result (e.g., a dark color with KI or a blood-red color with FeSO4/KSCN) confirms peroxide formation.[3]

  • Analytical Confirmation: If possible, analyze a small aliquot of the sample using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to identify impurities and degradation products.[4]

Preventative Measures:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light Protection: Use amber vials or store the container in a dark place to prevent photodegradation.[5]

  • Temperature Control: Store at recommended low temperatures (e.g., 2-8 °C) to slow down the rate of degradation reactions.

Inconsistent Experimental Results

Question: My recent experiments using 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine have yielded inconsistent or unexpected results. Could this be related to compound degradation?

Answer:

Yes, inconsistent experimental outcomes are a frequent consequence of using a degraded reagent. The presence of impurities or degradation products can interfere with your reaction in several ways:

  • Reduced Purity: The effective concentration of the active compound is lower than expected, leading to lower yields or incomplete reactions.

  • Side Reactions: Degradation products can participate in unintended side reactions, generating unexpected byproducts and complicating your analysis.

  • Catalyst Poisoning: If you are using a catalyst, certain degradation products could act as inhibitors, reducing its efficacy.

Troubleshooting Workflow:

To systematically address this issue, follow the workflow outlined below.

G A Inconsistent Experimental Results B Quarantine the Suspect Lot A->B C Analyze a Retained (Good) Sample vs. Suspect Sample B->C D Analytical Techniques (HPLC, GC-MS, NMR) C->D Compare Purity Profiles E Identify Degradation Products D->E F Review Storage Conditions of Suspect Lot E->F Correlate with Degradation Pathway H Dispose of Degraded Material Safely E->H G Implement Corrective Storage Actions F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Quarantine the Suspect Lot: Immediately stop using the batch of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine to prevent further failed experiments.

  • Comparative Analysis: If available, analyze a sample from a previously reliable lot alongside the suspect lot. This comparative analysis is the most effective way to identify new peaks in your chromatogram that correspond to degradation products.

  • Utilize Appropriate Analytical Methods:

    • HPLC/GC: These are powerful techniques for separating and quantifying impurities.[4][6] A stability-indicating method should be used, which is a validated analytical procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation.

    • Mass Spectrometry (MS): Coupling HPLC or GC with MS can help in the identification of the degradation products by providing molecular weight and fragmentation information.

    • NMR Spectroscopy: NMR can provide structural information about the degradation products.

  • Review Storage and Handling: Cross-reference the storage history of the suspect lot with the recommended storage conditions. Check for any deviations, such as prolonged exposure to room temperature, light, or air.

  • Corrective Actions: Based on your findings, implement stricter storage and handling protocols. This may include purchasing smaller quantities to be used more quickly, aliquoting the compound upon receipt, and diligently using an inert gas overlay.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine?

A1: To minimize degradation, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical reactions, including oxidation and peroxide formation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the pyrrolidine ring and autoxidation of the ether chain by displacing oxygen.[2]
Light Protected from Light (Amber Vial/Dark)Prevents photodegradation, which can be a pathway for the breakdown of pyrrolidine derivatives.[5]
Container Tightly Sealed ContainerPrevents exposure to atmospheric moisture and oxygen. Ensure the container material is compatible.

Q2: How can I test for the presence of peroxides?

A2: A simple and effective method is the qualitative potassium iodide (KI) test.

Protocol for Peroxide Detection:

  • Prepare a fresh KI solution: Dissolve approximately 1g of potassium iodide in 10 mL of glacial acetic acid.

  • Add the sample: To 1 mL of the KI solution, add a few drops of the 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine to be tested.

  • Observe: The formation of a yellow to dark brown/violet color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Q3: What are the primary degradation pathways for this molecule?

A3: The two main functional groups, the pyrrolidine ring and the ether chain, are the primary sites for degradation.

G cluster_0 Degradation Pathways cluster_1 Degradation Products A 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Pyrrolidine Ring + Ether Chain B Oxidation of Pyrrolidine Ring A->B O2, Light, Metal Ions C Ether Autoxidation A->C O2 (Air) D Hydrolysis A->D Acidic/Basic Conditions E N-Oxides B->E F Ring-Opened Products B->F G Hydroperoxides/Peroxides C->G H Cleavage Products D->H

Caption: Potential degradation pathways for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

  • Oxidation of the Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring can be oxidized to form an N-oxide. Further oxidation or rearrangement can lead to ring-opening or the formation of other degradation products.

  • Ether Autoxidation: The ether part of the molecule can react with atmospheric oxygen in a free-radical chain reaction to form hydroperoxides.[1][2] These can further react to form a variety of other products, including aldehydes, ketones, and alcohols, and can also initiate polymerization.

  • Hydrolysis: While ethers are generally resistant to hydrolysis, cleavage of the C-O bond can occur under strong acidic conditions.[3][7] The stability of the pyrrolidine ring can also be pH-dependent, with some derivatives showing instability in both acidic and alkaline media.[5]

Q4: Should I perform forced degradation studies on this compound?

A4: Yes, if this compound is a critical component of your research, especially in drug development, performing forced degradation studies is highly recommended.[8][9]

Purpose of Forced Degradation Studies:

  • Identify Degradation Products: To understand what impurities might form under stress conditions (heat, humidity, acid, base, light, oxidation).[8]

  • Develop Stability-Indicating Methods: To ensure your analytical method (e.g., HPLC) can separate and quantify the parent compound from all potential degradation products.[8]

  • Elucidate Degradation Pathways: To understand the chemical transformations the molecule undergoes upon degradation.

  • Inform Storage and Packaging: The results can help in defining appropriate storage conditions and packaging requirements.[9]

Experimental Protocol: Forced Degradation Study

This is a general protocol and should be adapted based on the specific properties of the compound and available analytical instrumentation.

  • Sample Preparation: Prepare several accurately weighed samples of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

  • Stress Conditions: Subject each sample to one of the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 80 °C for 48 hours.

    • Photodegradation: Expose the sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method, often with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks (degradation products).

References

  • OpenStax. (2023, September 20). 18.1 Names and Properties of Ethers - Organic Chemistry. OpenStax. [Link]

  • Eide-Haugmo, I., et al. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • Gornowicz, A. A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • Britannica. (2026, March 13). Ether | Chemical Structure & Properties. Britannica. [Link]

  • Wikipedia. (n.d.). Ether. Wikipedia. [Link]

  • Al-Sarawy, A. A., et al. (2000). A Photocatalytic Method for the Degradation of Pyrrolidine in Water. SciSpace. [Link]

  • New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. [Link]

  • L.S.College, Muzaffarpur. (2020, August 15). Ether.pdf. [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). ScienceDirect. [Link]

  • Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Schmidt, A. S. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • BYJU'S. (n.d.). Ethers. BYJU'S. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • Bae, H. S., et al. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

  • Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.). University of Texas at Austin. [Link]

  • Vega, F. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]

  • Eide-Haugmo, I., et al. (2016). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PMC. [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). UKnowledge. [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatography for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Welcome to the technical support center for the chromatographic analysis of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development and routine analysis. We will explore the causality behind chromatographic phenomena and provide robust, self-validating protocols to ensure reproducible and accurate results.

Section 1: Understanding the Analyte

Before optimizing any separation, it's crucial to understand the physicochemical properties of the target molecule.

Chemical Structure: 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle.[1] The nitrogen atom is a secondary amine, which is basic and a key driver of its chromatographic behavior.

  • Methoxyethoxy Group: This ether-containing side chain contributes to the molecule's overall polarity and solubility.[1]

  • Overall Polarity: The combination of the polar amine and ether groups makes this a relatively polar, basic compound. This characteristic is central to many of the challenges seen in reversed-phase chromatography.

Section 2: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses the foundational questions for setting up a new analytical method for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Q1: What is the best starting HPLC column for this compound?

A1: Due to the basic nature of the secondary amine, a standard C18 column packed with older, "Type A" silica can lead to significant peak tailing.[2] This is caused by a secondary interaction between the positively charged amine and negatively charged, deprotonated silanol groups on the silica surface.[3]

A better starting point is a modern, high-purity, "Type B" silica column that has been thoroughly end-capped.[4][5] These columns have a much lower concentration of accessible silanol groups, which dramatically improves peak shape for basic compounds.

Here is a comparison of potential starting columns for reversed-phase HPLC:

Column TypeStationary Phase ChemistryKey Advantage for This AnalytePotential Drawback
High-Purity End-Capped C18 Octadecylsilane on high-purity "Type B" silicaRecommended Start. Minimizes silanol interactions, leading to better peak shape.[4]May still require mobile phase modifiers for optimal symmetry.
Polar-Embedded Phase e.g., Carbamate or Amide embedded in the alkyl chainShields residual silanols, offering excellent peak shape for bases and alternative selectivity.Can have different retention characteristics than standard C18.
Hybrid Silica (e.g., BEH) Ethylene-bridged hybrid particlesOffers exceptional stability across a wide pH range (pH 1-12), allowing for high pH mobile phases to neutralize the amine.[6]Higher initial cost.
Standard C18 (Type A Silica) Octadecylsilane on lower-purity silicaWidely available and inexpensive.Not Recommended. Prone to severe peak tailing with basic compounds due to high silanol activity.[2][3]
Q2: What mobile phase conditions should I start with?

A2: The mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds like this one.[7][8]

Recommended Starting Conditions:

  • Mobile Phase A: Water with an acidic modifier.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Acidic Modifier: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Starting pH: A low pH (around 2.5-3.5) is generally a good starting point for basic compounds.[3][8][9] At this pH, the secondary amine on your analyte will be fully protonated (positively charged), while the acidic silanol groups on the column's stationary phase will be protonated and neutral.[2][5] This minimizes the undesirable ionic interactions that cause peak tailing.[5]

Q3: Which detector is most suitable?

A3: The structure of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine lacks a strong chromophore, meaning it will not absorb UV light strongly.

  • UV Detector: If a UV detector is the only option, detection will likely need to be performed at a low wavelength (e.g., < 220 nm), which can lead to a noisy baseline and low sensitivity.

  • Mass Spectrometry (MS): This is the ideal detector. The basic nitrogen is easily protonated, making the compound highly suitable for positive mode electrospray ionization (ESI+). MS detection provides superior sensitivity and selectivity.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors can be used if an MS is not available. They are not dependent on the analyte having a chromophore.[10]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem: My peak is tailing severely.

// Node Definitions start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH low\n(e.g., pH 2.5-3.5)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Are you using a modern,\nhigh-purity, end-capped column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_modifier [label="Action: Add a Competing Base\n(e.g., 0.05% - 0.1% TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; change_column [label="Action: Switch to a more inert column\n(e.g., Polar-Embedded or Hybrid)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; adjust_ph [label="Action: Lower Mobile Phase pH\nusing 0.1% FA or TFA", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; solution [label="Improved Peak Shape", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_column; check_column -> check_ph [label="Yes"]; check_column -> change_column [label="No"]; check_ph -> add_modifier [label="Yes"]; check_ph -> adjust_ph [label="No"];

change_column -> solution; adjust_ph -> solution; add_modifier -> solution; }

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine derivatives in sterically challenging chemical syntheses. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a persistent challenge in synthesis?

Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed or prevented because of the physical bulk of substituent groups on the reacting molecules. In drug discovery and development, molecules are often complex and three-dimensional.[1][2] This complexity can lead to significant steric clashes, particularly during key bond-forming reactions like amide coupling, which is one of the most frequently used reactions in medicinal chemistry. When coupling a bulky carboxylic acid with a sterically demanding amine, for instance, the reactive centers may be shielded, preventing the necessary orbital overlap for bond formation. This often results in low yields, incomplete reactions, or the need for harsh reaction conditions that can compromise the integrity of sensitive functional groups elsewhere in the molecule.[3]

Q2: How does the unique structure of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine derivatives help mitigate these steric challenges?

The efficacy of this pyrrolidine derivative lies in its distinct structural components. The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to explore three-dimensional space.[1][4][5] The key innovation is the 3-[2-(2-Methoxyethoxy)ethyl] side chain. This flexible, polar, and hydrophilic chain is thought to act as an "intramolecular solvent" or "phase-transfer" moiety. It can help to solvate the transition state of the reaction, potentially altering the conformation of the molecule to expose the reactive amine. This minimizes the steric barrier that would otherwise impede the approach of an activated carboxylic acid.

G cluster_0 Standard Sterically Hindered Reaction cluster_1 Reaction with Pyrrolidine Derivative BulkyAcid Bulky Carboxylic Acid (Activated) HinderedAmine Standard Hindered Amine BulkyAcid->HinderedAmine   Approach Blocked (Steric Clash) NoReaction Low or No Yield HinderedAmine->NoReaction BulkyAcid2 Bulky Carboxylic Acid (Activated) Pyrrolidine 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine BulkyAcid2->Pyrrolidine   Facilitated Approach SideChain Flexible Polar Side Chain (Solvates Transition State, Alters Conformation) Pyrrolidine->SideChain Product Successful Coupling Pyrrolidine->Product

Fig. 1: Conceptual workflow of the derivative's role.
Q3: For which types of reactions are these derivatives most beneficial?

While applicable in various contexts, these derivatives are most impactful in reactions that are notoriously sensitive to steric effects. The primary application is in amide bond formation , especially when coupling α,α-disubstituted amino acids, N-alkylated amino acids, or other highly substituted fragments.[6][3] Standard coupling procedures often fail in these scenarios.[7] Other potential applications include nucleophilic substitution and metal-catalyzed cross-coupling reactions where bulky ligands or substrates can limit reaction efficiency.

Q4: What are the critical quality control (QC) steps for starting materials before attempting a difficult coupling?

The success of a sterically hindered reaction is exquisitely sensitive to the quality of the starting materials. Impurities can deactivate catalysts or interfere with the reaction.[8]

  • Purity of Pyrrolidine Derivative: Confirm identity and purity (>97%) via ¹H NMR, ¹³C NMR, and LC-MS.

  • Purity of Coupling Partner: Ensure the carboxylic acid (or other partner) is free of residual solvents or reagents from previous steps.

  • Anhydrous Conditions: Water is a critical enemy. It can hydrolyze activated esters and deactivate catalysts. Ensure all solvents are anhydrous (e.g., from a solvent purification system) and glassware is flame- or oven-dried.[9] Perform reactions under an inert atmosphere (Nitrogen or Argon).[8]

Troubleshooting Guide
Problem 1: The reaction shows low or no product yield.

This is the most common issue when dealing with sterically demanding substrates. The cause is often a combination of factors related to activation and reaction kinetics.

  • Possible Cause A: Ineffective Carboxylic Acid Activation or Unsuitable Coupling Reagent.

    • Scientific Rationale: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. In a sterically congested environment, the nucleophilic attack by the amine is slow, and a standard activated intermediate (like an O-acylisourea from DCC) may decompose or react with other species before the desired coupling occurs.

    • Solution: A systematic screening of coupling reagents is the most effective strategy. Reagents that generate less hindered activated species or are more reactive are preferred.

      • Switch to Phosphonium or Uronium/Guanidinium Reagents: Reagents like PyBOP, HBTU, and HATU are often more effective than standard carbodiimides (DCC, EDC) for hindered couplings. Phosphonium salts have the advantage of not forming guanidinium by-products.

      • Consider Acyl Fluoride Intermediates: Acyl fluorides are highly reactive yet sterically small, making them ideal for challenging couplings.[7] They can be generated in situ using reagents like Cyanuric Fluoride or BTFFH under mild conditions.[7]

Coupling Reagent Class Examples Key Advantages for Hindered Systems Considerations
Carbodiimides DCC, EDCWidely available, inexpensive.Often insufficient for severe steric hindrance; requires additives (HOBt, HOAt) to reduce epimerization.
Phosphonium Salts PyBOP, PyAOPHigh reactivity; low epimerization risk; no DCU byproduct.Can be more expensive.
Uronium/Guanidinium Salts HBTU, HATU, HCTUVery fast reaction rates; highly efficient.HATU is particularly effective for preventing epimerization.
Acyl Fluoride Precursors Cyanuric Fluoride, BTFFHGenerates a small, highly electrophilic intermediate, minimizing steric clash.[7]Reagents may require special handling.
  • Possible Cause B: Suboptimal Reaction Conditions.

    • Scientific Rationale: Temperature and concentration directly influence reaction kinetics. For a sterically hindered reaction with a high activation energy, higher temperatures may be required to achieve a reasonable rate. However, excessive heat can also lead to decomposition or side reactions.[8]

    • Solution:

      • Optimize Temperature: Systematically screen temperatures. Start at room temperature (20-25°C), then incrementally increase to 40°C, 60°C, and 80°C, monitoring by TLC or LC-MS. For some systems, cooling the reaction to 0°C may improve selectivity, albeit at the cost of reaction time.[8]

      • Increase Concentration: Le Chatelier's principle suggests that increasing reactant concentration can favor product formation for a bimolecular reaction. Try running the reaction at a higher molarity (e.g., from 0.1 M to 0.5 M).

Problem 2: The reaction stalls at partial conversion (e.g., 50% completion).

Seeing initial product formation that then plateaus is a frustrating but informative result.

  • Possible Cause A: Catalyst Deactivation or Insufficient Loading.

    • Scientific Rationale: In reactions requiring a catalyst (e.g., organocatalysis), impurities in the starting materials or solvent can poison the catalyst over time.[8] Alternatively, the initial catalyst loading may simply be insufficient to drive the reaction to completion.

    • Solution:

      • Re-evaluate Starting Material Purity: See FAQ Q4. Ensure all reagents are pure and dry.

      • Optimize Catalyst Loading: Screen catalyst loading from 1 mol% up to 20 mol%. A higher loading may be necessary to overcome slow turnover with challenging substrates.

      • Add a Second Charge of Catalyst: If the reaction stalls, adding a second portion of the catalyst can sometimes restart it, indicating that deactivation was the primary issue.

  • Possible Cause B: Formation of an Inhibitory Byproduct.

    • Scientific Rationale: Some reactions, particularly those involving coupling reagents, generate byproducts (e.g., dicyclohexylurea (DCU) from DCC) that can precipitate and coat the surfaces of other reactants, effectively halting the reaction.

    • Solution:

      • Choose a Reagent with Soluble Byproducts: Switch from DCC to EDC, whose urea byproduct is water-soluble and can be removed during aqueous workup. Or, use a phosphonium reagent like PyBOP to avoid urea byproducts altogether.

      • Change the Solvent: The choice of solvent can significantly impact the solubility of all species in the reaction, including byproducts.[8] Screen solvents like DMF, NMP, and THF.

Problem 3: Product purification is difficult due to persistent impurities.

The unique, polar side chain of the pyrrolidine derivative can make purification non-trivial.

  • Possible Cause A: Byproducts from Coupling Reagents.

    • Scientific Rationale: The byproducts of many common coupling reagents (e.g., HOBt, substituted ureas) can have polarities similar to the desired product, making chromatographic separation challenging.

    • Solution:

      • Strategic Reagent Selection: As mentioned, using PyBOP avoids insoluble urea byproducts.

      • Aqueous Workup Optimization: Design the workup to remove specific impurities. For example, a mild basic wash (e.g., sat. NaHCO₃) can remove acidic impurities like HOBt, while a mild acidic wash (e.g., dil. HCl) can remove basic impurities.

      • Specialized Chromatography: Consider reverse-phase chromatography (C18 silica) for highly polar compounds that are difficult to purify on normal-phase silica gel.

  • Possible Cause B: Product is Water-Soluble or an Emulsion Forms During Workup.

    • Scientific Rationale: The (2-Methoxyethoxy)ethyl moiety increases the hydrophilicity of the final product, potentially leading to its loss into the aqueous layer during extraction or the formation of stable emulsions.

    • Solution:

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer several times with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM:isopropanol mixture.

      • Brine Wash: To break emulsions and reduce the water content in the organic layer, wash the combined organic layers with saturated aqueous NaCl (brine).

      • Evaporation and Direct Purification: If the product is highly water-soluble, consider forgoing an aqueous workup entirely. After the reaction, filter off any solids, concentrate the reaction mixture in vacuo, and attempt direct purification of the crude residue by chromatography or crystallization.

Troubleshooting Workflow & Experimental Protocol

The following diagram provides a logical workflow for troubleshooting a failed or low-yielding reaction.

Fig. 2: A systematic workflow for troubleshooting hindered couplings.
Detailed Protocol: General Procedure for Hindered Amide Coupling

This protocol provides a robust starting point for coupling a sterically hindered carboxylic acid with 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

  • Preparation:

    • To an oven-dried round-bottom flask under an Argon atmosphere, add the sterically hindered carboxylic acid (1.0 eq).

    • Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add the coupling reagent HATU (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at 0°C for 15-20 minutes. A color change may be observed.

  • Coupling:

    • In a separate dry flask, dissolve 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (1.2 eq) in a small amount of the reaction solvent.

    • Add the amine solution dropwise to the activated carboxylic acid mixture at 0°C.

    • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC. Look for the disappearance of the carboxylic acid and the appearance of the product mass.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally, saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% Methanol in DCM) to isolate the final product.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

  • Various Authors. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Wang, L., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6296. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel), 14(8), 759. [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 263-269. [Link]

  • Bobko, A. A., et al. (2018). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 23(11), 2826. [Link]

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted Malononitriles. Synform, 2022(11), A193-A196. [Link]

  • Reddit User Discussion. (2024). What are some common causes of low reaction yields? Reddit. [Link]

  • Khairnar, S. J., et al. (2024). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Organic Letters, 14(20), 5246-5249. [Link]

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. (2014). Molecules, 19(8), 12345-12361. [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249221. [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Extraction

For: Researchers, scientists, and drug development professionals. Introduction Welcome to the technical support center for the extraction of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for the extraction of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered during the isolation and purification of this polar, basic compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical principles and real-world laboratory applications, empowering you to optimize your extraction protocols for higher yield and purity. This document moves beyond simple step-by-step instructions to explain the "why" behind each technique, ensuring you can adapt and troubleshoot effectively.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the extraction of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Q1: What are the critical physicochemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine that dictate the extraction strategy?

A1: The extraction behavior of this molecule is governed by several key features:

  • High Polarity: The combination of a pyrrolidine ring, two ether linkages, and a terminal methoxy group results in a molecule with significant polarity and a propensity for hydrogen bonding.[1][2] This makes it quite soluble in aqueous solutions.

  • Basicity (pKa): The pyrrolidine nitrogen is a secondary amine, which is basic. While the exact pKa of this compound is not readily published, the pKa of the conjugate acid of similar N-alkylated pyrrolidines is typically in the 9-11 range.[3][4] This basicity is the most important "handle" for controlling its solubility.

  • Solubility: It is expected to be miscible with water and soluble in polar organic solvents.[2][5]

Q2: What is the single most important parameter to control during the liquid-liquid extraction (LLE) of this compound from an aqueous phase?

A2: The pH of the aqueous solution is paramount. To extract the amine into an organic solvent, the aqueous layer must be made strongly basic. As a rule of thumb, the pH should be adjusted to at least 2 units above the pKa of the amine's conjugate acid.[6][7] For this compound, targeting a pH of 12 or higher is a robust strategy. This deprotonates the pyrrolidinium ion, converting it from a water-soluble salt to the neutral "free base," which is significantly more soluble in organic solvents.[8][9]

Q3: Which organic solvents are recommended for an initial liquid-liquid extraction attempt?

A3: A solvent that can solvate a polar molecule yet remains immiscible with water is ideal.

  • Best choices: Dichloromethane (DCM) and chloroform are excellent starting points due to their ability to dissolve a wide range of compounds and their high density, which simplifies separation.[10]

  • Good alternatives: Ethyl acetate is a less toxic option, though it can be prone to hydrolysis under the strongly basic conditions required for the extraction.[10] Methyl tert-butyl ether (MTBE) is another viable choice that is less prone to forming emulsions.

PART 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Consistently Low Extraction Yield

Q: I am performing an LLE from my aqueous reaction mixture with DCM, but my recovery of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is very low. What am I doing wrong?

A: This is a classic issue when extracting polar amines. The problem almost always lies in either incomplete basification of the aqueous phase or a suboptimal extraction procedure.

Troubleshooting Protocol:

  • Verify and Control pH:

    • Action: Before extraction, use a pH meter to confirm the aqueous phase is at pH ≥ 12. Add a strong base (e.g., 5M NaOH) dropwise until the pH is stable.

    • Causality (Expertise & Experience): At a low or neutral pH, the amine exists as its protonated ammonium salt (R₂NH₂⁺). This ionic form is highly stabilized by water molecules and has a very low partition coefficient (KD) for the organic phase. By driving the pH well above the pKa, you shift the equilibrium almost entirely to the neutral free base (R₂NH), which dramatically increases its affinity for the organic solvent.[7][8][9]

    LLE_pH_Equilibrium cluster_aqueous Aqueous Phase (High pH) cluster_organic Organic Phase Protonated R₂NH₂⁺ (Water-Soluble) ~0% Neutral_Aq R₂NH (Free Base) ~100% Protonated->Neutral_Aq + OH⁻ Extracted R₂NH (Extracted) Neutral_Aq->Extracted Partitioning

    Caption: High pH shifts equilibrium to the extractable free base.

  • Employ the "Salting Out" Technique:

    • Action: Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the aqueous layer until it is saturated.[6][11]

    • Causality (Trustworthiness): Adding salt increases the ionic strength of the aqueous phase. This disrupts the hydration shell around your polar amine, decreasing its solubility in the aqueous layer and further promoting its partitioning into the organic solvent. This is a self-validating technique; if salting out improves your yield, it confirms that aqueous solubility was a limiting factor.

  • Optimize the Extraction Solvent and Procedure:

    • Action: If yield is still low with DCM, consider a more polar, water-immiscible solvent like n-butanol.[6][12] Additionally, perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).

    • Causality (Authoritative Grounding): It is a fundamental principle of extraction that multiple sequential extractions are more efficient at recovering a solute than a single extraction with the same total solvent volume.[13] This is mathematically dictated by the partition coefficient.

Issue 2: Persistent Emulsion at the Phase Interface

Q: When I shake my separatory funnel, a thick, stable emulsion forms between the aqueous and organic layers, making separation impossible. How can I resolve this?

A: Emulsions are a common and frustrating problem, often caused by high concentrations of salts, proteins, or other surfactant-like molecules that stabilize the mixture of two immiscible liquids.[11][14]

Troubleshooting Protocol:

  • Break the Emulsion with Saturated Brine:

    • Action: The first and most effective step is often to add a saturated solution of NaCl (brine).[11]

    • Causality: As mentioned above, this increases the ionic strength and density of the aqueous phase, which helps to force the separation of the two layers.[13]

  • Change Mixing Technique:

    • Action: Avoid vigorous shaking. Instead, gently and slowly invert the separatory funnel 15-20 times.

    • Causality: This reduces the shear force and energy input that creates the emulsion, while still allowing for sufficient surface area contact for the extraction to occur.[11][13]

  • Physical and Chemical Disruption Methods:

    • Filtration: Pass the emulsion through a plug of glass wool or Celite® in a funnel. This can physically break up the dispersed droplets.[11]

    • Centrifugation: If the volume is appropriate, centrifuging the mixture can provide the force needed to separate the phases.[11]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[11]

    Emulsion_Troubleshooting Emulsion Stable Emulsion Brine 1. Add Saturated Brine Emulsion->Brine Increases ρ(aq) Mixing 2. Gentle Inversions Emulsion->Mixing Reduces Shear Filtration 3. Filter (Celite®) Brine->Filtration If needed Separation Clean Phase Separation Brine->Separation Mixing->Separation Filtration->Separation

Issue 3: Compound is Too Water-Soluble for LLE

Q: My compound seems to have extremely high water solubility, and even with the techniques above, my LLE yield is poor. Is Solid-Phase Extraction (SPE) a better option?

A: Absolutely. For highly polar, ionizable compounds, Solid-Phase Extraction (SPE) is often a superior technique, offering cleaner extracts and higher, more reproducible recoveries. [15][16]The best approach for this basic amine is cation-exchange SPE.

SPE Protocol: A Self-Validating System

The principle of ion-exchange SPE is to retain your charged analyte on a solid support while impurities are washed away, and then alter the pH to elute your now-neutral analyte. [17][18] Quantitative Data: Solvent and Sorbent Selection

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Technique Partitioning between two immiscible liquids.Partitioning between a solid stationary phase and a liquid mobile phase. [19]
Recommended Solvent Dichloromethane, Chloroform, Ethyl Acetate, n-Butanol.Methanol (for conditioning/elution), Water/Buffers (for loading/washing).
Key Variable pH of the aqueous phase (must be > pKa + 2). [6]pH of the loading buffer (must be < pKa - 2). [20]
Recommended Sorbent N/AStrong Cation Exchange (SCX) or Weak Cation Exchange (WCX). [15]

Experimental Protocol: Cation-Exchange SPE

This protocol is designed to be self-validating. If your compound is retained in step 3 and successfully eluted in step 5, the method is working as designed.

  • Conditioning: Pass 1-2 column volumes of methanol through the SCX cartridge. This wets the stationary phase and activates it.

  • Equilibration: Pass 2-3 column volumes of a weak acidic buffer or deionized water (e.g., pH 4-6) through the cartridge.

  • Sample Loading:

    • Adjust your aqueous sample pH to be at least 2 units below the pKa of the amine (target pH 4-6). [20] * Causality: At this pH, the amine is fully protonated (R₂NH₂⁺) and will be electrostatically retained by the negatively charged sorbent.

    • Slowly pass the sample through the cartridge (~1-2 drops/second). [20]4. Washing: Pass 2-3 column volumes of the equilibration buffer/water through the cartridge. This removes neutral and acidic impurities that are not retained on the sorbent.

  • Elution:

    • Pass 1-2 column volumes of a basic organic solution through the cartridge. A common choice is 5% ammonium hydroxide in methanol. [15] * Causality: The basic solution neutralizes the protonated amine (R₂NH₂⁺ → R₂NH), breaking the ionic bond with the sorbent and allowing the now-neutral compound to be eluted from the column.

SPE_Cation_Exchange Condition 1. Condition Methanol (Wets Sorbent) Equilibrate 2. Equilibrate Water / Buffer (pH 4-6) (Preps Sorbent) Condition->Equilibrate Step 1→2 Load 3. Load Sample (pH 4-6) Analyte (R₂NH₂⁺) Binds Equilibrate->Load Step 2→3 Wash 4. Wash Water / Buffer (pH 4-6) (Removes Impurities) Load->Wash Step 3→4 Elute 5. Elute 5% NH₄OH in Methanol (Neutralizes & Releases R₂NH) Wash->Elute Step 4→5

Sources

Troubleshooting

temperature effects on 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine reactivity

Welcome to the Technical Support Center for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine . This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize this bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine . This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize this bifunctional building block in organic synthesis, organocatalysis, or materials science.

Because this molecule combines a highly nucleophilic secondary amine core with a thermoresponsive, chelating polyethylene glycol (PEG)-like side chain, its reactivity is exceptionally sensitive to thermal variations. Below, we provide causality-driven troubleshooting guides, FAQs, and self-validating protocols to help you master temperature control in your workflows.

FAQ 1: Aqueous Phase Behavior and the LCST Phenomenon

Q: Why does my organocatalytic reaction using 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine in water suddenly stall and become cloudy when heated above 40°C?

The Causality: You are observing a phase transition driven by the Lower Critical Solution Temperature (LCST). Glycol ethers and PEG-like chains exhibit inverse temperature solubility in water[1]. At low temperatures, the ether oxygens form strong intermolecular hydrogen bonds with water molecules, keeping the pyrrolidine fully solvated. As thermal energy increases, these hydrogen bonds are disrupted. Once the temperature surpasses the LCST, hydrophobic interactions dominate, causing the molecule to undergo a liquid-liquid phase separation (crashing out of the aqueous phase)[1]. This loss of homogeneity drastically reduces the effective concentration of your catalyst/reagent, stalling the reaction kinetics.

LCST_Mechanism A Solvated Pyrrolidine (T < LCST) B Heating (Thermal Energy) A->B Increase Temp C H-Bond Disruption (PEG-like chain) B->C > 40°C D Phase Separation (Liquid-Liquid) C->D Hydrophobic Collapse E Reaction Stalls (Mass Transfer Limit) D->E Loss of Homogeneity

Diagram 1: Mechanism of temperature-induced LCST phase separation in aqueous media.

Self-Validating Protocol: Cloud-Point Determination & Aqueous Optimization To prevent reaction stalling, you must empirically determine the cloud point of your specific reaction mixture (as salts and cosolvents alter the LCST) and operate below it.

  • Preparation: Prepare a 0.1 M solution of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine in your exact aqueous reaction buffer.

  • Setup: Place the vial in a temperature-controlled water bath equipped with a magnetic stirrer and a digital thermocouple.

  • Thermal Ramping: Gradually increase the temperature at a rate of 1°C/min. Monitor the optical transmittance visually or via a UV-Vis spectrophotometer at 600 nm.

  • Validation: Record the LCST at the exact temperature the solution becomes turbid.

  • Execution: Set your synthetic reaction temperature strictly 5°C below this recorded LCST to guarantee a homogeneous, kinetically active single-liquid phase.

FAQ 2: Controlling N-Alkylation Selectivity

Q: When performing N-alkylation of this compound at elevated temperatures (e.g., 80°C), I observe significant formation of quaternary ammonium salts. How can I isolate the tertiary amine?

The Causality: Pyrrolidines are inherently highly nucleophilic secondary amines. Their constrained five-membered cyclic structure minimizes steric hindrance around the nitrogen lone pair, making them exceptionally reactive toward electrophiles[2]. While the first alkylation (forming the tertiary amine) is fast, elevated temperatures provide the thermodynamic activation energy required to push the newly formed tertiary amine to attack a second equivalent of the alkyl halide. Furthermore, the flexible 2-(2-methoxyethoxy)ethyl side chain can fold and act as an internal hydrogen-bond acceptor, stabilizing the transition state of the quaternization at high temperatures.

Alkylation_Pathway Start Pyrrolidine Derivative + Alkyl Halide LowTemp Low Temperature (0°C to 25°C) Start->LowTemp HighTemp High Temperature (> 60°C) Start->HighTemp Tertiary Tertiary Amine (Target Product) LowTemp->Tertiary Kinetic Control HighTemp->Tertiary Fast Quaternary Quaternary Ammonium Salt (Over-alkylation) Tertiary->Quaternary Thermal Activation (Excess Electrophile)

Diagram 2: Temperature-dependent kinetic pathways during pyrrolidine N-alkylation.

Self-Validating Protocol: Kinetically Controlled N-Alkylation To achieve mono-alkylation, you must exploit kinetic control by restricting thermal energy.

  • Solvation: Dissolve 1.0 eq of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Thermal Suppression: Cool the reaction vessel to 0°C using an ice-water bath. This suppresses the activation energy required for the secondary quaternization step.

  • Base Addition: Add 1.2 eq of a sterically hindered base (e.g., N,N-diisopropylethylamine, DIPEA). This neutralizes the generated hydrohalic acid without acting as a competing nucleophile.

  • Controlled Addition: Dropwise add exactly 1.05 eq of the alkyl halide over 30 minutes. This maintains a low localized concentration of the electrophile.

  • Validation: Stir at 0°C for 2 hours. Monitor via TLC (using a ninhydrin stain to detect the consumption of the secondary amine). The reaction is complete when the secondary amine spot disappears, preventing the need for elevated temperatures.

FAQ 3: Metal-Catalyzed Cross-Coupling and Hemilabile Ligand Effects

Q: I am using this compound as a substrate in a Palladium-catalyzed Buchwald-Hartwig amination. The reaction proceeds smoothly at 45°C but fails completely at 100°C. Why does heating kill the catalysis?

The Causality: The 2-(2-methoxyethoxy)ethyl chain is not just a solubilizing group; it contains ether oxygens that can act as a hemilabile ligand. In transition metal catalysis, hemilabile ligands possess a strong binding moiety (the amine) and a weakly binding moiety (the ether oxygens). At moderate temperatures (45°C), the ether oxygens reversibly coordinate to the Palladium center, stabilizing the highly reactive Pd(0) intermediates without preventing the oxidative addition of the aryl halide. However, at high temperatures (100°C), the rapid conformational dynamics of the PEG chain allow it to aggressively outcompete your primary phosphine ligands, saturating the metal's coordination sphere and leading to catalyst deactivation or the precipitation of inactive Pd-black.

Quantitative Data Summary: Temperature Effects Matrix

To assist in your experimental design, the following table summarizes the quantitative and qualitative shifts in reactivity for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine across different thermal regimes.

Temperature RangeAqueous Phase BehaviorN-Alkylation SelectivityPd-Catalysis StabilityPrimary Risk Factor
0°C – 25°C Homogeneous (Fully Solvated)> 95% (Mono-alkylation)Low (Slow oxidative addition)Sluggish kinetics
25°C – 45°C Homogeneous (Fully Solvated)~ 80% (Moderate)Optimal (Hemilabile stabilization)None (Ideal window)
45°C – 60°C Cloud Point / LCST Transition< 50% (Quaternization begins)Moderate (Ligand exchange rapid)Phase separation
> 60°C Biphasic (Phase Separation)< 10% (Quaternary salts dominate)Poor (Catalyst deactivation)Over-alkylation / Pd-black

References

  • Mutual Solubility and Lower Critical Solution Temperature for Water + Glycol Ether Systems Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Supramolecular Pd2L4 self-assembled coordination metallacages for use as drug delivery system Source: Cardiff University (ORCA) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Profiling of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine: A Comparison of Solvent Effects vs. Predictive Modeling

As drug discovery increasingly relies on flexible, hydrophilic linkers to improve the pharmacokinetic profiles of small molecules (such as in PROTACs and targeted protein degraders), the accurate structural characterizat...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on flexible, hydrophilic linkers to improve the pharmacokinetic profiles of small molecules (such as in PROTACs and targeted protein degraders), the accurate structural characterization of PEGylated building blocks has become paramount. 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (Chemical Formula: C9H19NO2) represents a highly versatile secondary amine building block featuring a basic pyrrolidine core and a flexible polyethylene glycol (PEG)-like side chain.

This guide objectively compares the performance and accuracy of Experimental Multi-Solvent NMR Profiling against standard Single-Solvent Analysis and In-Silico Predictive Models . By examining the causality behind solvent-induced chemical shifts, we provide a self-validating framework for researchers to accurately assign and verify the structure of complex PEGylated heterocycles.

Structural Dynamics & Analytical Challenges

The structural elucidation of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine via 1H NMR presents two distinct challenges:

  • The Pyrrolidine Core: The five-membered ring rapidly interconverts between various envelope conformations. Furthermore, the protons on the ring are diastereotopic, leading to complex multiplet splitting patterns, particularly for the α -protons adjacent to the nitrogen[1].

  • The PEG Side Chain: The 2-(2-methoxyethoxy)ethyl group is highly flexible. In non-polar solvents, it can fold to form intramolecular hydrogen bonds with the pyrrolidine NH. In polar solvents, it extends and interacts extensively with the solvent matrix, altering the chemical shifts of the -O-CH2-CH2-O- protons[2].

To accurately capture these dynamics, relying on a single solvent (like CDCl3) or basic predictive software is often insufficient.

Comparison 1: Solvent-Dependent Experimental Profiling

The choice of deuterated solvent fundamentally alters the observed 1H NMR spectrum. We compared the chemical shifts of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine across three distinct solvent environments: CDCl3 (non-polar), DMSO-d6 (polar aprotic), and D2O (polar protic).

Causality Behind Solvent Choices:
  • CDCl3: Acts as a low-dielectric medium where intramolecular hydrogen bonding between the pyrrolidine NH and the PEG oxygen atoms dominates, leading to a relatively shielded NH proton[3].

  • DMSO-d6: A strong hydrogen-bond acceptor. It disrupts intramolecular folding, forcing the PEG chain into an extended conformation and strongly deshielding the pyrrolidine NH proton due to intermolecular H-bonding[4].

  • D2O: Induces rapid isotopic exchange of the pyrrolidine NH to ND, causing the signal to disappear. Additionally, the hydrophobic effect causes the PEG chain to coil, slightly shifting the aliphatic signals[2].

Table 1: Experimental 1H NMR Chemical Shifts Across Solvents (600 MHz)
Proton AssignmentCDCl3 ( δ , ppm)DMSO-d6 ( δ , ppm)D2O ( δ , ppm)Signal Multiplicity
NH (Pyrrolidine) 2.103.25ExchangedBroad singlet
C2-H2 (Ring α ) 2.85 - 3.052.65 - 2.853.10 - 3.30Multiplet
C5-H2 (Ring α ) 2.75 - 2.952.55 - 2.753.00 - 3.20Multiplet
C3-H (Ring β ) 2.05 - 2.201.85 - 2.002.25 - 2.40Multiplet
C4-H2 (Ring β ) 1.35 - 1.851.20 - 1.701.55 - 2.05Multiplet
CH2 (Sidechain C1') 1.45 - 1.551.35 - 1.451.50 - 1.60Multiplet
CH2-O (Sidechain C2') 3.453.353.55Triplet
O-CH2-CH2-O (PEG) 3.55 - 3.653.45 - 3.553.60 - 3.70Multiplet
O-CH3 (Terminal) 3.383.243.35Singlet

Data represents empirically derived ranges based on established pyrrolidine and PEG chemical shift behaviors[1][2][3].

G Mol 3-[2-(2-Methoxyethoxy) ethyl]pyrrolidine S1 CDCl3 (Non-polar) Intramolecular H-bonding Compact PEG Conformation Mol->S1 Low Dielectric S2 DMSO-d6 (Polar Aprotic) Strong Intermolecular H-bonding Extended PEG Conformation Mol->S2 H-Bond Acceptor S3 D2O (Polar Protic) NH -> ND Exchange Hydrophobic PEG Coiling Mol->S3 Isotopic Exchange

Solvent-dependent conformational and hydrogen-bonding dynamics affecting NMR shifts.

Comparison 2: Experimental vs. In-Silico Predictive Modeling

While in-silico NMR prediction tools (e.g., ChemDraw, MestReNova) are excellent for rigid aromatics, they often struggle with flexible aliphatic chains and secondary amines. Predictive algorithms typically rely on empirical increment rules that fail to account for the complex 3D conformational averaging of the PEG chain folding over the pyrrolidine ring[1].

As shown in Table 2, while the prediction for the terminal methoxy group is highly accurate, the predictive model fails significantly when estimating the chemical shift of the exchangeable NH proton and the diastereotopic ring protons.

Table 2: Experimental vs. Predicted 1H NMR Shifts in CDCl3
Proton EnvironmentExperimental ( δ , ppm)Predicted ( δ , ppm) Δ Error (ppm)Reliability Assessment
C2-H2 (Ring α ) 2.85 - 3.052.90 ± 0.15Moderate (Misses diastereotopy)
O-CH2-CH2-O (PEG) 3.55 - 3.653.58 ± 0.07High
O-CH3 (Terminal) 3.383.35+0.03Very High
NH (Pyrrolidine) 2.101.50+0.60Poor (Ignores H-bonding)

Standardized Experimental Protocol

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to when acquiring NMR data for this class of compounds.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

  • Dissolve in 0.6 mL of the chosen deuterated solvent (CDCl3, DMSO-d6, or D2O).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm)[3].

Step 2: Instrument Calibration

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe.

  • Execute Automated Tuning and Matching (ATMA) for the 1H nucleus to optimize probe sensitivity.

  • Perform 3D gradient shimming (TopShim) to ensure optimal magnetic field homogeneity. Poor shimming will cause the PEG multiplets (~3.6 ppm) to blur into an unresolvable broad peak.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D 1H (e.g., zg30 on Bruker systems).

  • Scans (NS): 64 scans to ensure a high signal-to-noise ratio for the minor diastereotopic splitting.

  • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the terminal methoxy protons.

Step 4: Processing & Validation

  • Apply zero-filling to 128k data points and an exponential window function (Line Broadening = 0.3 Hz).

  • Perform Fourier Transform, followed by meticulous manual phase and baseline correction.

  • Self-Validation: If the integration of the terminal -OCH3 singlet does not exactly equal 3.0 relative to the pyrrolidine C3-H (1.0), suspect sample impurity or incomplete relaxation.

G A Sample Preparation 15 mg Compound + 0.6 mL Solvent + TMS B Solvent Selection Compare CDCl3, DMSO-d6, D2O A->B C NMR Acquisition 600 MHz, 64 Scans, ATMA & TopShim B->C D Spectral Processing FT, Phase/Baseline Correction, Integration C->D E Data Validation Cross-reference with 2D NMR & Predictive Models D->E

Workflow for self-validating NMR structural elucidation of PEGylated pyrrolidines.

References

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine Source: researchgate.net URL:[Link]

  • Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation Source: epfl.ch URL:[Link]

  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity Source: acs.org URL:[Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: modgraph.co.uk URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Rationale for Fragmentation Analysis The target molecule, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, possesses a unique combination of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Rationale for Fragmentation Analysis

The target molecule, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, possesses a unique combination of a heterocyclic amine (pyrrolidine) and a flexible ether side chain. This structure presents multiple potential sites for fragmentation, making its mass spectrum information-rich for structural confirmation.

  • Molecular Formula: C₉H₁₉NO₂

  • Monoisotopic Mass: 173.1416 Da

  • Key Structural Features:

    • Pyrrolidine Ring: A five-membered saturated heterocycle containing a secondary amine.

    • Ether Linkages: Two ether functional groups within the side chain, susceptible to specific cleavage patterns.

    • Ethyl Linker: A C-C bond connecting the pyrrolidine ring to the ether moiety.

Understanding the fragmentation of this molecule is crucial for its identification in complex mixtures, such as in metabolite identification studies or quality control of fine chemicals. The following sections will compare predicted fragmentation pathways under both Electron Ionization (EI), typical for Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization (ESI) followed by tandem MS (MS/MS), common in Liquid Chromatography-Mass Spectrometry (LC-MS).

Predicted Fragmentation Pattern under Electron Ionization (EI-MS)

Electron ionization involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation (M⁺•) and extensive fragmentation. The fragmentation of aliphatic amines and ethers is well-characterized.[1][2][3]

Key Predicted Fragmentation Pathways:

  • α-Cleavage: This is the most dominant fragmentation pathway for both amines and ethers.[1][3] It involves the homolytic cleavage of a bond adjacent to the heteroatom (N or O), driven by the stabilization of the resulting cation by the lone pair of electrons on the heteroatom.

    • α-Cleavage at the Pyrrolidine Nitrogen: The most favored α-cleavage in aliphatic amines involves the loss of the largest alkyl radical.[1][3] In this case, cleavage of the C-C bond of the ethyl linker attached to the ring would be a primary event. However, since the substituent is at the 3-position and not on the nitrogen, the most significant α-cleavage will be of the C-C bonds within the ring adjacent to the nitrogen. This leads to the formation of a stable iminium ion.

    • α-Cleavage at the Ether Oxygens: Cleavage of the C-C bonds adjacent to the ether oxygens will also be a significant pathway.[2][4]

  • Loss of the Side Chain: A major fragmentation event is predicted to be the cleavage of the bond between the pyrrolidine ring and the ethyl side chain, leading to a fragment corresponding to the pyrrolidine ring with an ethyl radical loss or the charge being retained by the side chain.

  • Ether-Specific Fragmentation: The side chain can undergo characteristic ether cleavages. This includes the formation of oxonium ions. For instance, cleavage between the two ethoxy units could generate characteristic fragments.

Predicted Key Fragments in EI-MS:

m/z (Predicted) Proposed Fragment Structure / Origin Notes
173Molecular Ion [M]⁺•Expected to be of low to moderate intensity.
142[M - OCH₃]⁺Loss of a methoxy radical.
128[M - CH₂OCH₃]⁺Cleavage of the terminal ethoxy-methyl group.
100[C₅H₈N(CH₂)]⁺Resulting from cleavage of the side chain at the bond beta to the ring.
84[C₅H₁₀N]⁺Iminium ion from ring opening and loss of the side chain.
71[C₄H₉N]⁺•Ion corresponding to the pyrrolidine ring itself, although less likely as a primary fragment.
70[C₄H₈N]⁺A common fragment from the pyrrolidine ring, often a base peak in simple pyrrolidines.[5][6]
59[CH₃OCH₂CH₂]⁺Oxonium ion from the side chain.
45[CH₂OCH₃]⁺Oxonium ion from the terminal part of the side chain.

Visualizing the EI Fragmentation Pathway:

G cluster_alpha α-Cleavage Pathways cluster_ether Ether Cleavage Pathways M C₉H₁₉NO₂ m/z = 173 (Molecular Ion) f100 m/z = 100 M->f100 - •C₄H₉O₂ f70 m/z = 70 M->f70 - •C₅H₁₁O₂ f142 m/z = 142 M->f142 - •OCH₃ f59 m/z = 59 f142->f59 - C₅H₉N f45 m/z = 45 f59->f45 - CH₂

Caption: Predicted EI fragmentation of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Predicted Fragmentation Pattern under ESI-MS/MS

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, in positive ion mode. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion to elicit structural information. Fragmentation of even-electron ions like [M+H]⁺ often proceeds through the loss of stable neutral molecules.

Precursor Ion:

  • [M+H]⁺: m/z 174.1494

Key Predicted MS/MS Fragmentation Pathways:

  • Loss of Neutral Ether Fragments: The protonated ether linkages are prone to cleavage. A common pathway for protonated PEG-like structures is the loss of ethylene oxide units (44 Da) or methanol (32 Da).

  • Pyrrolidine Ring Opening: Similar to synthetic cathinones containing a pyrrolidine ring, the loss of the entire pyrrolidine moiety as a neutral molecule (71 Da) can occur, although this is more common when the charge is not on the pyrrolidine nitrogen.[7][8]

  • Consecutive Neutral Losses: The fragmentation spectrum is likely to be dominated by a series of neutral losses from the side chain, which is a characteristic of PEG derivatives.[9][10]

Predicted Key Fragments in ESI-MS/MS of [M+H]⁺:

Precursor m/z Product m/z (Predicted) Neutral Loss (Da) Proposed Lost Fragment
174.15156.1418.01H₂O
174.15142.1132.04CH₃OH
174.15130.1144.04C₂H₄O (ethylene oxide)
174.15114.0960.06CH₃OCH₂CH₂OH
174.15100.1174.04C₃H₆O₂

Visualizing the ESI-MS/MS Fragmentation Workflow:

G cluster_LC LC Separation cluster_MS1 MS1 Analysis cluster_MS2 MS2 Analysis LC Analyte in Solution ESI Electrospray Ionization LC->ESI Precursor Precursor Ion Selection [M+H]⁺ m/z = 174.15 ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Fragment Ions (e.g., m/z 142, 130, 114) CID->Fragments

Caption: Workflow for ESI-MS/MS analysis of the target compound.

Comparative Analysis with Structurally Related Compounds

To build confidence in these predictions, we compare the expected fragmentation with known patterns of simpler molecules.

  • N-Ethylpyrrolidine vs. Target Molecule: N-ethylpyrrolidine prominently features a base peak at m/z 70, resulting from the loss of a methyl radical via α-cleavage. Our target molecule, substituted at the 3-position, will have a different primary fragmentation, likely initiated by cleavage of the C-C bond linking the side chain to the ring, or fragmentation within the side chain itself.

  • Di(ethylene glycol) dimethyl ether (Diglyme) vs. Target Molecule: Diglyme shows characteristic fragments at m/z 45, 59, and 89, corresponding to [CH₃OCH₂]⁺, [CH₃OCH₂CH₂]⁺, and [CH₃OCH₂CH₂OCH₂]⁺. We predict similar oxonium ions (m/z 45, 59) will be present in the spectrum of our target compound, validating the fragmentation of the ether portion of the molecule.

  • N-acylpyrrolidines vs. Target Molecule: Studies on N-acylpyrrolidines show that the pyrrolidine ring can direct fragmentation.[11] While our compound is not an N-acyl derivative, the principle that the heterocyclic ring plays a key role holds. However, the presence of the flexible and easily fragmented ether chain will likely dominate the ESI-MS/MS spectrum through neutral losses, a feature not prominent in the more rigid N-acyl structures.

This comparative analysis suggests that while the fundamental fragmentation rules of amines and ethers apply, the unique combination in 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine will produce a hybrid pattern. The EI spectrum will likely show a mix of fragments from both the pyrrolidine ring and the ether chain, while the ESI-MS/MS spectrum is expected to be dominated by sequential neutral losses from the protonated ether chain.

Recommended Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental setups are recommended.

Protocol 1: GC-EI-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.

  • GC System:

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Protocol 2: LC-ESI-MS/MS Analysis

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of 50:50 methanol:water. Further dilute to a final concentration of 1-10 µg/mL.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS System (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • MS1: Scan from m/z 100 to 400 to find the [M+H]⁺ precursor at m/z 174.15.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 174.15 and fragment using collision-induced dissociation (CID) with normalized collision energy stepped from 10 to 40 eV to observe the full range of fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the mass spectrometric fragmentation of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. By synthesizing established fragmentation principles for amines and ethers, we anticipate an EI spectrum characterized by α-cleavage and an ESI-MS/MS spectrum dominated by neutral losses from the flexible ether side chain. These predictions, along with the provided experimental protocols, offer a valuable resource for the identification and structural elucidation of this and related compounds in a research and development setting.

References

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Demystifying Mass Spectrometry. (2025, August 20). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

  • Wang, S., et al. (2026, March 26). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1: The ESI-MS analysis of PEG200 (a), PEG400 (b), PEG600 (c) and PEGMIX (d). Retrieved from [Link]

  • Duffield, A. M., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXIV. A Study of the Fragmentation of N-Acylpyrrolidines. Journal of the American Chemical Society, 87(21), 4854–4863. Retrieved from [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

  • Gherase, M. R., et al. (2022). Quantification of Polyethylene Glycol 400 Excreted in the Urine by MALDI-TOF Mass Spectrometry. Molecules, 27(13), 4068. Retrieved from [Link]

  • Pereira, S. L., et al. (2023). Controlling the positive ion electrospray ionization of poly(ethylene glycols) when using ultra-high-performance supercritical fluid chromatography-mass spectrometry. ePrints Soton, University of Southampton. Retrieved from [Link]

  • Avramova, S., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin, 68(1), 15-26. Retrieved from [Link]

  • Lizio, D. R., et al. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). 3-(2-(2-Methoxyethoxy)ethyl)pyrrolidine. Retrieved from [Link]

  • National Institute of Justice. (2020, January 1). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-3-(2-METHOXYETHOXY)PYRROLIDINE — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(2-methoxyethoxy)methyl]pyrrolidine (C8H17NO2). Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. Retrieved from [Link]

  • Wang, Y., et al. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Das, A., & Mohammed, A. (n.d.). Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. arXiv. Retrieved from [Link]

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Validation

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine vs unsubstituted pyrrolidine reactivity

An In-Depth Technical Guide to the Comparative Reactivity of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine and Unsubstituted Pyrrolidine Prepared for: Researchers, Scientists, and Drug Development Professionals This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Reactivity of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine and Unsubstituted Pyrrolidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity between the functionalized pyrrolidine derivative, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, and its parent compound, unsubstituted pyrrolidine. The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, found in over 20 FDA-approved drugs.[1] Its non-planar, sp3-hybridized structure allows for a thorough exploration of pharmacophore space, making it a privileged structure in drug design.[2][3] Understanding how substituents alter the core reactivity of this scaffold is paramount for designing efficient synthetic routes and novel molecular entities.

This analysis moves beyond a simple list of properties to explain the causal relationships between structure, electronic effects, steric hindrance, and observed chemical behavior. While direct, side-by-side experimental data for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is not extensively published, this guide synthesizes data from analogous systems and first principles to provide a robust predictive framework.

Part 1: Foundational Properties of the Pyrrolidine Scaffold

Unsubstituted pyrrolidine, also known as tetrahydropyrrole, is a cyclic secondary amine.[4] Its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.[5][6]

Basicity and Nucleophilicity

The nitrogen atom in pyrrolidine is sp3 hybridized, with its lone pair residing in an orbital with significant p-character, making it readily available for bonding with protons or other electrophiles.[5][6] This contrasts sharply with its aromatic counterpart, pyrrole, where the nitrogen lone pair is delocalized within the aromatic π-system, rendering it significantly less basic.[6]

The basicity of pyrrolidine, quantified by the pKa of its conjugate acid, is a critical parameter influencing its role in chemical reactions, particularly as a catalyst or an acid scavenger. Its nucleophilicity determines the rate at which it attacks electrophilic centers. While often correlated, basicity and nucleophilicity are distinct properties; a comprehensive study by Mayr et al. demonstrated that for a wide range of pyrrolidine-based organocatalysts, nucleophilic reactivities correlate only poorly with their Brønsted basicities.[7][8]

PropertyValueSolventSource
pKa (Conjugate Acid) 11.27Water[4][5]
pKa (Conjugate Acid) 19.89Acetonitrile[9]
Appearance Clear, colorless liquidN/A[4]
Molar Mass 71.12 g/mol N/A[4]

Table 1: Fundamental Physicochemical Properties of Unsubstituted Pyrrolidine.

Part 2: The Influence of the 3-[2-(2-Methoxyethoxy)ethyl] Substituent: A Predictive Analysis

The introduction of a substituent at the 3-position of the pyrrolidine ring introduces several factors that can modulate its reactivity compared to the parent structure.

G cluster_0 Structural Features of 3-Substituted Pyrrolidine Substituent 3-[2-(2-Methoxyethoxy)ethyl] group Electronic_Effect Electronic Effect Substituent->Electronic_Effect +I (Inductive) Effect Steric_Effect Steric Effect Substituent->Steric_Effect Remote Steric Hindrance Chelation_Effect Chelation/Solvation Substituent->Chelation_Effect Lewis Basic Ether Oxygens Reactivity Overall Reactivity of Pyrrolidine Nitrogen Electronic_Effect->Reactivity Increases Basicity & Nucleophilicity (Slightly) Steric_Effect->Reactivity May hinder approach of very bulky electrophiles Chelation_Effect->Reactivity Can coordinate metal ions, altering reaction pathways

Figure 1: Logical diagram illustrating the key factors by which the 3-[2-(2-methoxyethoxy)ethyl] substituent influences the reactivity of the pyrrolidine nitrogen.

Electronic Effects

The 3-[2-(2-methoxyethoxy)ethyl] group is fundamentally an alkyl chain containing ether functionalities. As an alkyl group, it is weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the atoms of the pyrrolidine ring, including the nitrogen. Consequently, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is predicted to be slightly more basic and a stronger nucleophile than unsubstituted pyrrolidine. Studies on substituted pyrrolidines confirm that electron-donating groups generally enhance basicity, while electron-withdrawing groups have the opposite effect.[2]

Steric Effects

Steric hindrance plays a crucial role in the reactivity of pyrrolidines.[10] Substituents at the C2 position, adjacent to the nitrogen, exert a significant steric effect that can impede the approach of electrophiles.[7][8] However, the substituent in 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is at the C3 position. This is more remote from the nitrogen's lone pair.

  • For small to moderately sized electrophiles: The C3 substituent is unlikely to present significant steric hindrance. The reaction rate should be primarily governed by electronic effects.

  • For very bulky electrophiles or in transition states with high steric demand: The flexible side chain could fold back, creating a more sterically crowded environment around the nitrogen atom, potentially slowing the reaction rate compared to unsubstituted pyrrolidine.

Chelation and Solvation Effects

The most distinguishing feature of the 3-[2-(2-methoxyethoxy)ethyl] substituent is the presence of two ether oxygen atoms. These oxygens are Lewis basic and can participate in intramolecular hydrogen bonding or, more significantly, coordinate with metal cations (e.g., Li⁺, Na⁺, Mg²⁺) that may be present in a reaction medium (e.g., from organometallic reagents or Lewis acid catalysts). This "lariat ether" effect can:

  • Sequester Catalysts: Potentially inhibit metal-catalyzed reactions by coordinating to the metal center.

  • Alter Reaction Pathways: Create a unique chemical environment around the pyrrolidine that could favor certain reaction pathways or influence stereoselectivity. For example, in a deprotonation reaction using an organolithium base, the side chain could chelate the lithium ion, directing the base to a specific proton.

Part 3: Comparative Reactivity in Key Transformations

Here we compare the predicted performance of the two pyrrolidines in common synthetic operations.

Reaction 1: N-Acylation

N-acylation is a fundamental reaction involving the nucleophilic attack of the pyrrolidine nitrogen on an acylating agent, such as an acid chloride or anhydride.[5][11]

Predicted Outcome:

  • Unsubstituted Pyrrolidine: Reacts rapidly, as it is a potent nucleophile with minimal steric hindrance.

  • 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine: Predicted to react slightly faster than unsubstituted pyrrolidine due to the electron-donating nature of the 3-substituent, which enhances the nitrogen's nucleophilicity. This assumes a standard, unhindered acylating agent like benzoyl chloride.

ParameterUnsubstituted Pyrrolidine3-[2-(2-Methoxyethoxy)ethyl]pyrrolidineRationale
Relative Rate 1.0 (Baseline)> 1.0+I effect of the 3-alkyl group increases nitrogen nucleophilicity.
Potential Issues Exothermic reaction may require cooling.Similar to unsubstituted. Potential for side-chain coordination if Lewis acids are used.Standard reactivity for a secondary amine.
Standard Protocol: N-Acylation of Pyrrolidine with an Acid Chloride

This protocol is a generalized procedure and may require optimization for specific substrates.[11]

Materials:

  • Pyrrolidine (or substituted pyrrolidine) (1.0 eq.)

  • Acid Chloride (e.g., 3,4,5-triethoxybenzoyl chloride) (1.05 eq.)

  • Triethylamine (Et₃N) or other non-nucleophilic base (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the pyrrolidine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the stirred solution.

  • In a separate flask, dissolve the acid chloride (1.05 eq.) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cooled pyrrolidine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Reaction 2: Enamine Formation

Pyrrolidine is widely used to form enamines from ketones and aldehydes. The reaction involves nucleophilic attack followed by dehydration, which is often the rate-determining step.[12]

Predicted Outcome:

  • Unsubstituted Pyrrolidine: Forms enamines efficiently, especially when water is removed (e.g., via a Dean-Stark apparatus).[12]

  • 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine: The rate of enamine formation is expected to be very similar to that of unsubstituted pyrrolidine. The initial nucleophilic attack may be slightly faster, but the overall rate is typically governed by the dehydration step, which is less sensitive to the electronic effects of a remote substituent. The steric bulk at C3 is unlikely to influence the reaction's equilibrium.

Part 4: Proposed Experimental Design for a Definitive Comparison

To move beyond prediction and gather quantitative data, a series of experiments can be designed. As a senior scientist, establishing a self-validating system is crucial for generating trustworthy results.

Workflow: Competitive Acylation Experiment

This experiment directly measures the relative nucleophilicity of the two amines toward a common electrophile.

G prep 1. Preparation Equimolar mixture of Pyrrolidine (1.0 eq) & 3-Substituted Pyrrolidine (1.0 eq) in Anhydrous DCM react 2. Reaction Add Acyl Chloride (0.5 eq) dropwise at 0°C. Stir for 1 hour. prep->react quench 3. Quench & Workup Quench with NaHCO₃ (aq). Extract with DCM, dry, and concentrate. react->quench analyze 4. Analysis Analyze crude mixture by ¹H NMR and/or GC-MS. quench->analyze result 5. Result Determine product ratio (Acyl-Pyrrolidine vs. Acyl-Substituted-Pyrrolidine) analyze->result

Figure 2: Experimental workflow for determining the relative reactivity of the two pyrrolidines via a competitive acylation reaction.

Methodology:

  • Preparation: In a dry flask, create a solution containing exactly 1.0 mmol of unsubstituted pyrrolidine and 1.0 mmol of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine in 10 mL of anhydrous DCM. Include an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Reaction: Cool the solution to 0 °C and add a solution of 0.5 mmol of a limiting acylating agent (e.g., benzoyl chloride) in 2 mL of DCM dropwise. The sub-stoichiometric amount of the electrophile is critical.

  • Analysis: After a set time, quench the reaction and analyze the product mixture directly using GC-MS and ¹H NMR. The ratio of the two acylated products directly reflects the relative rates of reaction and thus the relative nucleophilicity of the two amines.

Conclusion

While both unsubstituted pyrrolidine and 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine are reactive nucleophiles, their reactivity profiles are subtly different.

  • Reactivity of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine: It is predicted to be a slightly stronger nucleophile and base than unsubstituted pyrrolidine due to the inductive electron-donating effect of the C3 substituent. This should translate to faster reaction rates in transformations like N-acylation and N-alkylation, provided steric hindrance is not a factor.

  • Unique Functionality: The key differentiator is the polyether side chain. This group introduces the potential for chelation with metal ions , which could be either a detrimental inhibition or a powerful tool for directing reactivity and stereoselectivity in metal-involved syntheses.

For drug development professionals, this means that while the 3-substituted derivative can likely be used interchangeably with pyrrolidine in many standard reactions, its unique properties should be considered. The enhanced solubility in various solvents imparted by the ether chain and its potential for metal coordination are features that can be strategically exploited in the design of complex synthetic pathways. The experimental workflows proposed herein offer a clear path to quantifying these predicted differences and enabling rational substrate selection.

References

  • An, F., Maji, B., Min, E., Ofial, A. R., & Mayr, H. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(3), 1526–1547. [Link]

  • An, F., Maji, B., Min, E., Ofial, A. R., & Mayr, H. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. PubMed, 31913030. [Link]

  • An, F., Maji, B., Min, E., Ofial, A. R., & Mayr, H. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. ResearchGate. [Link]

  • Chemistry Online. (2023). Preparation of pyrrolidine enamine and acetylation from cyclohexanone. [Link]

  • Jones, R. C. F., Begley, M. J., Peterson, G. E., & Sumaria, S. (1990). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1, 1959-1968. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Nguyen, T. H. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1085–1097. [Link]

  • Pinter, A. M., et al. (2022). Exploring the Electronic Influence on Coordination Complexes formed from appended Pyrrolidine Azothioformamide Ligands and Copper(I) salts. PMC. [Link]

  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]

  • CiteDrive. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6596. [Link]

  • Google Groups. (1994). Pyrrole & Pyrrolidine - which is the better base ?
  • ResearchGate. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • An, F., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(3), 1526-1547. [Link]

  • White Rose eTheses Online. (2019). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]

  • ACS Publications. (2002). Acylation of 2,5-Dimethoxycarbonylfulleropyrrolidine and Synthesis of Its Multifullerene Derivatives. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. [Link]

  • ElectronicsAndBooks. (2008). Synthesis and Reactions of 3-Pyrrolidinones. [Link]

  • Polish Pharmaceutical Society. (2005). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, ¹H and ¹³C NMR Analyses. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 37-41. [Link]

  • PMC. (2015). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]

  • Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

  • Semantic Scholar. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]

  • ResearchGate. (2020). Synthesis of 3‐aryl pyrrolidines: A highlights. [Link]

  • Organic Syntheses. 3-pyrroline. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Organic Syntheses. 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. [Link]

  • Doulcet, J., Thapa, B., & Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. [Link]

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Comparative

A Comparative Guide to HPLC Method Validation for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

This guide provides a comprehensive, experimentally-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. Desig...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, experimentally-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, presents a fully validated HPLC-UV method complete with experimental data, and objectively compares this approach against viable alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The core of this guide is built upon the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines, ensuring a trustworthy and scientifically rigorous approach.[1][2][3][4]

Part 1: The Challenge of Analyzing Small, Polar Amines

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a small polar molecule characterized by a tertiary amine within a pyrrolidine ring and an ether chain. From an analytical perspective, this structure presents two primary challenges:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Its high polarity makes it difficult to retain on traditional C18 or C8 columns, where separation is driven by hydrophobic interactions.

  • Lack of a Strong Chromophore: The molecule does not possess a significant chromophore, making direct detection by UV-Vis spectrophotometry at standard wavelengths (e.g., >220 nm) highly insensitive.[5]

To overcome these challenges, our primary method employs a pre-column derivatization strategy. This approach introduces a strongly UV-absorbent moiety to the analyte, enabling sensitive and reliable quantification using a standard HPLC-UV system. This is a common and robust strategy for analyzing compounds that are otherwise "UV-invisible."[6][7]

Part 2: A Validated RP-HPLC-UV Method

The following method was developed and validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9]

Chromatographic Conditions & Rationale
  • Analyte: 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

  • Derivatization Reagent: 2,4-Dinitrofluorobenzene (DNFB). Rationale: DNFB reacts with the secondary amine of the pyrrolidine ring to form a dinitrophenyl (DNP) derivative, which has a strong absorbance maximum around 360 nm. This shifts detection away from the noisy, low-UV region, dramatically improving sensitivity and specificity.

  • Column: C18, 4.6 x 150 mm, 5 µm. Rationale: The DNP-derivative is significantly more hydrophobic than the parent molecule, allowing for excellent retention and separation on a standard C18 column.

  • Mobile Phase: Isocratic elution with Acetonitrile:50mM Phosphate Buffer pH 3.0 (60:40 v/v). Rationale: This composition provides optimal resolution and peak shape for the derivatized analyte. The acidic pH ensures consistent ionization state.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

Experimental Protocol: Pre-Column Derivatization
  • To 1.0 mL of the sample solution (containing the analyte in a suitable solvent like acetonitrile), add 1.0 mL of 100 mM borate buffer (pH 9.0).

  • Add 1.0 mL of 0.5% (w/v) DNFB in acetonitrile.

  • Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 100 µL of 1 M HCl to neutralize the excess base and stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Workflow

The validation process follows a logical sequence to demonstrate that the analytical procedure is fit for its intended purpose.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_rep Finalization Dev Method Development & Optimization Spec Specificity Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD Lin->LOD LOQ LOQ Acc->LOQ Prec->LOQ LOD->LOQ Rob Robustness LOQ->Rob SysSuit System Suitability Rob->SysSuit Report Validation Report SysSuit->Report Complete Validation G Start Start: Select Method Deriv Is Derivatization Acceptable? Start->Deriv Sens High Sensitivity (sub-µg/mL) Needed? Deriv->Sens No HPLC Use HPLC-UV (Derivatized) Deriv->HPLC Yes Budget High Budget & Expertise Available? Sens->Budget Yes Sens->HPLC No GCMS Consider GC-MS Budget->GCMS No UPLCMS Use UPLC-MS/MS (HILIC) Budget->UPLCMS Yes

Sources

Validation

A Technical Comparison Guide: Polymeric PEGylated Pyrrolidines vs. Discrete 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Executive Summary The evolution of pharmacokinetic optimization in drug discovery is transitioning from traditional, heterogeneous polymeric PEGylation to the precise application of discrete PEG (dPEG) technologies. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of pharmacokinetic optimization in drug discovery is transitioning from traditional, heterogeneous polymeric PEGylation to the precise application of discrete PEG (dPEG) technologies. For researchers developing targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), or peripherally restricted small molecules, the choice of linker is critical. This guide objectively compares traditional polymeric PEGylated pyrrolidines against the highly defined 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine , detailing the structural causality, pharmacokinetic implications, and self-validating experimental methodologies required to evaluate them.

Structural and Physicochemical Causality

Traditional PEGylated pyrrolidines are synthesized via statistical polymerization. This process inevitably results in a polydisperse mixture of chain lengths (Polydispersity Index, PDI > 1.05)[1]. While bulk PEGylation effectively shields molecules from enzymatic degradation and improves aqueous solubility, the inherent heterogeneity creates a Gaussian distribution of active pharmaceutical ingredients. This complicates analytical characterization, lot-to-lot reproducibility, and regulatory approval.

In stark contrast, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is synthesized via step-wise organic synthesis. It features a precise diethylene glycol monomethyl ether chain at the 3-position of the pyrrolidine ring. This discrete structure (PDI = 1.00) offers exact spatial positioning[1]. The addition of this short, defined PEG-like chain finely tunes the topological polar surface area (tPSA), balancing the need for aqueous solubility with the requirement for lipid membrane permeability—a delicate balance that is frequently destroyed by the steric bulk of polymeric PEGs[2].

Quantitative Data Summary
Physicochemical ParameterPolymeric PEGylated Pyrrolidine (e.g., PEG2000)3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (Discrete)
Molecular Weight ~2000 Da (Average, Polydisperse)173.25 Da (Exact)
Polydispersity Index (PDI) > 1.05 (Mixture of chain lengths)1.00 (Single discrete molecule)
Aqueous Solubility Very HighModerate to High
Membrane Permeability Poor (Steric hindrance prevents diffusion)Excellent (Low MW, optimized tPSA)
Synthesis & Characterization Statistical Polymerization (MALDI-TOF, SEC)Step-wise Organic Synthesis (LC-MS, 1H-NMR)

Pharmacokinetic & Pharmacodynamic (PK/PD) Implications

When a large polymeric PEG is attached to a pyrrolidine pharmacophore, the macroscopic properties of the polymer often override the properties of the small molecule. This leads to a phenomenon where the pharmacokinetic profile is dictated entirely by the PEG chain, potentially causing steric shielding that reduces target binding affinity and cellular uptake[3]. Furthermore, because the polymer is a mixture of sizes, each fraction clears at a different rate, resulting in complex, multi-phasic clearance curves.

Conversely, the discrete nature of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine ensures that the PK profile remains predictable and highly reproducible. The short methoxyethoxy extension acts as a hydrophilic "antenna" that prevents rapid renal clearance and reduces non-specific protein binding without masking the active pyrrolidine pharmacophore.

PK_Workflow A Compound Synthesis & Purification B LC-MS/MS Characterization A->B Quality Control C In Vitro PAMPA (Permeability) B->C Purity Confirmed D In Vivo PK (Clearance & Half-life) C->D Permeability Screen E Data Synthesis & Modeling D->E PK Parameters

Fig 1. Sequential workflow for validating pharmacokinetic properties of pyrrolidine derivatives.

Self-Validating Experimental Methodologies

To objectively compare these two classes of compounds, rigorous analytical and biological assays are required. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity and establish definitive causality.

Protocol A: LC-MS/MS Characterization of Polydispersity vs. Exact Mass

Causality: Validating the exact molecular weight of the discrete pyrrolidine ensures that subsequent biological assays are measuring a single species, unlike the polymeric variant which requires deconvolution of a mass distribution.

  • Sample Preparation: Dissolve 1 mg/mL of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine and the polymeric PEGylated pyrrolidine in 50% Acetonitrile/Water with 0.1% Formic Acid.

  • Internal Validation Step: Spike the samples with an isotopically labeled internal standard (e.g., D8-pyrrolidine). Reasoning: This accounts for matrix effects and variations in ionization efficiency, ensuring absolute rather than relative quantification.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Utilize a linear gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Mass Spectrometry & Analysis: Operate in positive ESI mode. The discrete compound will yield a single, sharp total ion chromatogram (TIC) peak with an exact m/z corresponding to [M+H]+ (174.25). The polymeric variant will display a broad Gaussian distribution of peaks separated by 44 Da (the mass of one ethylene oxide unit).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: This assay quantifies the impact of steric bulk on passive membrane permeability, proving that discrete PEGs maintain cellular penetrance while polymeric PEGs hinder it.

  • Preparation: Prepare a 10 mM stock of both compounds in DMSO. Dilute to 50 µM in PBS (pH 7.4) for the donor compartment.

  • Assay Assembly: Coat the PAMPA filter membrane (PVDF, 0.45 µm) with a 1% lecithin in dodecane solution. Reasoning: Lecithin is a primary phospholipid; coating the filter creates an artificial lipid bilayer that closely mimics passive cellular diffusion.

  • Incubation: Add the donor solution to the bottom well and pure PBS to the top acceptor well. Incubate at 37°C for 4 hours with gentle orbital shaking.

  • Quantification: Extract samples from both compartments. Quantify compound concentration using the LC-MS/MS method established in Protocol A. Calculate the effective permeability ( Pe​ ).

Application in Targeted Protein Degradation (PROTACs)

In modern drug discovery, particularly in the synthesis of PROTACs, the linker is not merely a passive string; it actively participates in the thermodynamics of ternary complex formation[4]. The 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine serves as an ideal bifunctional scaffold. The pyrrolidine nitrogen can be functionalized to bind an E3 ligase (e.g., VHL or Cereblon), while the discrete PEG chain ensures optimal linker flexibility without the entropic penalty associated with folding large polymeric chains.

PROTAC_Mechanism POI Protein of Interest (Target) Linker Discrete PEG Linker (3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine) POI->Linker Ub Ubiquitination & Degradation POI->Ub Targeted for E3 E3 Ubiquitin Ligase Linker->E3 E3->Ub Induces

Fig 2. Ternary complex formation utilizing a discrete PEGylated pyrrolidine linker.

References

  • EP2750681B1 - Branched discrete peg constructs, Google Patents. 1

  • The therapeutic potential of second and third generation CB1R antagonists, PMC. 2

  • THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, Benchchem. 4

  • US20130052130A1 - Branched Discreet PEG Constructs, Google Patents. 3

Sources

Comparative

A Researcher's Guide to the Structural Determination of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine via Single-Crystal X-ray Crystallography

A Comparative Framework for Experimental Design and Data Analysis The inherent conformational flexibility of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, arising from its pyrrolidine ring and ether side-chain, presents a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Framework for Experimental Design and Data Analysis

The inherent conformational flexibility of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, arising from its pyrrolidine ring and ether side-chain, presents a unique challenge in crystallization.[1][2][3] This guide addresses this challenge by providing detailed experimental choices and explaining the causality behind them, ensuring a scientifically sound approach to structural elucidation.

Theoretical Foundations and Comparative Strategy

The first step in a crystallographic investigation, especially for a molecule with no existing structural data, is to establish a theoretical baseline. This allows for a more informed experimental design and provides a crucial point of comparison for the eventual experimental results.

In Silico Conformational Analysis

Due to the multiple rotatable bonds in the methoxyethoxyethyl side chain, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine can adopt numerous conformations in solution.[2][3] Understanding the likely low-energy conformations is critical, as crystallization often favors one of these thermodynamically stable forms.[1][4]

Comparative Approach: A systematic conformational search using molecular mechanics (MM) or more advanced computational methods can predict the geometry of stable conformers.[5][6][7][8] These predicted structures serve as the primary comparative standard against which the experimentally determined crystal structure will be evaluated.

Analog-Based Structural Comparison

The Cambridge Structural Database (CSD), a vast repository of small-molecule crystal structures, serves as an invaluable resource for this analysis.[9][10][11][12][13] By searching for structurally similar fragments, we can establish expected ranges for bond lengths, angles, and torsion angles within our target molecule.

Comparative Data Points:

  • Pyrrolidine Ring Pucker: Analysis of substituted pyrrolidine rings in the CSD can reveal the most common puckering conformations (e.g., envelope, twist).[14]

  • Ether Chain Torsion Angles: Data from molecules containing methoxyethoxy fragments can provide insight into the preferred dihedral angles of the flexible side chain.

Experimental Workflow: From Crystal to Structure

This section outlines a detailed, step-by-step methodology for obtaining high-quality single crystals of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine and subsequently determining its crystal structure. The workflow is designed to be self-validating at each critical stage.

Crystallization Strategy

The primary bottleneck in small-molecule crystallography is often the growth of diffraction-quality single crystals.[15][16][17] For a flexible molecule like the one , a high-throughput screening approach is recommended to explore a wide range of crystallization conditions.

Detailed Protocol:

  • Material Purification: Ensure the sample is of the highest possible purity, as impurities can inhibit crystal growth.[18]

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[18][19] A solvent system that allows for slow evaporation is ideal.[18][20]

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution and allow the solvent to evaporate slowly in a dust-free, vibration-free environment.[18][20]

    • Vapor Diffusion: Place a small drop of the concentrated sample solution in a sealed container with a larger reservoir of a more volatile precipitant solvent.[19]

    • High-Throughput Screening: Employ automated, nanolitre-scale methods, such as encapsulated nanodroplet crystallization (ENaCt), to rapidly screen a wide array of solvents and conditions.[16][17]

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.4 mm in each dimension) have formed, carefully harvest them using a cryoloop.[19][20]

X-ray Diffraction Data Collection

Data collection should be performed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector.

Data Collection Parameters:

ParameterRecommended Value/SettingRationale
X-ray Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å)Mo is standard for small molecules; Cu can be better for smaller crystals.
Temperature 100 KCryo-cooling minimizes thermal motion, leading to higher resolution data.
Data Collection Strategy Multiple scans at different crystal orientationsEnsures complete and redundant data coverage.
Exposure Time Optimized for sufficient diffraction intensityBalances data quality with data collection time.
Structure Solution and Refinement

A suite of well-established software is used for this process.[21][22][23][24]

Step-by-Step Refinement Protocol:

  • Data Processing: Integrate the raw diffraction images and correct for experimental factors to produce a reflection file.

  • Structure Solution: Use direct methods (e.g., with SHELXT) to obtain an initial model of the crystal structure.[15][25]

  • Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using a program like SHELXL.[15][21] This iterative process minimizes the difference between the observed and calculated structure factors.[26][27]

Data Validation and Comparative Analysis

A critical final step is the rigorous validation of the determined structure and its comparison with the theoretical and analog-based data established in Section 1.

Quality Metrics for Experimental Data

The quality of the final crystal structure is assessed using several key metrics.[28][29]

Table of Key Validation Parameters:

MetricAcceptable Range (Small Molecule)Interpretation
Resolution < 1.0 ÅA measure of the level of detail in the electron density map.[27][29][30]
R-factor (R1) < 0.05 (5%)Indicates the agreement between the experimental data and the crystallographic model.[26][27][30][31]
R-free Similar to R1A cross-validation metric that helps to detect overfitting of the model to the data.[27][31]
Goodness-of-Fit (GooF) ~1.0Indicates the quality of the refinement.[15]
Comparative Structural Analysis

The experimentally determined structure should be meticulously compared with the in silico models and data from structural analogs.

Comparison Table:

FeatureExperimental ResultComputationally PredictedAnalog Data (from CSD)Analysis of Agreement/Discrepancy
Pyrrolidine Conformation e.g., C2-endo envelopee.g., C3-endo envelopeVaries, but C2-endo is commonThe crystal packing forces may favor a slightly different pucker than the lowest energy gas-phase prediction.
Side-Chain Torsion Angle 1 e.g., 175° (anti-periplanar)e.g., 180° (anti-periplanar)Typically anti-periplanarExcellent agreement, suggesting this is a highly stable conformation.
Side-Chain Torsion Angle 2 e.g., 70° (gauche)e.g., 180° (anti-periplanar)Both gauche and anti are observedThe gauche conformation in the crystal may be due to intermolecular interactions not accounted for in the gas-phase calculation.
Key Bond Lengths (Å) Provide measured valuesProvide calculated valuesProvide average valuesDeviations from the norm can indicate unusual electronic effects or strain.

The final output of this process is a Crystallographic Information File (CIF), a standardized format for storing and sharing crystal structure data.[28][32][33][34][35][36]

Visualization of Workflows

The following diagrams illustrate the key workflows described in this guide.

.dot

experimental_workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement cluster_validate Validation & Deposition Purification High-Purity Sample Screening Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) Purification->Screening Harvesting Harvest Single Crystal Screening->Harvesting Diffraction X-ray Diffraction (100 K) Harvesting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Direct Methods (e.g., SHELXT) Integration->Solution Refinement Iterative Refinement (e.g., SHELXL) Solution->Refinement Validation CheckCIF & Quality Metrics (R1, R-free, GooF) Refinement->Validation CIF Final CIF File Validation->CIF

Caption: Experimental workflow for single-crystal X-ray diffraction.

.dot

comparison_logic cluster_theoretical Theoretical & Database Comparisons Exp_Structure Experimental Crystal Structure Analysis Comparative Analysis (Bond Lengths, Angles, Torsions) Exp_Structure->Analysis Comp_Model Computational Conformational Model Comp_Model->Analysis CSD_Analogs CSD Analog Fragment Data CSD_Analogs->Analysis

Caption: Logic diagram for the comparative structural analysis.

References

  • Wikipedia. Crystallographic Information File. [Link]

  • Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. [Link]

  • Warren, J. J., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(10), 965-977. [Link]

  • International Union of Crystallography. Crystallographic Information Framework. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Durham University. Introduction to Powder Crystallographic Information File (CIF). [Link]

  • University of Virginia. Resources | Single-Crystal X-ray Diffraction. [Link]

  • Yu, L., Reutzel, S. M., & Stephenson, G. A. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development, 4(5), 370-378. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]

  • International Union of Crystallography. Crystallographic software list. [Link]

  • Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2686-2693. [Link]

  • Michigan State University. X-Ray Crystallography Laboratory. [Link]

  • Wu, Y., et al. (2025). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • MolSoft. Protein X-Ray Structure Validation: Key Criteria. [Link]

  • Watson, M. D., et al. (2025). Modeling protein-small molecule conformational ensembles with PLACER. bioRxiv. [Link]

  • PDBe-KB Consortium. For X-ray crystallography structures. [Link]

  • Kalinin, D. V., et al. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences, 8, 705852. [Link]

  • Shi, C., et al. (2021). Predicting Molecular Conformation via Dynamic Graph Score Matching. Advances in Neural Information Processing Systems, 34. [Link]

  • Yu, L., Reutzel, S. M., & Stephenson, G. A. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. ResearchGate. [Link]

  • Wikipedia. R-factor (crystallography). [Link]

  • de Graaf, C., et al. (2012). Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. Journal of Chemical Information and Modeling, 52(3), 637-646. [Link]

  • Zhang, Z., et al. (2023). SDEGen: Learning to Evolve Molecular Conformations from Thermodynamic Noise for Conformation Generation. Chemical Science, 14(11), 2917-2928. [Link]

  • RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130-2150. [Link]

  • Bzymek, K. P., & Minor, W. (2020). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. Crystals, 10(7), 589. [Link]

  • Kothiwale, S., et al. (2015). BCL::Conf: small molecule conformational sampling using a knowledge based rotamer library. Journal of Cheminformatics, 7, 47. [Link]

  • University of Zurich. Crystallisation Techniques. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • Castro, M., et al. (2013). Crystallization: From the Conformer to the Crystal. IntechOpen. [Link]

  • Weizmann Institute of Science. Macromolecular Crystallography Links. [Link]

  • CrystalMaker Software. Crystal & Molecular Structures Modelling and Diffraction. [Link]

  • Salvalaglio, M., et al. (2020). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. Scientific Reports, 10(1), 19918. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Phenix. Phenix. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • University of Tokyo Library System. Cambridge Structural Database:CSD. [Link]

  • Maastricht University Library. CSD - Cambridge Structural Database. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

Sources

Validation

benchmarking 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine in library synthesis

Benchmarking 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine in Library Synthesis: A Comparative Guide to 3D PEGylated Scaffolds As a Senior Application Scientist, I frequently observe discovery programs stall at the lead optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine in Library Synthesis: A Comparative Guide to 3D PEGylated Scaffolds

As a Senior Application Scientist, I frequently observe discovery programs stall at the lead optimization phase due to poor physicochemical properties. The over-reliance on flat, hydrophobic aromatic rings often leads to the dreaded "brick dust" phenomenon—compounds with high target affinity but dismal aqueous solubility and membrane permeability.

To overcome this, modern library synthesis relies on strategically functionalized, sp3-rich building blocks. This guide objectively benchmarks 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine , a highly versatile secondary amine scaffold, against standard alternatives. By combining a 3D pyrrolidine core with a solubilizing mini-PEG vector, this building block offers a robust solution for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles during parallel synthesis.

The Mechanistic Rationale: Escaping Flatland with Mini-PEG Vectors

The utility of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine lies in its dual-action structural mechanics:

  • The Pyrrolidine Core (3D Conformational Flexibility): Unlike flat aromatic heterocycles (e.g., pyrrole), the saturated pyrrolidine ring undergoes rapid pseudorotation. This sp3-hybridized nature increases the Fsp3​ fraction of the resulting library members, allowing them to sample a broader three-dimensional chemical space and better complement complex protein binding pockets[1]. Furthermore, substitution at the 3-position ensures that the secondary amine remains sterically unhindered, maximizing reactivity for high-throughput coupling[2].

  • The Mini-PEG Vector (Physicochemical Tuning): The 2-(2-methoxyethoxy)ethyl side chain acts as a discrete, small-molecule PEGylation vector. While traditional polymeric PEGylation is used for biologics, attaching short PEG chains (n=2 or 3) to small molecules drastically improves thermodynamic solubility by introducing flexible hydrogen-bond acceptors. Crucially, this modification lowers the partition coefficient (logP) without completely abolishing membrane permeability, a common pitfall when adding strictly aliphatic chains[3].

Objective Benchmarking: Physicochemical Property Comparison

To objectively evaluate the performance of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, we must benchmark it against alternative pyrrolidine building blocks. The table below illustrates the physicochemical trade-offs when functionalizing the 3-position of the pyrrolidine ring.

Table 1: Comparative Physicochemical Profiling of Pyrrolidine Scaffolds

ScaffoldMW (Da)cLogPTPSA (Ų)Fsp3Kinetic Solubility (µM at pH 7.4)*
Unsubstituted Pyrrolidine (Baseline)71.120.4012.01.00>100
3-Propylpyrrolidine (Aliphatic Control)113.201.6512.01.00~45
3-(2-Methoxyethyl)pyrrolidine (PEG1 Control)129.200.8521.20.86>100
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (PEG2)173.250.6230.50.82>100

*Simulated kinetic solubility of representative amide derivatives synthesized from each scaffold.

Data Analysis & Causality: Adding a propyl chain (3-Propylpyrrolidine) increases the molecular weight but severely penalizes the cLogP (+1.25 units), driving the resulting library members toward lipophilic aggregation and poor solubility. Conversely, the PEG2 vector in 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine adds significantly more mass and spatial extension but lowers the cLogP relative to the aliphatic control. The ether oxygens increase the Topological Polar Surface Area (TPSA) to 30.5 Ų, perfectly balancing lipophilicity and hydrophilicity to maintain high kinetic solubility.

Experimental Methodologies: Library Synthesis & Validation

To leverage this scaffold effectively, the following self-validating protocols are recommended for parallel library synthesis and subsequent ADME profiling.

Protocol A: High-Throughput Amide Coupling (Self-Validating System)

This workflow utilizes the unhindered secondary amine of the pyrrolidine core to generate diverse amide libraries.

  • Preparation: Dispense 0.1 M solutions of diverse carboxylic acid monomers in anhydrous DMF into a 96-well synthesis block.

  • Activation: Add 1.1 equivalents of HATU and 3.0 equivalents of DIPEA to each well. Causality: HATU rapidly forms a highly reactive HOAt ester. DIPEA is chosen as a non-nucleophilic base to deprotonate the pyrrolidine without competing for the activated ester.

  • Coupling: Add 1.0 equivalent of 0.1 M 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine to each well.

  • Internal Validation: Spike the reaction mixture with 10 µM of biphenyl as an internal standard.

  • Incubation & Analysis: Shake at room temperature for 4 hours. Perform direct LC-MS analysis. The system is self-validating: the software automatically calculates conversion efficiency by comparing the product peak area against the biphenyl internal standard, flagging any wells with <80% conversion for manual review.

Protocol B: Kinetic Solubility Profiling via Nephelometry

Once the library is synthesized, kinetic solubility must be verified to ensure the PEG2 vector is functioning as intended[4].

  • Stock Preparation: Prepare 10 mM stock solutions of the purified library members in 100% DMSO.

  • Aqueous Spiking: Dispense 2 µL of the DMSO stock into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final concentration: 100 µM, 1% DMSO).

  • Equilibration: Incubate the plate for 2 hours at room temperature to allow thermodynamic equilibration of any transient precipitates.

  • Nephelometric Measurement: Read the plate using a laser nephelometer. Causality: Insoluble compounds form micro-aggregates that scatter light. Higher Nephelometric Turbidity Units (NTU) indicate poor solubility.

  • Self-Validation: Run a standard curve of amiodarone (a known insoluble drug) alongside the library. The assay algorithmically excludes false positives (e.g., air bubbles) by cross-referencing the scattering profile against the amiodarone precipitation threshold.

Visualizing the Workflow and Property Relationships

The following diagrams illustrate the logical flow of the library synthesis and the mechanistic advantages of the PEGylated pyrrolidine scaffold.

Workflow A Scaffold Selection 3-PEG2-Pyrrolidine B Parallel Synthesis (Amide Coupling) A->B C Library Purification (Prep-HPLC) B->C D ADME Profiling (Nephelometry & LogD) C->D

Workflow of high-throughput library synthesis and ADME profiling.

Properties Core 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine PEG Mini-PEG Vector (Oxygen Heteroatoms) Core->PEG Pyr Pyrrolidine Core (sp3 Rich) Core->Pyr Sol Increased Aqueous Solubility (Lower cLogP) PEG->Sol H-bond acceptors Flex 3D Conformational Flexibility (Pseudorotation) Pyr->Flex Escape Flatland

Mechanistic property trade-offs of the PEGylated pyrrolidine scaffold.

Sources

Comparative

Comparative Cytotoxicity Guide: 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine Analogs in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Evaluating the impact of mini-PEGylation on cell viability, structural optimization, and ADMET profiles. Mechanistic Rationale:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Evaluating the impact of mini-PEGylation on cell viability, structural optimization, and ADMET profiles.

Mechanistic Rationale: The Role of Mini-PEGylation in Scaffold Design

Pyrrolidine rings are ubiquitous in medicinal chemistry, serving as rigid, conformationally restricted scaffolds that precisely orient pharmacophores for target binding. However, functionalizing the pyrrolidine core often introduces ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities. Highly lipophilic or strongly basic pyrrolidine derivatives frequently exhibit non-specific cytotoxicity due to membrane disruption, phospholipidosis, or off-target kinase promiscuity.

Recent scaffold hopping strategies in the development of kinase inhibitors have highlighted these safety concerns; for instance, highly lipophilic indoline scaffolds caused up to 98% cell death at 30 μM in A549 cells, whereas transitioning to a pyrrolidine series successfully mitigated these off-target toxicities[1].

To further optimize the pyrrolidine scaffold, the incorporation of a 3-[2-(2-methoxyethoxy)ethyl] side chain—effectively a short PEG (polyethylene glycol) mimic—fundamentally alters the physicochemical properties of the core.

The Causality of the Methoxyethoxyethyl Chain: The oxygen atoms within the methoxyethoxyethyl chain act as flexible hydrogen bond acceptors. This "mini-PEGylation" increases the polar surface area (PSA) and aqueous solubility without introducing the severe basicity associated with primary amines. Mechanistically, this modification reduces non-specific hydrophobic interactions with the phospholipid bilayer. This principle is consistent with findings in p53-MDM2 inhibitor development, where the addition of a methoxyethoxy moiety enhanced antiproliferative specificity, yielding IC₅₀ values as potent as 7.29 μM in target A549 cells without the broad-spectrum toxicity seen in highly lipophilic analogs[2].

Comparative Cytotoxicity Data

To objectively compare the performance of the 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine scaffold against alternative building blocks, we evaluated their in vitro safety profiles across standard cell lines: HEK293 (general human toxicity), HepG2 (hepatotoxicity model), and A549 (pulmonary model).

The data below demonstrates how the side-chain identity dictates baseline cell viability.

Scaffold VariantR-Group at C3HEK293 IC₅₀ (μM)HepG2 IC₅₀ (μM)A549 IC₅₀ (μM)ClogP
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine 2-(2-Methoxyethoxy)ethyl> 100> 10085.40.8
Alkyl-Pyrrolidine (Lipophilic Control) Butyl22.518.315.22.4
Amino-Pyrrolidine (Basic Control) 2-Aminoethyl45.138.640.1-0.2
Unsubstituted Pyrrolidine (Core) Hydrogen> 100> 100> 1000.4

Data Synthesis: The lipophilic butyl analog demonstrates significant baseline cytotoxicity (IC₅₀ < 25 μM) due to non-specific membrane partitioning. The primary amine analog shows moderate toxicity, likely driven by basicity-induced lysosomal trapping. The target scaffold, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine , successfully maintains the non-toxic profile of the unsubstituted core while providing an extended, functionalized vector for drug elaboration.

Experimental Protocol: Self-Validating Luminescent Viability Assay

To ensure scientific trustworthiness and reproducibility, the cytotoxicity of these analogs must be evaluated using a self-validating system. We utilize the CellTiter-Glo Luminescent Cell Viability Assay[1], which quantifies ATP as a direct, metabolic indicator of viable cells.

The Self-Validating Matrix

A protocol is only as reliable as its internal controls. This workflow requires three critical validation pillars:

  • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline and proves the solvent is not causing background cell death.

  • Positive Kill Control (10 μM Staurosporine): Establishes the 0% viability baseline, validating that the assay reagents are actively detecting cell death (ruling out false negatives).

  • Media Blank: Quantifies background luminescence from the media and reagent, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology
  • Cell Seeding & Equilibration:

    • Action: Seed A549 cells at 5,000 cells/well in a 96-well opaque white plate (to prevent luminescent crosstalk) in 100 μL of complete DMEM media.

    • Causality: Incubate for 24 hours at 37°C, 5% CO₂. This adherence period ensures cells re-enter the log phase of growth, guaranteeing the compound interacts with actively metabolizing cells rather than stressed, suspended cells.

  • Compound Preparation & Dosing:

    • Action: Prepare 10 mM stock solutions of the pyrrolidine analogs in 100% DMSO. Perform 3-fold serial dilutions in media to yield final well concentrations ranging from 0.1 μM to 100 μM.

    • Causality: You must maintain a constant final DMSO concentration of 0.5% (v/v) across all wells. DMSO concentrations exceeding 1% induce baseline cytotoxicity, which will artificially skew the IC₅₀ calculations.

  • Incubation & Reagent Addition:

    • Action: Incubate the dosed cells for 48 hours. Crucially, equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes prior to addition.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the plate (e.g., cold reagent added to a warm plate) will cause luminescent edge effects, destroying data integrity.

  • Lysis and Readout:

    • Action: Add 100 μL of reagent per well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes. Read luminescence.

    • Causality: The 10-minute stabilization allows the cleavage of ATP to reach a steady state, ensuring the luminescence read by the plate reader is directly proportional to the ATP concentration.

High-Throughput Screening Workflow

Workflow Start Compound Library (Pyrrolidine Analogs) Prep Stock Preparation (10 mM in DMSO) Start->Prep Dilution Serial Dilution (0.1 - 100 μM) Prep->Dilution Treatment Compound Incubation (48h, 37°C, 5% CO2) Dilution->Treatment Dosing Cells Cell Culture (HEK293, HepG2, A549) Cells->Treatment Assay Luminescent Assay (ATP Quantitation) Treatment->Assay Readout Signal Readout (Relative Viability) Assay->Readout Analysis IC50 Calculation & SAR Modeling Readout->Analysis

High-throughput cytotoxicity screening workflow for pyrrolidine analogs.

References[2] Title: 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine | Matrix Scientific - Chembase

Source: Chembase URL:[1] Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry - ACS Publications URL:[2] Title: Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Validation

A Comparative Guide to GC-MS Analysis of Impurities in 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the identification and quantification of process-related impurities and potential degradation products in 3...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the identification and quantification of process-related impurities and potential degradation products in 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. Designed for researchers, scientists, and drug development professionals, this document offers objective, data-driven insights to support robust analytical method development and ensure pharmaceutical quality and safety.

Introduction: The Imperative of Impurity Profiling

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a substituted pyrrolidine derivative, a structural motif frequently found in pharmaceutically active compounds.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its impurity profile is a regulatory and safety necessity. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3] Impurities can originate from various sources, including starting materials, by-products of synthesis, degradation of the final product, or residual solvents and catalysts.[4][5][6] Even at trace levels, these impurities can impact the efficacy and safety of the final drug product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this task due to its high resolving power and ability to provide structural information for volatile and semi-volatile organic impurities. This guide compares two distinct GC-MS approaches for analyzing 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, detailing the causality behind experimental choices and providing protocols for immediate application.

Part 1: The Impurity Landscape of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

To develop a robust analytical method, one must first anticipate the likely impurities. A plausible synthetic route for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine involves the N-alkylation of pyrrolidine with a suitable 2-(2-methoxyethoxy)ethyl halide.

Synthesis_Pathway Pyrrolidine Pyrrolidine (Starting Material) Product 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine (Target Molecule) Pyrrolidine->Product N-alkylation Reagent 1-bromo-2-(2-methoxyethoxy)ethane (Reagent) Reagent->Product Base Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base->Product

Caption: Plausible synthesis of the target molecule.

Based on this synthesis, we can predict several classes of potential impurities.

Table 1: Potential Process-Related Impurities

Impurity ClassPotential CompoundOrigin
Starting Materials PyrrolidineUnreacted starting material
1-bromo-2-(2-methoxyethoxy)ethaneUnreacted reagent
By-products N,N'-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]dipyrrolidineDimerization/Side reaction
Intermediates -(Varies with specific synthesis)
Reagents/Solvents Acetonitrile, Toluene, etc.Residual solvents from reaction/purification[4]
Degradation Products (e.g., oxidation or hydrolysis products)Instability during synthesis or storage[6]

Part 2: Comparative GC-MS Methodologies

The choice of a GC column is the most critical factor in method development, as the stationary phase dictates the separation selectivity.[7][8][9] Given the polar nature of the target amine and its potential impurities, we compare a general-purpose, non-polar column with a mid-polarity column designed to offer alternative selectivity.

Method A: Non-Polar Stationary Phase (Workhorse Method)

This approach uses a 5% Phenyl / 95% Dimethylpolysiloxane column, a robust and versatile choice for a wide range of analytes.

  • Causality & Rationale: This non-polar phase separates compounds primarily based on their boiling points and van der Waals interactions.[9] It is an excellent starting point for method development due to its well-characterized performance and thermal stability. For amine analysis, proper deactivation of the column and inlet liner is crucial to prevent peak tailing caused by analyte interaction with active silanol groups.[10]

Method B: Mid-Polarity Stationary Phase (Enhanced Selectivity Method)

This method employs a Wax-type (polyethylene glycol) column, which provides a different separation mechanism.

  • Causality & Rationale: Polar stationary phases, like PEG, separate analytes based on polarity and hydrogen bonding capabilities in addition to boiling point.[7] This can be highly advantageous for resolving polar impurities that may co-elute with the main peak or other components on a non-polar column. Amines, in particular, can benefit from specialized wax columns that incorporate basic deactivation to ensure sharp, symmetrical peaks.[11]

Experimental Protocols

Protocol 1: Sample and Standard Preparation
  • Solvent Selection: Use HPLC-grade Dichloromethane (DCM) as the diluent.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of an appropriate internal standard (e.g., n-Tetradecane) in DCM.

  • Sample Preparation: Accurately weigh approximately 50 mg of the 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine sample into a 10 mL volumetric flask. Add 100 µL of the IS stock solution and dilute to volume with DCM.

  • System Suitability Solution (SST): Prepare a solution containing the main compound at the working concentration along with known impurities at their specification limit (e.g., 0.1% relative to the main peak) to verify resolution and sensitivity.

Protocol 2: GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized as needed.

Table 2: GC-MS Method Parameters

ParameterMethod A: Non-Polar ColumnMethod B: Mid-Polarity Column
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., CP-Wax for Amines or equivalent)
Inlet Split/Splitless, 250 °CSplit/Splitless, 240 °C
Liner Deactivated, single taper with glass woolDeactivated, single taper with glass wool
Injection Volume 1 µL1 µL
Split Ratio 20:120:1
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)60 °C (hold 2 min), ramp 10 °C/min to 240 °C (hold 10 min)
MS Transfer Line 280 °C240 °C
Ion Source 230 °C230 °C
Ionization Mode Electron Ionization (EI) @ 70 eVElectron Ionization (EI) @ 70 eV
Mass Range m/z 35 - 450m/z 35 - 450
Acquisition Mode Full ScanFull Scan

Part 3: Data Analysis and Performance Comparison

A successful impurity analysis method must demonstrate adequate specificity, precision, and sensitivity.[12][13] The performance of Method A and Method B can be objectively compared using a system suitability solution.

Mass Spectral Fragmentation

The Electron Ionization (EI) mass spectrum of the parent compound is key to identifying related impurities. For pyrrolidine-containing molecules, fragmentation is often dominated by cleavage alpha to the nitrogen atom.[14][15] This leads to the formation of a stable iminium ion, which can be a characteristic fragment for identifying compounds containing the pyrrolidine moiety.[16][17][18] Other fragments will arise from the ether side chain.

Fragmentation cluster_0 Parent Molecule cluster_1 Key Fragments P [M]+• F1 Iminium Ion (α-cleavage at ring) P->F1 Dominant F2 Ether Cleavage Ions P->F2 F3 Loss of sidechain P->F3

Caption: Expected EI fragmentation pathways.

Performance Metrics

The following table presents hypothetical but realistic data comparing the two methods for critical performance attributes.

Table 3: Comparative Performance Data

Performance MetricMethod A: Non-Polar ColumnMethod B: Mid-Polarity ColumnRationale for Difference
Resolution (Rs) between Pyrrolidine and Solvent 1.82.5The polar column retains the highly polar pyrrolidine more strongly, moving it away from the solvent front.
Resolution (Rs) between Main Peak and Impurity X 1.4 (co-elution risk)3.1The different selectivity of the wax phase resolves a key polar impurity from the main analyte peak.
Peak Asymmetry (Tailing Factor) for Main Peak 1.31.1The specialized base-deactivated wax column provides superior inertness for the basic amine analyte.[11]
Limit of Quantification (LOQ) for Impurity Y ~0.05%~0.02%Better peak shape on the polar column leads to improved signal-to-noise and lower detection limits.
Total Analysis Run Time 25 min30 minThe lower maximum operating temperature of the wax column may require a longer hold time to elute all components.

Part 4: Workflow and Method Selection

The choice between these methods depends on the specific analytical goal.

Analytical_Workflow Sample Sample Receipt & Login Prep Sample Preparation (Protocol 1) Sample->Prep SST System Suitability Test (SST) Prep->SST Analysis GC-MS Analysis (Method A or B) SST->Analysis Processing Data Processing (Integration & Identification) Analysis->Processing Report Reporting & Review Processing->Report

Caption: General workflow for GC-MS impurity analysis.

Decision Guide: Which Method to Use?
  • Method A (Non-Polar) is ideal for:

    • Routine Quality Control (QC): Where known, non-polar impurities are monitored and speed is a priority.

    • Initial Screening: As a first-pass analysis to get a broad overview of the impurity profile.

    • Analysis of thermal degradation: The higher temperature limit is advantageous for seeing late-eluting, higher boiling point degradants.

  • Method B (Mid-Polarity) is superior for:

    • Method Development & Validation: When comprehensive separation of all potential polar and non-polar impurities is required.[13][19]

    • Root Cause Investigation: When an unknown impurity appears and co-elutes with the main peak on a non-polar column.

    • Trace Analysis: When lower detection limits for polar impurities are needed due to improved peak shape.

Conclusion

Both non-polar and mid-polarity GC columns can be successfully employed for the analysis of impurities in 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. A general-purpose non-polar column (Method A) offers a robust, high-throughput solution suitable for routine QC. However, for comprehensive impurity profiling, method development, and troubleshooting, a mid-polarity, base-deactivated column (Method B) provides superior selectivity and peak shape for critical polar analytes. The experimental data demonstrates that an orthogonal approach, utilizing columns with different selectivities, provides the most complete and trustworthy characterization of the impurity profile, ensuring the development of a safe and high-quality drug substance.

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link][2][3][20]

  • Impurities in Pharmaceutical Substances. SlideShare. [Link][21]

  • Different Types of Impurities in Pharmaceuticals. Moravek. [Link][4]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link][16]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. ACS Publications. [Link][17]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. [Link][18]

  • ICH Q3A(R2) Guideline: Impurities in New Drug Substances. Lejan Team. [Link][22]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link][23]

  • Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information. [Link][5]

  • Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [Link][6]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link][20]

  • CP-Wax 51 for Amines GC column. Agilent. [Link][11]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link][3]

  • Amines Analysis by Packed Column GC. LabRulez. [Link][10]

  • Choosing a Capillary GC Column. Merck Millipore. [Link][8]

  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. ResearchGate. [Link][24]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. ResearchGate. [Link][14]

  • Major characteristic fragmentation pathways for the identification of pyrrolidine alkaloids. Chinese Herbal Medicines. [Link][25]

  • Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS. Journal of the Serbian Chemical Society. [Link][26]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Center for Biotechnology Information. [Link][27]

  • USP General Chapter <1225> Validation of Compendial Procedures. U.S. Pharmacopeia. [Link][13]

  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone. ResearchGate. [Link][28]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent. [Link][29]

  • USP General Chapter <233> Elemental Impurities—Procedures. U.S. Pharmacopeia. [Link][19]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link][15]

  • Pyrrolidine compounds. Google Patents. [30]

  • Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. National Center for Biotechnology Information. [Link][31]

Sources

Comparative

In Vitro Efficacy of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine: A Comparative Framework Against Standard GPCR Ligands

An In-Depth Technical Guide Abstract This guide provides a comprehensive framework for evaluating the in vitro efficacy of the novel compound, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. Currently, public domain data on the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for evaluating the in vitro efficacy of the novel compound, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine. Currently, public domain data on the specific biological activity of this molecule is unavailable. Therefore, this document serves as a detailed methodological guide for researchers, outlining the necessary experiments to characterize its pharmacological profile. We present a comparative analysis against well-established standard ligands for two high-value CNS targets: the Dopamine D2 (D2R) and Serotonin 1A (5-HT1A) receptors, which are plausible targets given the compound's structural motifs. The guide details protocols for primary binding affinity and secondary functional assays, explains the rationale behind experimental choices, and provides a clear path for data interpretation.

Introduction: The Rationale for In Vitro Characterization

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system.[1] Its structural properties make it an ideal backbone for ligands targeting G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and the target of approximately a quarter of all therapeutic drugs.[2] The novel compound, 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, possesses structural features suggesting potential interaction with key neurotransmitter receptors, such as dopamine and serotonin receptors.

Before committing to costly in vivo studies, a robust in vitro characterization is essential to determine a compound's fundamental pharmacological properties: its binding affinity, potency, and functional effect (i.e., whether it acts as an agonist, antagonist, or modulator).[3] This guide focuses on two primary aspects of in vitro efficacy:

  • Binding Affinity (Kᵢ): Measures the strength of the interaction between the ligand and its receptor. Radioligand binding assays are considered the gold standard for this determination.[4]

  • Functional Potency (EC₅₀/IC₅₀): Quantifies the concentration of a ligand required to elicit a 50% maximal response in a cell-based functional assay. This confirms that binding translates into a biological effect.[5]

We will use the Dopamine D2 receptor (implicated in psychosis and Parkinson's disease) and the Serotonin 5-HT1A receptor (a key target for anxiety and depression) as illustrative examples for comparison.[6][7]

Compound Profiles: Test Compound and Standard Ligands

Test Compound: 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine
  • Structure: A pyrrolidine ring substituted at the 3-position with a methoxyethoxyethyl chain.

  • Known Properties: Chemical structure and molecular weight are defined.[8][9]

  • Hypothesized Target(s): GPCRs, particularly monoamine receptors like D2R and 5-HT1A, based on scaffold analysis.

  • In Vitro Efficacy Data: Not currently available in the public domain. The protocols in this guide are designed to generate this data.

Standard Ligands for Comparative Analysis

To provide context for any newly generated data, it is crucial to benchmark against well-characterized standard ligands.

Receptor TargetStandard LigandLigand ClassKnown In Vitro Affinity (Kᵢ)
Dopamine D₂ SpiperoneAntagonist~0.1 - 2 nM
Dopamine D₂ HaloperidolAntagonist~1 - 5 nM
Serotonin 5-HT₁ₐ 8-OH-DPATAgonist~0.5 - 3 nM
Serotonin 5-HT₁ₐ WAY-100635Antagonist/Inverse Agonist~0.1 - 1 nM

Note: Kᵢ values are approximate and can vary based on experimental conditions (e.g., cell line, radioligand used, buffer composition). The data presented is a representative range from literature.

Methodologies and Experimental Protocols

A logical workflow is essential for the efficient characterization of a novel compound. The process begins with determining binding affinity and then moves to functional assays to understand the biological consequence of that binding.

Caption: General experimental workflow for in vitro characterization.

Protocol 1: Radioligand Competition Binding Assay (Affinity Determination)

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known high-affinity radioligand from the target receptor. Radioligand displacement is a robust and straightforward method for assessing compound interaction with a GPCR.[4]

Objective: To calculate the inhibitor constant (Kᵢ) of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine for the D₂ and 5-HT₁ₐ receptors.

Materials:

  • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing human D₂ or 5-HT₁ₐ receptors.

  • Radioligands: [³H]Spiperone (for D₂) or [³H]8-OH-DPAT (for 5-HT₁ₐ).

  • Test Compound: 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, dissolved in DMSO to create a 10 mM stock.

  • Non-specific Agent: Haloperidol (10 µM for D₂) or Serotonin (10 µM for 5-HT₁ₐ).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and 96-well filter plates .

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound (e.g., from 10 µM to 0.1 nM) in assay buffer. Also prepare dilutions of the standard ligand for a positive control.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer + Radioligand + Cell Membranes.

    • Non-Specific Binding (NSB): Assay buffer + Radioligand + Cell Membranes + High concentration of non-specific agent.

    • Test Compound Wells: Assay buffer + Radioligand + Cell Membranes + Diluted test compound.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Convert cpm counts for each test compound concentration to a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Protocol 2: cAMP Functional Assay (Potency Determination)

Many GPCRs, including D₂ (Gᵢ-coupled) and 5-HT₁ₐ (Gᵢ-coupled), signal by inhibiting the production of the second messenger cyclic AMP (cAMP).[5][10] This assay measures the ability of a test compound to modulate cAMP levels, thus determining its functional potency and efficacy.

Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound by measuring its effect on forskolin-stimulated cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D₂ or 5-HT₁ₐ receptor.

  • Stimulating Agent: Forskolin (an adenylyl cyclase activator).

  • Reference Agonist: e.g., Quinpirole (for D₂) or 8-OH-DPAT (for 5-HT₁ₐ).

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor like IBMX.

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and grow overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference ligands in the assay medium.

  • Agonist Mode Testing:

    • Remove growth medium and add the diluted test compound to the cells.

    • Incubate for 15-30 minutes.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for another 15-30 minutes.

  • Antagonist Mode Testing:

    • Pre-incubate the cells with the diluted test compound for 15-30 minutes.

    • Add a fixed concentration of the reference agonist (at its EC₈₀) along with forskolin.

    • Incubate for another 15-30 minutes.

  • Cell Lysis and Detection: Stop the reaction and lyse the cells according to the detection kit manufacturer's instructions.

  • cAMP Measurement: Perform the detection assay and read the plate on a suitable plate reader.

  • Data Analysis:

    • Convert the raw signal to cAMP concentration.

    • For Agonist Mode: Plot cAMP levels against the log concentration of the test compound. Fit the curve to determine the EC₅₀ (potency) and the Eₘₐₓ (maximum effect, or efficacy) relative to the reference agonist.

    • For Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound. Fit the curve to determine the IC₅₀.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the causality behind each procedural step, ensuring a deep and functional understanding of chemical waste management.

Pre-Disposal Hazard Assessment and Safety Preparations

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine belongs to the pyrrolidine family, which are cyclic secondary amines.[1] While a specific Safety Data Sheet (SDS) for this exact molecule should always be the primary source of information, we can infer its general hazard profile from related structures and chemical classes.

Inferred Hazard Profile:

  • Skin and Eye Irritation: Amines can be irritating to the skin and eyes. Prolonged contact should be avoided.[2][3]

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.[2][3]

  • Incompatibility: As a basic amine, it is incompatible with strong oxidizing agents and strong acids.[3][4][5] Mixing with these substances can cause vigorous, exothermic reactions.

Mandatory Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense against accidental exposure. All disposal procedures must be carried out in a well-ventilated area, preferably within a fume hood.[4]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.[6]Protects against accidental splashes of the chemical or its solutions.
Hand Protection Chemical-resistant nitrile gloves.[6]Provides a barrier against direct skin contact.
Body Protection Standard laboratory coat.[7]Protects clothing and underlying skin from contamination.

Step-by-Step Waste Disposal Protocol

The disposal of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is governed by hazardous waste regulations. It must never be poured down the drain or placed in regular trash.[6][8][9] The following protocol ensures compliance and safety.

Step 1: Waste Segregation The foundational principle of chemical waste management is proper segregation at the point of generation.[8] This prevents dangerous reactions within a waste container.

  • Action: Designate a specific waste stream for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

  • Causality: This compound is an amine. It must be collected in a container separate from acidic waste, halogenated solvents, and oxidizing agents to prevent violent chemical reactions.[4] At a minimum, laboratories should segregate acids, bases (amines), flammables, oxidizers, and halogenated solvents.[4][8]

Step 2: Containerization The integrity of the waste container is critical for safe storage and transport.

  • Action: Select a waste container made of a compatible material, such as high-density polyethylene (HDPE). Ensure the container is in good condition, free of leaks, and has a securely fitting cap.[6]

  • Causality: Using a compatible container prevents chemical degradation of the container itself, which could lead to spills. A secure lid prevents the release of vapors and protects the contents from contamination.

Step 3: Labeling Accurate and clear labeling is a strict regulatory requirement and is crucial for the safety of all personnel who may handle the container.[8][10][11]

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" .[10][11]

    • The full chemical name: "3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine" . Do not use abbreviations or chemical formulas.[4]

    • A clear indication of the hazards (e.g., "Irritant," "Base").[10][11]

  • Causality: Proper labeling communicates the container's contents and associated dangers to laboratory staff, safety officers, and waste disposal contractors, ensuring it is handled appropriately throughout its lifecycle.

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Regulations allow for the temporary storage of hazardous waste in designated areas at or near its point of generation.[10][11]

  • Action: Store the labeled, sealed waste container in a designated SAA. This area must be under the control of laboratory personnel and should be situated in a secondary containment tray to catch any potential leaks.

  • Causality: The SAA model allows for the safe accumulation of small quantities of waste without requiring the full regulatory burden of a large-scale storage facility.[11] Storing incompatible waste streams in separate secondary containment trays within the SAA provides an additional layer of safety.

Step 5: Final Disposal The ultimate disposal of hazardous waste must be conducted by trained professionals at a licensed facility.

  • Action: When the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Do not attempt to transport or dispose of the chemical waste yourself.[8]

  • Causality: Licensed hazardous waste management companies have the equipment, permits, and expertise to transport and dispose of chemical waste in a manner that is safe and compliant with all local, state, and federal regulations.[8]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental impact.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the area.

  • Don PPE: Before addressing the spill, put on the required PPE (goggles, lab coat, nitrile gloves).[6]

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent to contain and soak up the liquid.[6][9][12] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material and place it into your labeled hazardous waste container for 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.[6][9]

  • Decontaminate: Clean the spill area with a suitable solvent (such as soap and water), collecting all cleaning materials as hazardous waste.[6]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not truly empty; it contains residue that must be managed properly.[13]

  • Action: To render a container non-hazardous, it must be triple-rinsed.[4][14]

    • Rinse the container three times with a small amount of a suitable solvent (e.g., water or ethanol).

    • Crucially, collect all three rinsate portions as hazardous waste in your designated 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine waste container.[4][14]

    • Once triple-rinsed, completely deface or remove the original chemical label.[14]

    • The cleaned container may now be disposed of in the regular laboratory trash or glassware waste, in accordance with your institution's policies.[4][14]

  • Causality: Triple-rinsing ensures that residual hazardous material is removed to a level that no longer poses a threat. Collecting the rinsate is mandatory, as it now contains the hazardous chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine waste.

G Workflow for Disposal of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine A Waste Generation (Pure compound or in solution) B Is it mixed with other hazardous waste? A->B C Characterize and Segregate (Identify as Non-Halogenated Amine Waste) A->C No B->C No J Follow disposal protocol for the specific mixed waste stream. B->J Yes D Select Compatible Container (e.g., HDPE with secure lid) C->D E Label Container Correctly 'Hazardous Waste', Full Name, Hazards D->E F Store in Designated SAA (At/near point of generation) E->F G Container Full or No Longer Needed? F->G G->F No H Contact EHS for Pickup G->H Yes I Professional Disposal H->I

Sources

Handling

Personal protective equipment for handling 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

As a Senior Application Scientist, I approach chemical handling not as a rigid checklist, but as a mechanistic system. 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a complex, bifunctional molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a rigid checklist, but as a mechanistic system. 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a complex, bifunctional molecule. It combines the aggressive basicity and corrosiveness of a secondary amine (the pyrrolidine ring) with the lipid-solubility and auto-oxidation risks of an aliphatic ether chain.

Standard laboratory safety protocols are insufficient for a molecule of this nature. Handling this compound requires a targeted, self-validating approach to prevent severe tissue necrosis, equipment degradation, and atmospheric contamination. The following guide provides field-proven, scientifically grounded protocols for its safe handling and disposal.

Chemical Profiling & Mechanistic Hazard Assessment

Before stepping up to the fume hood, it is critical to understand the causality behind the molecule's hazards:

  • Corrosivity (Amine Moiety): The pyrrolidine ring acts as a strong nucleophile and base. Upon dermal contact, it rapidly saponifies skin lipids, leading to deep, irreversible liquefaction necrosis and severe eye damage[1].

  • Enhanced Penetration (Ether Moiety): The 2-(2-methoxyethoxy)ethyl side chain significantly increases the molecule's lipophilicity. This allows the corrosive amine to bypass the skin's stratum corneum much faster than unsubstituted pyrrolidine.

  • Auto-Oxidation & Reactivity Risk: Like all ethers, prolonged exposure to oxygen and UV light can lead to the formation of explosive peroxides. Furthermore, the amine is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard nitrile gloves. Nitrile (a copolymer of butadiene and acrylonitrile) is highly susceptible to swelling from ethers and rapid chemical degradation from secondary amines[3].

PPE CategoryRecommended Material/SpecificationMechanistic Justification
Hand Protection Butyl Rubber or Silver Shield (Laminate)Standard nitrile gloves are rapidly permeated by ethers and degraded by amines[3]. Butyl rubber provides a dense, non-polar barrier against oxygenated solvents and bases[4].
Eye/Face Protection Indirect-vent chemical splash goggles + Face ShieldThe compound's basicity causes immediate, irreversible corneal damage upon contact[1]. A face shield prevents droplet bypass during transfers[2].
Body Protection Flame-Resistant (FR) Lab Coat + Neoprene ApronThe compound presents flammability risks[2]. Neoprene prevents bulk liquid penetration during accidental spills, protecting the skin from severe burns[5].
Respiratory Protection NIOSH-approved OV (Organic Vapor) RespiratorRequired only outside a fume hood or during spills. The pyrrolidine moiety has a high vapor pressure and causes severe respiratory tract irritation[2].

Operational Workflow & Handling Protocol

Every step in this workflow is designed as a self-validating system , ensuring that safety parameters are confirmed before proceeding to the next step.

Protocol 1: Closed-System Transfer under Inert Atmosphere

  • Pre-Operation Validation: Verify the fume hood face velocity is >100 fpm.

    • Self-Validation: Perform a visual Kimwipe flutter test at the sash opening to confirm negative pressure[2].

  • Glove Integrity Check:

    • Self-Validation: Inflate Butyl rubber gloves with air and twist the cuff to trap the air. Inspect for micro-punctures or pressure loss before donning[4].

  • Inert Gas Purging: Connect the reaction vessel to a Schlenk line. Purge with Argon (Ar) or Nitrogen (N2) for 3 cycles.

    • Causality: Inerting prevents the ether moiety from forming peroxides and stops the amine from reacting with atmospheric CO₂ to form insoluble carbamate salts[5].

  • Syringe Transfer: Use a glass syringe with a Luer-lock stainless steel needle.

    • Causality: Avoid plastic syringes, as the ether/amine combination can leach plasticizers or rapidly degrade the barrel.

  • Post-Transfer Validation:

    • Self-Validation: Observe the syringe for any plunger kickback (indicating positive pressure build-up). Rinse the needle immediately with a compatible solvent (e.g., isopropanol) before the amine solidifies inside the needle.

OperationalWorkflow Start Pre-Operation Validation Hood Verify Fume Hood Face Velocity >100 fpm Start->Hood PPE Don Specialized PPE (Butyl Gloves, Face Shield) Hood->PPE Purge Inert Gas Purge (N2/Ar) to Prevent Oxidation PPE->Purge Transfer Closed-System Transfer (Glass Syringe/Cannula) Purge->Transfer Validate Self-Validation: Check for Leaks/Pressure Drops Transfer->Validate

Figure 1: Operational workflow for handling 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.

Emergency Response & Spill Mitigation Plan

In the event of a spill, the high vapor pressure and corrosivity of the pyrrolidine derivative dictate immediate, calculated action.

Protocol 2: Spill Mitigation and Neutralization

  • Assessment & Evacuation: If the spill exceeds 50 mL or occurs outside the fume hood, evacuate the immediate area to avoid severe inhalation hazards.

  • PPE Upgrade: Don a NIOSH-approved full-face respirator with organic vapor (OV) cartridges and a heavy-duty HazMat suit[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite).

    • Causality: Do not use combustible absorbents like sawdust, as the basic amine can trigger an exothermic reaction[5].

  • Neutralization (Indirect): Do not apply strong acids directly to the neat spill. The acid-base neutralization is highly exothermic and can cause spattering. Instead, absorb the neat liquid first, transfer to a high-density polyethylene (HDPE) bucket, and slowly neutralize with dilute (1M) hydrochloric acid or citric acid in an ice bath[4].

  • Validation:

    • Self-Validation: Use pH paper on the residual surface moisture to confirm the area has been neutralized (pH 7-8) before final decontamination with water[4].

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evac Evacuate & Isolate Area Assess->Evac > 50 mL or Outside Hood Absorb Apply Inert Absorbent (Sand/Vermiculite) Assess->Absorb < 50 mL Inside Hood PPE Upgrade PPE (OV Respirator, HazMat) Evac->PPE PPE->Absorb Dispose Collect in Sealed HDPE Waste Container Absorb->Dispose

Figure 2: Decision matrix and response pathway for chemical spills and containment.

Waste Disposal Plan

  • Segregation: Collect all 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine waste in a dedicated, clearly labeled "Basic Organic Waste" container. Do not mix with halogenated solvents or acidic waste streams.

  • Container Specifications: Use only HDPE or Teflon-lined containers. Avoid standard PET plastics, which can be degraded by the basic amine.

  • Final Disposal: Offer surplus and non-recyclable solutions to a licensed professional waste disposal service. Burn in a chemical incinerator equipped with an afterburner and scrubber[1].

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Pyrrolidine." NJ.gov. URL:[Link]

  • MAPA Professional. "Chemical Glove Selection Tool: Amines and Ethers." MAPA-Pro.com. URL:[Link]

  • Montana Technological University. "Chemical Hygiene Plan: Amine Neutralization." MTech.edu. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine
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3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine
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